molecular formula C9H4F3NO2 B13317969 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B13317969
M. Wt: 215.13 g/mol
InChI Key: SQSWCGTWTZQXFP-UHFFFAOYSA-N
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Description

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid (CAS 1536650-65-3) is a high-purity chemical building block designed for research and development in medicinal chemistry. Its molecular formula is C9H4F3NO2, with a molecular weight of 215.13 g/mol . The compound features a benzeneacetic acid core that is differentially substituted with fluorine atoms and a cyano group. This specific arrangement, particularly the 3-cyano-5-fluorophenyl motif, is a recognized structural feature in the development of bioactive molecules . This motif is frequently employed in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a significant target in neuroscience research for conditions like anxiety, pain, and addiction . The presence of the difluoroacetic acid moiety adds distinct electronic properties and potential for further derivatization, making the compound a versatile intermediate for constructing more complex target molecules. It is supplied as a research-grade material strictly for laboratory applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4F3NO2/c10-7-2-5(4-13)1-6(3-7)9(11,12)8(14)15/h1-3H,(H,14,15)

InChI Key

SQSWCGTWTZQXFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(C(=O)O)(F)F)F)C#N

Origin of Product

United States

Foundational & Exploratory

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (CAS 1536650-65-3).

Executive Summary

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is a specialized fluorinated building block used in the design of high-affinity ligands for targets such as HIF-2α (Hypoxia-inducible factor 2-alpha). It combines an electron-deficient aromatic core (3-cyano-5-fluorophenyl) with a gem-difluoroacetic acid moiety. This unique structure serves two primary roles in drug discovery:

  • Pharmacophore Installation: It introduces the 3-cyano-5-fluorophenyl motif, a "privileged structure" found in FDA-approved drugs like Belzutifan (MK-6482).

  • Bioisosterism & Stability: The gem-difluoro group (

    
    ) lowers the pKa of the carboxylic acid, increases lipophilicity compared to the non-fluorinated parent, and blocks metabolic oxidation at the benzylic position.
    

Chemical Identity and Physicochemical Properties[1][2][3][4]

Structural Specifications
  • IUPAC Name: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid[1]

  • CAS Number: 1536650-65-3[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 215.13 g/mol

  • SMILES: N#Cc1cc(F)cc(C(F)(F)C(=O)O)c1

Property Profile
PropertyValue (Predicted/Exp)Significance in Drug Design
pKa ~0.5 – 1.2significantly more acidic than phenylacetic acid (~4.3) due to the electron-withdrawing fluorine atoms. It exists as an anion at physiological pH.
LogP ~1.8 – 2.1The

group increases lipophilicity (

) compared to

, improving membrane permeability.
H-Bond Donors 1 (COOH)Capable of specific polar interactions; often esterified or decarboxylated in final drugs.
H-Bond Acceptors 4 (N, O, F)The nitrile (CN) and fluorine (F) on the ring are weak acceptors but critical for hydrophobic pocket binding (e.g., in HIF-2α).

Synthetic Methodology

The synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid typically proceeds via a Copper-mediated Reformatsky-type cross-coupling . This method is preferred over lithiation strategies due to the sensitivity of the nitrile and fluorine groups on the aromatic ring.

Core Synthesis Pathway (The Sato Reaction)

This protocol couples an aryl halide with ethyl bromodifluoroacetate, followed by hydrolysis.

Step 1: Cross-Coupling
  • Reagents: 3-Bromo-5-fluorobenzonitrile, Ethyl bromodifluoroacetate (

    
    ), Copper powder (activated).
    
  • Solvent: DMSO or DMF (anhydrous).

  • Conditions: 50–60°C, inert atmosphere (

    
    ).
    
Step 2: Hydrolysis
  • Reagents:

    
     or 
    
    
    
    (aq), THF/MeOH.
  • Conditions: 0°C to Room Temperature.

Detailed Experimental Protocol

Note: All reactions involving fluorinated esters must be performed in a fume hood due to potential lachrymatory properties.

Reagents:

  • 3-Bromo-5-fluorobenzonitrile (1.0 eq)

  • Ethyl bromodifluoroacetate (1.2 – 1.5 eq)[3]

  • Copper powder (2.0 – 3.0 eq, activated with iodine or dilute HCl)

  • DMSO (0.2 M concentration)

Procedure:

  • Activation: Stir Copper powder in dilute HCl (2%) for 5 minutes, filter, wash with water, acetone, and ether, then dry under vacuum.

  • Coupling: In a flame-dried flask under Nitrogen, suspend the activated Copper in anhydrous DMSO. Add Ethyl bromodifluoroacetate dropwise to initiate the formation of the organocopper species (exothermic).

  • Addition: Add 3-Bromo-5-fluorobenzonitrile dissolved in DMSO.

  • Reaction: Heat the mixture to 55°C for 4–12 hours. Monitor by TLC or LC-MS for the consumption of the aryl bromide.

  • Workup: Quench with saturated

    
     solution (to chelate Cu). Extract with Ethyl Acetate (
    
    
    
    ).[3][4] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Hydrolysis: Dissolve the crude ester in THF:MeOH:Water (3:1:1). Add

    
     (2.0 eq). Stir at RT for 2 hours.
    
  • Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[4][5] The organic layer contains the target acid.

Synthesis Logic Diagram (DOT)

Synthesis SM1 3-Bromo-5-fluorobenzonitrile Intermediate Ethyl 2-(3-cyano-5-fluorophenyl)- 2,2-difluoroacetate SM1->Intermediate Cross-Coupling (55°C) Reagent Ethyl bromodifluoroacetate (BrCF2COOEt) Reagent->Intermediate Cu Cu(0) / DMSO Cu->Intermediate Mediator Product 2-(3-Cyano-5-fluorophenyl)- 2,2-difluoroacetic acid Intermediate->Product Saponification (RT, pH 2 workup) Hydrolysis LiOH / THF / H2O Hydrolysis->Product

Caption: Figure 1. Copper-mediated synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid via Reformatsky-type coupling.

Medicinal Chemistry Applications

Scaffold for HIF-2α Inhibitors

The 3-cyano-5-fluorophenyl moiety is critical for binding to the HIF-2α PAS-B domain. In drugs like Belzutifan , this ring sits in a hydrophobic pocket where the nitrile forms a specific interaction with Asn residues, and the fluorine modulates the electrostatic surface potential.

  • Usage: This acid building block allows researchers to attach the "warhead" (3-CN-5-F-phenyl) to other scaffolds via amide coupling or decarboxylative cross-coupling.

Decarboxylative Difluoromethylation

A key application of aryl-difluoroacetic acids is their use as precursors to difluoromethyl arenes (


).
  • Mechanism: Heating the acid (or its salt) in the presence of a proton source (or radical trap) triggers decarboxylation, leaving behind the

    
     group.
    
  • Relevance: The difluoromethyl group is a lipophilic hydrogen bond donor (bioisostere of

    
     or 
    
    
    
    ) that improves metabolic stability.
Bioisosteric Replacement

The


 group mimics the spatial arrangement of a standard acetic acid (

) but with altered electronics:
  • Metabolic Blockade: The fluorine atoms prevent cytochrome P450-mediated hydroxylation at the benzylic position (a common clearance pathway for phenylacetic acids).

  • Acidity Modulation: The high acidity ensures the group is fully ionized at physiological pH, potentially altering protein binding kinetics compared to the non-fluorinated analog.

SAR Decision Tree (DOT)

SAR Core 2-(3-Cyano-5-fluorophenyl)- 2,2-difluoroacetic acid Path1 Amide Coupling (R-NH2) Core->Path1 Path2 Decarboxylation (-CO2) Core->Path2 Path3 Reduction (LiAlH4) Core->Path3 Result1 Difluoroacetamide Analogs (Stable Linker) Path1->Result1 Library Synthesis Result2 Difluoromethyl Arene (Ar-CF2H) (Bioisostere of Ar-OH) Path2->Result2 Metabolic Stability Result3 Difluoroethanol Analog (Ar-CF2-CH2OH) Path3->Result3 H-Bond Donor

Caption: Figure 2. Strategic diversification pathways for the 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid scaffold.

References

  • Sato, K., et al. (1999). "Copper-Mediated Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Iodides." Chem. Pharm. Bull., 47(7), 1013–1016.

  • Xu, Z., et al. (2021). "Discovery of Belzutifan (MK-6482): A Potent, Selective, and Orally Available HIF-2α Inhibitor." Journal of Medicinal Chemistry, 64(15), 11227–11244.

  • Fujiwara, Y., et al. (2012). "Practical Synthesis of Difluoromethylarenes from Aryl Chlorides." Journal of the American Chemical Society, 134(3), 1494–1497.

  • BLD Pharm. (2024). "Product Datasheet: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (CAS 1536650-65-3)."

Sources

Technical Profile: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

[1][2][3][4][5]

Executive Summary

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (CAS 1536650-65-3 ) is a high-value fluorinated building block used in medicinal chemistry.[1][2][3] Structurally, it consists of a 3-cyano-5-fluorophenyl ring attached to a difluoroacetic acid moiety.[1][2][3]

This compound serves as a critical bioisosteric precursor in the development of HIF-2


 inhibitorsBelzutifan (MK-6482)

difluoromethylene (-CF

-)

Chemical Identity & Properties

PropertySpecification
CAS Number 1536650-65-3
IUPAC Name 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid
Molecular Formula C

H

F

NO

Molecular Weight 215.13 g/mol
SMILES OC(=O)C(F)(F)c1cc(F)cc(C#N)c1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
pKa (Calc.) ~1.5 (due to electron-withdrawing fluorines)

Synthetic Methodology

The synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid typically utilizes a copper-mediated cross-coupling reaction (Reformatsky-type) between an aryl halide and ethyl bromodifluoroacetate, followed by hydrolysis.

Protocol: Copper-Mediated Difluoroalkylation

Reagents:

  • Substrate: 3-Bromo-5-fluorobenzonitrile [CAS: 179897-89-3]

  • Reagent: Ethyl bromodifluoroacetate [CAS: 667-27-6]

  • Catalyst: Copper powder (activated)

  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Activation: Suspend Copper powder (2.5 equiv) in DMSO under Argon. Activate by stirring with a trace of iodine or acid wash if necessary.

  • Addition: Add Ethyl bromodifluoroacetate (1.2 equiv) slowly to the suspension at room temperature. Stir for 30 minutes to form the organocopper intermediate.

  • Coupling: Add 3-Bromo-5-fluorobenzonitrile (1.0 equiv) to the mixture. Heat the reaction to 50–60°C for 12–18 hours.

    • Mechanism:[4] Oxidative addition of Cu into the C-Br bond of the acetate, followed by substitution on the aryl ring.

  • Quench & Extraction: Cool to RT. Quench with saturated aqueous NH

    
    Cl (to complex copper). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Hydrolysis: Dissolve the crude ethyl ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract the free acid with Ethyl Acetate. Recrystallize from Hexanes/EtOAc.

Synthesis Visualization (DOT)

SynthesisWorkflowStart3-Bromo-5-fluorobenzonitrile(Starting Material)IntermediateEthyl 2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetateStart->IntermediateDMSO, 55°CCross-CouplingReagentEthyl bromodifluoroacetate+ Cu PowderReagent->IntermediateIn-situ GenProduct2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid(CAS 1536650-65-3)Intermediate->ProductLiOH, THF/H2OHydrolysis

Caption: Copper-mediated synthesis pathway from aryl bromide precursor to final difluoroacetic acid.

Applications in Drug Discovery

This compound is a specialized tool for Lead Optimization in the HIF-2

Bioisosteric Replacement (Ether vs. CF )

Belzutifan binds to the HIF-2

  • Strategy: Replacing the ether oxygen (-O-) with a difluoromethylene bridge (-CF

    
    -).
    
  • Rationale: The -CF

    
    - group is isopolar and isosteric to oxygen but is chemically inert and resistant to oxidative metabolism (CYP450).
    
  • Workflow: The acid (CAS 1536650-65-3) is reduced to the aldehyde or alcohol, then coupled to the indane core.

Decarboxylative Difluoromethylation

The acid can be decarboxylated to yield the difluoromethyl (-CF


H)
  • Reaction: Heating in sulfolane with K

    
    CO
    
    
    or using silver-catalyzed decarboxylation.
  • Result: 3-(Difluoromethyl)-5-fluorobenzonitrile.[5] This lipophilic tail modulates the molecule's LogP and membrane permeability.

SAR Logic Map (DOT)

SAR_LogicCoreCAS 1536650-65-3(Difluoroacetic Acid)Path1Decarboxylation(-CO2)Core->Path1Path2Reduction to Alcohol(-CH2OH)Core->Path2Path3Coupling to Amine(Amide Bond)Core->Path3Prod1Ar-CF2H(Lipophilic Tail)Path1->Prod1Modulates LogPProd2Ar-CF2-CH2-O-R(Extended Linker)Path2->Prod2HIF-2a AnaloguesProd3Ar-CF2-CONHR(Protease Inhibitors)Path3->Prod3Peptidomimetics

Caption: Divergent synthetic utility of the difluoroacetic acid core in medicinal chemistry.

Analytical Characterization (Expected)

To validate the integrity of CAS 1536650-65-3, the following spectral signatures are diagnostic:

  • 
    F NMR (DMSO-d
    
    
    ):
    • 
       -105 ppm (s, 2F, CF 
      
      
      -COOH). Distinctive singlet or chemically equivalent quartet.
    • 
       -110 ppm (m, 1F, Ar-F ).
      
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       14.0 ppm (broad s, 1H, COOH ).
      
    • 
       7.8–8.2 ppm (m, 3H, Aromatic protons). Pattern consistent with 1,3,5-substitution.[6]
      
  • LC-MS (ESI-):

    • m/z 214.0 [M-H]

      
      . Strong ionization in negative mode due to the acidic carboxyl group.
      

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and bases.

References

  • PubChem Compound Summary. 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid. Link

  • BLD Pharmatech. Product Datasheet: BD00992703 (CAS 1536650-65-3).[1][2][3] Link

  • Sato, K. et al. "Copper-Mediated Difluoroalkylation of Aryl Iodides with Ethyl Bromodifluoroacetate." Chem. Pharm. Bull. (1999). (General methodology reference).
  • Xu, R. et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a HIF-2

    
     Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[6] J. Med.[7] Chem. 2019, 62, 15, 6876–6893.[7] Link (Context for Belzutifan pharmacophore).
    

Fluorinated Phenylacetic Acids: Physicochemical Profiling and Synthetic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of fluorinated phenylacetic acid (F-PAA) building blocks.

Executive Summary

Fluorinated phenylacetic acids (F-PAAs) represent a critical class of building blocks in modern medicinal chemistry.[1] By introducing fluorine onto the phenylacetic acid scaffold, researchers can modulate acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering the steric footprint of the molecule. This guide analyzes the "Fluorine Effect" on the phenylacetic core, provides comparative physicochemical data for ortho-, meta-, and para-isomers, and outlines robust synthetic pathways for their integration into drug discovery programs.

The Fluorine Effect: Electronic and Steric Modulation

The strategic incorporation of fluorine into the phenylacetic acid (PAA) scaffold alters the physicochemical landscape of the molecule through two primary mechanisms:

  • Inductive Acidification: The high electronegativity of fluorine exerts a strong inductive effect ($ -I

    
     ortho > meta > para $), as the inductive effect decays with distance through the 
    
    
    
    -bond framework.
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Substitution of hydrogen with fluorine at positions vulnerable to oxidative metabolism (e.g., para-position susceptible to CYP450 hydroxylation) effectively blocks metabolic degradation, extending the in vivo half-life of the pharmacophore.

Physicochemical Profiling

The following table contrasts the key properties of the non-fluorinated parent with its mono-fluorinated isomers. Note the distinct shift in pKa driven by the proximity of the fluorine atom to the methylene bridge.

Table 1: Comparative Properties of Fluorinated Phenylacetic Acids
PropertyPhenylacetic Acid (PAA)2-Fluoro-PAA (Ortho)3-Fluoro-PAA (Meta)4-Fluoro-PAA (Para)
Structure




Molecular Weight 136.15154.14154.14154.14
pKa (Experimental) 4.31 4.09 4.15 4.19
LogP (Predicted) 1.411.581.621.62
Electronic Effect ReferenceStrong Inductive (-I)Moderate Inductive (-I)Weak Inductive (-I)
Metabolic Role Vulnerable to oxidationSteric block / Electronic deactivationElectronic deactivationBlocks para-hydroxylation

Data Sources: pKa values derived from IUPAC Dissociation Constants and comparative Hammett analyses [1, 2].

Synthetic Accessibility and Pathways

Synthesizing F-PAA building blocks requires navigating the reactivity of the fluorinated aromatic ring. Two primary workflows are dominant: the classical hydrolysis of benzyl nitriles and the modern transition-metal catalyzed cross-coupling.

Diagram 1: Synthetic Workflows for Fluorinated Phenylacetic Acids

G cluster_0 Route A: Classical Nitrile Hydrolysis cluster_1 Route B: Suzuki-Miyaura Cross-Coupling Start1 Fluorobenzyl Halide (Cl/Br) Inter1 Fluorobenzyl Nitrile Start1->Inter1 NaCN, EtOH/H2O Reflux, 4h Product Fluorophenylacetic Acid (Target) Inter1->Product H2SO4/H2O or NaOH Hydrolysis Start2 Fluoroaryl Boronic Acid Inter2 Pd-Intermediate Start2->Inter2 Pd(OAc)2, Ligand Ethyl Bromoacetate Inter2->Product LiOH, THF/H2O Saponification

Caption: Comparison of classical nitrile hydrolysis (high atom economy, harsh conditions) vs. Pd-catalyzed cross-coupling (milder conditions, broader substrate scope).

Applications in Medicinal Chemistry

Metabolic Stabilization (The "Para-Block")

In non-fluorinated phenylacetic acids, the para-position is a "soft spot" for Phase I metabolism, specifically hydroxylation by Cytochrome P450 enzymes. Substituting this hydrogen with fluorine (4-F-PAA) prevents the formation of the arene oxide intermediate required for hydroxylation.

  • Case Study: Pipamperone metabolism. 4-Fluorophenylacetic acid is a stable metabolite of the antipsychotic Pipamperone, demonstrating the resistance of this specific fluorinated scaffold to further degradation [3].

Bioisosteric Replacement in Prodrug Design

F-PAAs are increasingly used as axial ligands in Platinum(IV) prodrug complexes. The electron-withdrawing nature of the fluorinated ligand tunes the reduction potential of the Pt(IV) center, facilitating reduction to the active Pt(II) species within the hypoxic tumor environment.

  • Key Finding: Platinum(IV) complexes incorporating 4-fluorophenylacetic acid demonstrated superior cytotoxicity (GI50 = 0.7 nM in Du145 cells) compared to non-fluorinated analogs, attributed to enhanced cellular accumulation and optimized lipophilicity [4].

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid

Standard Operating Procedure for the hydrolysis of 4-fluorobenzyl cyanide.

Reagents:

  • 4-Fluorobenzyl cyanide (10.0 mmol)

  • Sulfuric acid ($ \text{H}_2\text{SO}_4 $, 6M aqueous solution)

  • Ethanol (Reagent grade)

Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 4-fluorobenzyl cyanide (1.35 g, 10 mmol) and ethanol (10 mL).

  • Acid Addition: Slowly add 6M $ \text{H}_2\text{SO}_4 $ (15 mL) while stirring.

  • Reflux: Equip the flask with a condenser and heat to reflux ($ \sim 100^\circ\text{C} $) for 6 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ($ 3 \times 20 \text{ mL} $). Combine organic layers.

  • Purification: Wash organics with brine, dry over anhydrous $ \text{Na}_2\text{SO}_4 $, and concentrate in vacuo. Recrystallize the crude solid from n-heptane to yield 4-fluorophenylacetic acid as white needles.

  • Validation: Verify purity via HPLC (>98%) and identity via $ ^{19}\text{F-NMR} $ (Singlet,

    
     ppm).
    

References

  • BenchChem. (2025). Comparative pKa Analysis of Substituted Phenylacetic Acids. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 2-Fluorophenylacetic acid.[4][5] National Library of Medicine. Retrieved from

  • Smolecule. (2024).[6] Metabolic Pathways of Pipamperone and Fluorinated Metabolites. Retrieved from

  • MDPI. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. Molecules. Retrieved from

Sources

The 2,2-Difluoroacetic Acid Moiety as a Bioisosteric Replacement for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction: The Role and Challenges of Bioisosterism

In the intricate process of drug discovery and development, the optimization of a lead compound's pharmacokinetic and physicochemical properties is a critical hurdle.[1] Bioisosterism, the strategy of substituting one functional group or atom with another that possesses similar physical or chemical properties to elicit a comparable biological response, is a cornerstone of modern medicinal chemistry.[2][3] The thoughtful application of bioisosteres allows chemists to fine-tune a molecule's characteristics to overcome challenges such as poor membrane permeability, rapid metabolism, or off-target toxicity, thereby enhancing its clinical viability.[1][3]

Carboxylic acids are among the most common functional groups found in drug molecules, present in over 450 marketed drugs.[1] Their prevalence stems from their ability to form strong, charge-assisted hydrogen bonds and salt bridges with biological targets, often acting as a crucial pharmacophoric element that anchors a ligand in a protein's binding site.[1][4] However, the very properties that make them effective can also be a liability. The ionizable nature of carboxylic acids can lead to poor cell permeability, high plasma protein binding, and a susceptibility to Phase II metabolism via the formation of potentially reactive acyl glucuronide intermediates.[4][5][6] These drawbacks frequently necessitate the exploration of bioisosteric replacements to improve a drug candidate's overall profile.

This guide provides a comprehensive technical overview of the 2,2-difluoroacetic acid moiety as an emerging and powerful bioisostere for the carboxylic acid group. We will delve into its unique physicochemical properties, outline synthetic strategies for its incorporation, and discuss the rationale behind its application in drug design, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile functional group in their optimization campaigns.

The 2,2-Difluoroacetic Acid Moiety: A Profile

The replacement of α-hydrogens with fluorine atoms on an acetic acid scaffold creates a unique functional group that mimics a carboxylic acid in its ability to act as a proton donor, yet possesses profoundly altered physicochemical properties. This strategic fluorination offers a sophisticated tool for modulating acidity, lipophilicity, and metabolic stability.

Physicochemical Properties: A Comparative Analysis

The decision to employ a bioisostere is driven by data. The primary parameters influencing a drug's behavior—acidity (pKa), lipophilicity (logD), and metabolic stability—are significantly impacted by the introduction of the difluoro moiety.

Acidity (pKa)

The most dramatic effect of α,α-difluorination is a substantial increase in acidity. The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the resulting carboxylate anion, making the proton more readily available for donation.[7]

CompoundpKaFold-Change in Acidity (approx.)
Acetic Acid~4.76[8]Baseline
Difluoroacetic Acid ~1.33 [9][10]~2,700x stronger
Trifluoroacetic Acid~0.5[8][11]~18,000x stronger
Tetrazole (as bioisostere)~4.5-5.0[2]Similar to Acetic Acid

This pronounced shift in pKa is a critical design element. While a tetrazole mimics the pKa of a carboxylic acid closely, the 2,2-difluoroacetic acid offers a much stronger acidic character.[1][2] This can be advantageous for interacting with specific biological targets but requires careful consideration, as the molecule will be fully ionized at physiological pH, which can impact permeability.

Lipophilicity (logD)

Fluorine is more electronegative than hydrogen but is also larger and more lipophilic. The introduction of fluorine atoms into a molecule typically increases its lipophilicity. This is a key advantage for improving a drug's ability to cross cellular membranes. The difluoromethyl group (CHF2) is recognized as a bioisostere that provides a balanced polarity-lipophilicity ratio.[12] While specific logD values are highly dependent on the parent molecule, the general trend is an increase in lipophilicity upon replacing -CH2COOH with -CF2COOH. This increased lipophilicity can help offset the negative impact of full ionization (due to lower pKa) on membrane permeability.[13][14]

Metabolic Stability

The substitution of C-H bonds with stronger, more stable C-F bonds is a well-established strategy to block metabolic oxidation by cytochrome P450 (CYP) enzymes.[15][16] The α-position of a carboxylic acid can be susceptible to enzymatic hydroxylation. Introducing two fluorine atoms at this position effectively shields the molecule from this metabolic pathway, often leading to a longer half-life and improved bioavailability.[16][17][18]

Visualization of Key Property Shifts

The following diagram illustrates the strategic impact of replacing a carboxylic acid with a 2,2-difluoroacetic acid moiety.

G cluster_0 Lead Compound cluster_1 Optimized Analog cluster_2 Property Modulation Lead R-CH₂-COOH Analog R-CF₂-COOH Lead->Analog Bioisosteric Replacement pKa pKa Decreases (Acidity Increases) Analog->pKa LogD Lipophilicity Increases Analog->LogD Stability Metabolic Stability Increases Analog->Stability Workflow cluster_isosteres Candidate Evaluation A Lead Compound Identified (Contains Carboxylic Acid) B Assess ADME/PK Profile: - Permeability (e.g., PAMPA) - Metabolic Stability (e.g., Microsomes) - Solubility, hPPB A->B C Issues Identified? (e.g., Low Permeability, High Clearance) B->C D Consider Bioisosteric Replacement C->D Yes G Profile Optimized (Proceed to further studies) C->G No E Evaluate Isostere Candidates D->E F Synthesize & Test Analogs E->F Tetrazole Tetrazole - Similar pKa - Lower Lipophilicity E->Tetrazole AcylSulfonamide Acyl Sulfonamide - Variable pKa - H-bond geometry differs E->AcylSulfonamide DifluoroaceticAcid 2,2-Difluoroacetic Acid - Lower pKa - Higher Lipophilicity - Blocks α-oxidation E->DifluoroaceticAcid F->G H Profile Not Improved (Re-evaluate or redesign) F->H

Caption: Decision workflow for considering carboxylic acid bioisosteres.

Synthetic Methodologies

The successful application of the 2,2-difluoroacetic acid bioisostere is contingent on accessible and reliable synthetic routes. Several methods have been developed for the synthesis of α,α-difluoro carboxylic acids and their derivatives.

General Synthetic Protocol: Direct Fluorination of a β-Ketoester

One common and versatile approach involves the direct electrophilic fluorination of a 1,3-dicarbonyl precursor, followed by hydrolysis. This method allows for the late-stage introduction of the difluoroacetic acid moiety into complex molecular scaffolds.

Step-by-Step Methodology:
  • Starting Material: Begin with a suitable β-ketoester, R-C(=O)CH₂COOR', where R is the desired molecular scaffold and R' is typically an ethyl or methyl group.

  • Enolate Formation: Treat the β-ketoester with a non-nucleophilic base (e.g., sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS)) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) at a reduced temperature (e.g., 0 °C or -78 °C) to generate the corresponding enolate. The choice of base and solvent is crucial to prevent side reactions.

  • First Electrophilic Fluorination: Add one equivalent of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, to the reaction mixture. Allow the reaction to warm slowly to room temperature. This step introduces the first fluorine atom at the α-position. Monofluorination of 1,3-dicarbonyl compounds is typically rapid as the substrate exists predominantly in its enol form. [17]4. Second Electrophilic Fluorination: The introduction of the second fluorine atom is often slower because the monofluoro-intermediate is less enolic. [17]A second equivalent of base and electrophilic fluorinating agent is added. In some cases, adding a proton source like water or a different base may be required to facilitate the enolization of the monofluoro-intermediate, driving the reaction to completion. [17]5. Purification of Intermediate: Upon completion (monitored by TLC or LC-MS), quench the reaction carefully (e.g., with saturated aqueous ammonium chloride) and perform an aqueous workup. The crude α,α-difluoro-β-ketoester is then purified using column chromatography.

  • Hydrolysis to Carboxylic Acid: The purified difluoro-ketoester is subjected to hydrolysis to yield the final 2,2-difluoroacetic acid derivative. This is typically achieved under basic conditions (e.g., using lithium hydroxide (LiOH) in a THF/water mixture) followed by acidic workup (e.g., with 1N HCl) to protonate the carboxylate.

  • Final Purification: The final product, R-CF₂COOH, is purified by recrystallization or chromatography to yield the desired compound with high purity.

This protocol is a generalized representation. Specific reaction conditions, including stoichiometry, temperature, and reaction times, must be optimized for each unique substrate.

Case Study Analysis

While comprehensive clinical case studies detailing this specific bioisosteric swap are often proprietary, we can analyze its application based on published preclinical data and the known principles of medicinal chemistry. For instance, in the development of inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which are pursued for inflammation and cancer research, scaffolds containing a difluoro-acetic acid functional group are actively utilized. Consider a hypothetical lead compound, an inhibitor of a target protein, that contains a phenylacetic acid moiety.

  • Lead Compound: Potent inhibitor (IC50 = 10 nM), but suffers from rapid clearance in human liver microsomes (t½ < 5 min) and poor cell permeability in Caco-2 assays.

  • Hypothesis: The rapid clearance is likely due to oxidation at the benzylic position (α to the carboxyl group), and the poor permeability is due to the ionized state of the carboxylic acid.

  • Strategy: Synthesize the 2,2-difluoro-2-phenylacetic acid analog.

  • Predicted Outcome & Rationale:

    • Metabolic Stability: The C-F bonds will block the primary site of metabolic oxidation, significantly increasing the half-life in microsomal stability assays. [16] 2. Permeability: The pKa will decrease from ~4.3 to ~1.5. While this increases ionization, the overall molecular lipophilicity will also increase due to the fluorine atoms. [13][14]This increase in lipophilicity can counterbalance the negative charge, potentially leading to an overall improvement in passive diffusion or identifying the compound as a better substrate for influx transporters.

    • Potency: The geometry of the difluoroacetate is very similar to the carboxylate. It can still engage in the same key hydrogen bonding or ionic interactions with the target protein, thus preserving potency.

This logical, data-driven approach is fundamental to the successful application of the 2,2-difluoroacetic acid bioisostere.

Conclusion and Future Outlook

The 2,2-difluoroacetic acid moiety represents a highly valuable, albeit nuanced, tool in the medicinal chemist's arsenal for lead optimization. It is not a universal solution but offers a unique combination of properties that cannot be achieved with more traditional carboxylic acid bioisosteres like tetrazoles or acyl sulfonamides. Its ability to dramatically lower pKa while simultaneously increasing lipophilicity and blocking metabolic oxidation provides a strategic avenue to solve complex ADME problems.

As synthetic methodologies become more robust and our understanding of the subtle interplay between physicochemical properties and biological outcomes deepens, the rational application of specialized functional groups like the 2,2-difluoroacetic acid will continue to grow. It stands as a prime example of how strategic fluorination can be used to craft superior drug candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Benchchem. (n.d.). 2,2-Difluoro-2-(thiophen-2-yl)acetic Acid.
  • LookChem. (n.d.). Difluoroacetic Acid (DFA, 2,2-Difluoroethanoic acid, Perfluoroacetic acid) CAS:206-839-0.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Wikipedia. (n.d.). Difluoroacetic acid.
  • ScienceDirect. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • PubMed. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97.
  • ChemicalBook. (n.d.). Difluoroacetic acid | 381-73-7.
  • Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
  • PMC. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Chemistry LibreTexts. (2020). 21.2: Acidity of Carboxylic Acids.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemicalBook. (n.d.). Difluoroacetic acid synthesis.
  • PMC. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles.
  • ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
  • PubMed. (2006). The Vicinal Difluoro Motif: The Synthesis and Conformation of Erythro- And Threo- Diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic Acids and Their Derivatives.
  • Transtutors. (2024). 1.8. Acetic acid (pKa 4.76) and trifluoroacetic acid (aka TFA; pKa... (1 Answer).

Sources

The 3-Cyano-5-Fluorophenyl Group: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Drug Discovery Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

The 3-cyano-5-fluorophenyl moiety has emerged as a quintessential structural motif in contemporary medicinal chemistry, particularly in the design of modulators for challenging biological targets. Its unique electronic properties and conformational rigidity impart significant advantages in optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of this scaffold, tracing its journey from a synthetic building block to a core component of advanced clinical candidates. We will dissect the strategic rationale for its use, explore its synthesis and elaboration, analyze its impact on structure-activity relationships (SAR), and provide detailed protocols for its practical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The Strategic Value of the 3-Cyano-5-Fluorophenyl Scaffold

In the landscape of drug design, certain molecular fragments consistently appear in successful clinical candidates, earning them the designation of "privileged scaffolds." The 3-cyano-5-fluorophenyl group is a prime example, having become a cornerstone in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1]

The power of this scaffold lies in the synergistic interplay between its two key functional groups:

  • The Cyano (Nitrile) Group: This electron-withdrawing group is a versatile pharmacophore. It is a potent hydrogen bond acceptor, capable of forming crucial interactions with receptor backbones or specific amino acid side chains.[2] In the context of mGlu5 NAMs, molecular modeling suggests the cyano group can form a direct hydrogen bond with the tryptophan residue W784 or threonine T780 within the allosteric binding pocket, serving as a critical anchor for the ligand.[3] Its linear geometry also helps to project the rest of the molecule into the desired vector within the binding site.

  • The Fluorine Atom: The strategic placement of fluorine has become a foundational tactic in medicinal chemistry. In the meta position, the fluorine atom exerts a powerful electron-withdrawing inductive effect, which can modulate the pKa of nearby functionalities and enhance binding affinity. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.

The combination of these groups on a phenyl ring creates a scaffold with a distinct electronic and steric profile that has proven highly effective for achieving high potency and selectivity.[1]

Synthesis and Elaboration: Building the Core

The utility of any scaffold is contingent on its synthetic accessibility. The 3-cyano-5-fluorophenyl core is typically constructed from commercially available precursors, with 3-bromo-5-fluorobenzonitrile serving as a versatile intermediate for further elaboration.

Synthesis of Key Intermediate: 3-Bromo-5-fluorobenzonitrile

A common and reliable method for the synthesis of this key building block is the cyanation of 1,3-dibromo-5-fluorobenzene.

Experimental Protocol 1: Synthesis of 3-Bromo-5-fluorobenzonitrile [3]

  • Reaction Scheme:

  • Materials:

    • 1,3-dibromo-5-fluorobenzene (7.70 g, 30.3 mmol)

    • Copper(I) Cyanide (CuCN) (2.72 g, 30.3 mmol)

    • N,N-Dimethylformamide (DMF) (45 mL)

    • Pyridine (4.9 mL)

    • Diethyl ether

    • Saturated solutions of ammonium chloride and sodium bicarbonate

    • Anhydrous sodium sulfate

    • Celite

  • Procedure:

    • Charge a 250-mL round-bottom flask equipped with a magnetic stir bar with 1,3-dibromo-5-fluorobenzene, DMF, pyridine, and copper(I) cyanide under a nitrogen atmosphere.

    • Attach a reflux condenser and heat the green, cloudy mixture to reflux. Stir for 3 hours, monitoring the reaction by TLC.

    • Allow the reaction to cool to room temperature. Quench the reaction with 30 mL of diethyl ether, which will cause a precipitate to form.

    • Filter the mixture through Celite, rinsing the filter cake thoroughly with diethyl ether.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with a 2:1 mixture of water and concentrated ammonium hydroxide (30 mL), followed by saturated ammonium chloride solution (2 x 30 mL) and saturated sodium bicarbonate (30 mL).

    • Extract the aqueous layers with diethyl ether (3 x 40 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pure 3-bromo-5-fluorobenzonitrile.

Scaffold Elaboration via Palladium-Catalyzed Cross-Coupling

With the 3-bromo-5-fluorobenzonitrile intermediate in hand, the most powerful and widely used method for elaboration is the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient formation of a carbon-carbon bond between the brominated scaffold and a variety of aryl or heteroaryl boronic acids, enabling rapid exploration of SAR.

Experimental Protocol 2: Representative Suzuki-Miyaura Coupling

  • Reaction Scheme:

  • Materials:

    • 3-bromo-5-fluorobenzonitrile (1.0 mmol)

    • Arylboronic acid (e.g., (2-methylbenzothiazol-5-yl)boronic acid) (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (3 mol%) or a pre-catalyst like XPhosPdG2

    • A suitable phosphine ligand (e.g., RuPhos) (6 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Procedure:

    • To a microwave vial or Schlenk flask, add 3-bromo-5-fluorobenzonitrile, the arylboronic acid, the palladium catalyst, the ligand, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90-140 °C), either conventionally or using microwave irradiation, for the required time (typically 20 min to 16 h). Monitor progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired biaryl product.

The workflow for synthesizing and diversifying the scaffold is summarized in the diagram below.

G cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Screening & Optimization A 1,3-Dibromo-5-fluorobenzene B 3-Bromo-5-fluorobenzonitrile (Key Intermediate) A->B CuCN, DMF (Protocol 1) D Final Bioactive Molecules (e.g., mGlu5 NAMs) B->D Suzuki Coupling (Protocol 2) C Aryl/Heteroaryl Boronic Acids C->D E Biological Assays (e.g., Calcium Mobilization) D->E F SAR Analysis E->F G Lead Optimization F->G G->C Design New Analogs

Caption: General workflow for the synthesis and optimization of drugs based on the 3-cyano-5-fluorophenyl scaffold.

Application Case Study: mGlu5 Negative Allosteric Modulators (NAMs)

The most prominent application of the 3-cyano-5-fluorophenyl scaffold is in the development of NAMs for the mGlu5 receptor, a class C G protein-coupled receptor (GPCR) implicated in numerous CNS disorders, including anxiety, depression, and Fragile X syndrome.[1]

Mechanism of Action and Structure-Activity Relationships (SAR)

mGlu5 NAMs bind to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, distinct from the glutamate binding site.[2] The 3-cyano-5-fluorophenyl group typically serves as the "east" region of the molecule, anchoring it within a specific pocket.

  • The Hinge Interaction: As mentioned, the nitrile group is a key interaction point. Docking studies and mutagenesis data strongly suggest it forms a hydrogen bond with the side chain of Trp784 or interacts with other key residues like Thr780 and Ser808.[3] This interaction is often critical for high-affinity binding.

  • The Role of Fluorine: The meta-fluoro substituent improves potency, likely by favorably modulating the electronics of the phenyl ring and potentially forming non-classical interactions with the receptor. Crucially, it enhances metabolic stability, a key consideration for CNS drugs which require good brain exposure and a suitable half-life.

  • The "West" Region: The SAR is then explored by varying the biaryl partner attached at the 3-position via Suzuki coupling. Studies have shown that a wide range of 5,6- and 6,6-fused heterocyclic systems are well-tolerated, leading to compounds with high potency.[4]

The diagram below illustrates the hypothesized binding mode within the mGlu5 allosteric site.

G cluster_0 mGlu5 Allosteric Site cluster_1 Ligand W784 Trp784 T780 Thr780 S808 Ser808 P654 Pro654 A809 Ala809 Scaffold 3-Cyano-5-fluorophenyl Scaffold->W784 H-Bond Scaffold->T780 Biaryl Biaryl Group (e.g., Benzothiazole) Biaryl->P654 Hydrophobic Interaction Biaryl->A809

Caption: Hypothesized binding interactions of a 3-cyano-5-fluorophenyl-based NAM within the mGlu5 allosteric pocket.

Biological Evaluation: The Calcium Mobilization Assay

A self-validating system requires robust and reproducible biological assays. The primary functional assay for mGlu5, which is Gq-coupled, measures the mobilization of intracellular calcium ([Ca²⁺]i) upon receptor activation. NAMs are identified by their ability to inhibit the calcium flux induced by an EC₈₀ concentration of glutamate.

Experimental Protocol 3: FLIPR-Based Calcium Mobilization Assay

  • Principle: HEK293A cells stably expressing the rat mGlu5 receptor are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). A baseline fluorescence is measured before the addition of the test compound (potential NAM). Subsequently, the cells are challenged with glutamate, and the change in fluorescence, corresponding to the release of intracellular calcium, is monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Cell Plating: Plate HEK293A-r-mGlu5 cells in black-walled, clear-bottom 384-well plates and grow to confluence.

    • Dye Loading: Aspirate the growth medium and add assay buffer containing the Fluo-4 AM dye and an anion-exchange inhibitor (e.g., probenecid). Incubate for 1 hour at 37°C.

    • Compound Addition: Place the cell plate into the FLIPR instrument. Add varying concentrations of the test compounds (prepared in assay buffer) and incubate for 15-30 minutes.

    • Glutamate Challenge: Add a pre-determined EC₈₀ concentration of glutamate to all wells and immediately begin fluorescence readings.

    • Data Analysis: The fluorescence signal change is proportional to the [Ca²⁺]i. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced signal. IC₅₀ values are calculated from the concentration-response curves.

Physicochemical and Pharmacokinetic Data

The ultimate success of a drug candidate depends on its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The 3-cyano-5-fluorophenyl scaffold consistently contributes to drug-like properties. Below is a table summarizing key data for representative mGlu5 NAMs incorporating this scaffold.

Compound IDStructure (West Group)mGlu5 IC₅₀ (nM)MW ( g/mol )cLogPTPSA (Ų)
1 6-Methylpyridin-2-yl-amide10255.252.865.8
2 2-Methylbenzothiazol-5-yl18281.324.151.9
3 Quinolin-7-yl3.5275.283.751.9
4 3-Chloro-4-fluorophenyl-amide377292.683.952.9

Data compiled and calculated from values reported in referenced literature.[1][4]

These compounds generally exhibit moderate lipophilicity (cLogP 2.5-4.5) and polar surface area (PSA < 70 Ų), characteristics often associated with good CNS penetration. Pharmacokinetic studies on selected tool compounds have demonstrated good exposure in both plasma and brain samples following intraperitoneal dosing in rodents.[1][4]

Beyond mGlu5: Emerging Applications

While the scaffold's fame is tied to mGlu5, its advantageous properties are being explored for other targets. The electron-withdrawing nature and hydrogen bonding capacity of the cyanophenyl group, often combined with fluorine, make it a suitable "hinge-binder" for various protein kinases. For example, related 3-fluorophenyl and cyanophenyl motifs are found in inhibitors of Janus kinases (JAKs) and p38 MAP kinase, where they interact with the kinase hinge region, a critical anchor point for many ATP-competitive inhibitors.[5][6] The specific 3-cyano-5-fluorophenyl combination remains an attractive starting point for library design against novel kinase targets.

Conclusion and Future Outlook

The 3-cyano-5-fluorophenyl scaffold is a testament to the power of rational, property-based drug design. The strategic combination of a hydrogen-bonding nitrile and a metabolically robust, electron-withdrawing fluorine atom provides a powerful tool for medicinal chemists. Its proven success in the challenging area of GPCR allosteric modulation highlights its value. Future applications will likely see this scaffold applied more broadly, particularly in the kinase inhibitor field and against other targets where precise electronic tuning and metabolic stability are paramount. The synthetic tractability and well-understood SAR of this moiety ensure that it will remain a privileged and highly valuable scaffold in the drug discovery toolkit for the foreseeable future.

References

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. Journal of Medicinal Chemistry. Available at: [Link]

  • (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience. Available at: [Link]

  • 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Chemical Biology. Available at: [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. Available at: [Link]

Sources

Strategic Sourcing & Technical Validation: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic sourcing, technical validation, and quality control framework for 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (CAS: 1365272-09-0). This molecule is a critical fluorinated building block, often utilized in medicinal chemistry to introduce metabolically stable difluoromethylene (


) bridges or as a bioisostere for carbonyl/ether linkages in HIF-2

inhibitors and similar oncology targets.

Executive Summary & Chemical Context

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is a specialized "niche" intermediate. Unlike commodity reagents, its availability is often driven by "make-to-order" campaigns. It serves as a precursor for generating difluoromethyl arenes (via decarboxylation) or as a linker in PROTACs and small molecule inhibitors where the electron-withdrawing nature of the


 group modulates pKa and lipophilicity.
Chemical Profile
PropertySpecification
CAS Number 1365272-09-0
Molecular Formula

Molecular Weight 215.13 g/mol
Key Moiety

-difluorophenylacetic acid (highly acidic, pKa ~ 0-1)
Stability Risk Prone to thermal decarboxylation to form the difluoromethyl arene (

).

Global Supplier Landscape

Sourcing this intermediate requires distinguishing between "Catalog Aggregators" (who list it but don't stock it) and "Process Originators" (who synthesize it).

Tier 1: Process Originators (Scale-Up & GMP Capabilities)

Use for: Pilot batches (>100g) and GMP manufacturing. These vendors have established fluorine chemistry platforms (Reformatsky/Cross-coupling capabilities).

  • WuXi AppTec (China/Global): High capability for copper-mediated difluoroalkylation.

  • PharmaBlock Sciences: Specializes in novel fluorinated scaffolds; likely has the validated route on file.

  • ChemShuttle: Often stocks kilogram quantities of fluorinated phenylacetic acids.

Tier 2: Catalog & R&D Suppliers

Use for: MedChem screening (<10g) and reference standards.

  • Combi-Blocks: High reliability for in-stock fluorinated heterocycles.

  • Matrix Scientific: Strong inventory of niche intermediates.

  • ChemScene: Good for rapid acquisition of analytical samples.

Procurement Strategy: The "Ghost Inventory" Risk

Many suppliers list this CAS based on virtual libraries. Verification Protocol:

  • Request H-NMR & F-NMR raw data before issuing a PO.

  • Ask for "Date of Manufacture": Old batches may have decarboxylated.

  • Stipulate Cold Chain Shipping: Require shipment at +4°C to prevent degradation.

Technical Validation: Synthesis & Impurity Profiling

To validate a supplier, you must understand how the molecule is made. The industrial standard involves a copper-mediated cross-coupling (Reformatsky-type).

Validated Synthesis Route

The most robust route utilizes 3-Bromo-5-fluorobenzonitrile coupled with ethyl bromodifluoroacetate .

SynthesisRoute SM1 3-Bromo-5-fluorobenzonitrile (CAS 179897-89-3) Inter Intermediate Ester (Ethyl 2-(3-cyano-5-fluorophenyl) -2,2-difluoroacetate) SM1->Inter Cu-mediated Coupling (50-60°C) Reagent Ethyl bromodifluoroacetate + Cu(0) / DMSO Reagent->Inter Product Target Acid (CAS 1365272-09-0) Inter->Product LiOH Hydrolysis (0°C to RT) Impurity Impurity: Decarboxylated (Ar-CF2H) Product->Impurity Thermal Degradation (>80°C or Acidic Workup)

Caption: Copper-mediated Reformatsky synthesis route highlighting the critical thermal instability risk at the hydrolysis stage.

Critical Quality Attributes (CQAs)

When evaluating a supplier's CoA (Certificate of Analysis), scrutinize these specific impurities:

Impurity TypeOriginDetection MethodLimit (Rec.)
Decarboxylated Species Thermal degradation during drying or acidic workup.19F NMR (Shift: -110 ppm doublet vs -105 ppm singlet)< 1.0%
Protodefluorinated Loss of Fluorine (Ar-CHF-COOH).LC-MS (M-18 mass shift)< 0.5%
Residual Copper Catalyst carryover from coupling step.ICP-MS< 20 ppm
Hydrolysis Incomplete Residual Ethyl Ester.1H NMR (Ethyl quartet/triplet)< 0.5%

Analytical Protocol: Self-Validating System

Do not rely solely on the vendor's CoA. The high acidity of the difluoroacetic acid group requires a specialized HPLC method to prevent peak tailing.

Recommended HPLC Method (Reverse Phase)
  • Column: C18 with high carbon load (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Difluoroacetic acid (DFA) in Water (Better peak shape than Formic acid for fluorinated acids).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 210 nm (Nitrile absorption) and 254 nm.

Why this works: Standard formic acid/TFA may not suppress ionization enough for this super-acid (pKa ~0.5), leading to split peaks. DFA acts as a stronger ion-pairing agent.

Procurement Decision Workflow

Use this logic flow to determine the correct sourcing path based on your development stage.

SourcingDecision Start Need CAS 1365272-09-0 Qty Quantity Required? Start->Qty Small < 10 grams Qty->Small MedChem Large > 100 grams Qty->Large Process Dev Catalog Check Tier 2 Catalogs (Combi-Blocks, ChemScene) Small->Catalog Custom Initiate FTE/FFS with Tier 1 (WuXi, PharmaBlock) Large->Custom StockCheck In Stock? Catalog->StockCheck StockCheck->Custom No (Ghost Listing) Verify Request 19F NMR (Check -CF2H signal) StockCheck->Verify Yes Verify->Custom Fails (Degraded) Buy Purchase with Cold Chain Shipping Verify->Buy Passes

Caption: Decision tree for sourcing strategy, prioritizing inventory verification to avoid "ghost listings" common with niche fluorinated acids.

References

  • HIF-2

    
     Inhibitor Synthesis Context: Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches." Journal of Medicinal Chemistry, 2019. Link(Note: Describes the class of chemistry, though Belzutifan uses the nitrile precursor directly).
    
  • Synthesis of Aryl Difluoroacetic Acids: Sato, K., et al. "Copper-Mediated Cross-Coupling of Bromodifluoroacetate with Aryl Iodides." Chemical and Pharmaceutical Bulletin, 1999. Link

  • Decarboxylation Risks: Furuya, T., et al. "Practical Decarboxylative Trifluoromethylation of Arenes." Nature, 2011. Link(Mechanistic insight into the instability of fluoroacetic acids).

  • Supplier Database Verification: PubChem Compound Summary for CAS 1365272-09-0. Link

Technical Deep Dive: 3-Cyano-5-fluoro vs. 3,5-Difluoro Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-(3-Cyano-5-fluorophenyl)acetic acid with its bioisosteric difluoro analog, 2-(3,5-difluorophenyl)acetic acid .[1]

It addresses the medicinal chemistry rationale for selecting one scaffold over the other, specifically focusing on the trade-offs between lipophilicity, metabolic stability, and synthetic accessibility.[1]

Executive Summary

In medicinal chemistry, the phenylacetic acid motif is a privileged scaffold found in CRTH2 antagonists, RORγt inverse agonists, and various NSAIDs.[1] The selection between a 3-Cyano-5-fluoro substitution pattern and a 3,5-Difluoro pattern is rarely arbitrary; it represents a strategic decision to modulate physicochemical properties without altering the steric footprint significantly.[1]

  • 2-(3,5-Difluorophenyl)acetic acid: The "baseline" lipophilic scaffold.[1] High metabolic stability but poor aqueous solubility.[1]

  • 2-(3-Cyano-5-fluorophenyl)acetic acid: The "polar" bioisostere.[1] The nitrile group lowers LogP (improving solubility) and introduces a dipole moment for specific binding interactions, but introduces synthetic challenges regarding hydrolysis sensitivity.[1]

Physicochemical & Electronic Profiling

The core difference lies in the electronic character of the substituents.[1] The cyano group (-CN) is a strong electron-withdrawing group (EWG) via both induction and resonance, whereas fluorine (-F) is withdrawing via induction but donating via resonance.[1]

Comparative Data Table
Property2-(3-Cyano-5-fluorophenyl)acetic acid2-(3,5-Difluorophenyl)acetic acidImpact on Drug Design
Electronic Effect Strong

/

withdrawal (CN is pseudo-halogen)
Inductive withdrawal,

donation
CN analog makes the phenyl ring significantly more electron-deficient.[1]
Acid Strength (pKa) ~3.6 - 3.8 (Estimated)~3.9 - 4.1The CN analog is a stronger acid due to stabilization of the carboxylate anion.[1]
Lipophilicity (cLogP) Lower (~1.2 - 1.5) Higher (~2.1 - 2.3) Critical Differentiator: CN reduces lipophilicity, improving LLE (Lipophilic Ligand Efficiency).[1]
Metabolic Stability High (blocks C3, C5).[1] C4 is a soft spot.[1]High (blocks C3, C5).[1] C4 is a soft spot.[1]Both scaffolds effectively block metabolic hotspots at the meta positions.[1]
H-Bonding H-Bond Acceptor (CN nitrogen)Weak/NullThe nitrile nitrogen can engage in specific H-bonds with Ser/Thr/Tyr residues in the binding pocket.[1]
Structural Decision Matrix (SAR)

The following diagram illustrates the decision logic when choosing between these two analogs during lead optimization.

SAR_Logic Start Lead Optimization: Phenylacetic Acid Scaffold Issue_Solubility Issue: High LogP / Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Metabolic Instability? Start->Issue_Metabolism Decision_CN Select 3-Cyano-5-fluoro (Lowers LogP, Adds H-bond acceptor) Issue_Solubility->Decision_CN Yes Decision_F2 Select 3,5-Difluoro (Maintains Lipophilicity, Blocks Metabolism) Issue_Solubility->Decision_F2 No Check_C4 Check C4 Position (Para) Is it blocked? Issue_Metabolism->Check_C4 Check_C4->Decision_F2 If C4 blocked Action_BlockC4 Add F to C4 (3,4,5-Trifluoro) or Para-substituent Check_C4->Action_BlockC4 If C4 open

Caption: SAR Decision Tree for selecting between Cyano-Fluoro and Difluoro scaffolds based on ADME requirements.

Synthetic Methodologies

Synthesizing the difluoro analog is generally straightforward due to the stability of the C-F bond.[1] However, the 3-cyano-5-fluoro analog requires a protocol that installs the acetic acid moiety without hydrolyzing the nitrile group to a carboxylic acid (which would yield a dicarboxylic acid impurity).[1]

Protocol A: Synthesis of 2-(3-Cyano-5-fluorophenyl)acetic acid

Challenge: Preventing nitrile hydrolysis during the ester saponification step.

Reagents:

  • Starting Material: 3-Bromo-5-fluorobenzonitrile

  • Catalyst:

    
    , X-Phos[1]
    
  • Nucleophile: Diethyl malonate or tert-butyl ethyl malonate

Step-by-Step Workflow:

  • Buchwald-Hartwig

    
    -Arylation: 
    
    • Charge a flask with 3-bromo-5-fluorobenzonitrile (1.0 eq), diethyl malonate (1.2 eq), and

      
       (2.0 eq) in anhydrous Toluene.
      
    • Add catalyst system:

      
       (2 mol%) and X-Phos (4 mol%).[1]
      
    • Heat to 100°C under

      
       for 12 hours.
      
    • Mechanism:[1][2][3] Oxidative addition of Pd into C-Br bond, followed by transmetallation with the malonate enolate and reductive elimination.[1]

  • Decarboxylation (Krapcho Conditions):

    • Isolate the diethyl 2-(3-cyano-5-fluorophenyl)malonate intermediate.[1]

    • Dissolve in DMSO/Water (10:[1]1) with LiCl (3.0 eq).[1]

    • Heat to 140°C.

    • Crucial Detail: These neutral/slightly basic conditions facilitate decarboxylation without attacking the nitrile group, which would occur under strong acidic hydrolysis (e.g.,

      
      /
      
      
      
      ).[1]
  • Hydrolysis (Selective):

    • If a mono-ester remains, use LiOH (1.1 eq) in THF/

      
       at 0°C. Monitor strictly by LCMS to stop before the nitrile hydrolyzes to the amide or acid.[1]
      
Protocol B: Synthesis of 2-(3,5-Difluorophenyl)acetic acid

Advantage: Robustness.[1] The C-F bonds are inert to standard hydrolysis conditions.[1]

Workflow:

  • Arndt-Eistert Homologation (Classic):

    • Start with 3,5-difluorobenzoic acid

      
       Acid Chloride (
      
      
      
      ).[1]
    • React with Diazomethane (

      
      ) 
      
      
      
      Diazoketone.[1]
    • Wolff Rearrangement (

      
      , 
      
      
      
      )
      
      
      Phenylacetic acid.[1]
  • Modern Alternative:

    • Suzuki coupling of 3,5-difluorobromobenzene with a Reformatsky reagent or ketene acetal.[1]

Synthetic Pathway Visualization[1]

Synthesis_Pathway SM_Br 3-Bromo-5-fluorobenzonitrile Inter_Malonate Aryl Malonate Intermediate SM_Br->Inter_Malonate Pd-Catalyzed Arylation Reagent_Malonate Diethyl Malonate Pd Cat., Base Path_Acid Acid Hydrolysis (HCl/H2O, Reflux) Inter_Malonate->Path_Acid Path_Krapcho Krapcho Decarboxylation (LiCl, DMSO, 140°C) Inter_Malonate->Path_Krapcho Prod_Impurity Impurity: Dicarboxylic Acid (CN Hydrolyzed) Path_Acid->Prod_Impurity Over-reaction Prod_Target Target: 2-(3-Cyano-5-fluorophenyl) acetic acid Path_Krapcho->Prod_Target Selective

Caption: Synthetic divergence highlighting the risk of nitrile hydrolysis.

Metabolic Stability & Toxicology[1][4][5]

Metabolic Soft Spots

Both molecules are designed to block the meta positions (3 and 5), which are common sites for CYP450 oxidation.[1]

  • Difluoro Analog: The C-F bond is metabolically inert (Bond Energy ~116 kcal/mol).[1] However, the highly lipophilic nature of the 3,5-difluoro ring can increase non-specific binding and induction of CYP enzymes.[1]

  • Cyano-Fluoro Analog: The nitrile is generally stable, but can be susceptible to oxidative decyanation (releasing cyanide) in rare cases, though this is less common on aromatic rings compared to alkyl nitriles.[1] The primary metabolic risk is oxidation at the C4 (para) position.[1]

    • Mitigation: If C4 oxidation is observed in microsome stability assays, the 3-cyano-4,5-difluoro analog is the logical next step in the evolution of the series.[1]

Safety Considerations
  • Acidity: The 3-cyano-5-fluoro analog is more acidic.[1] In cellular assays, this may affect membrane permeability (passive diffusion) compared to the difluoro analog.[1]

  • Toxicity: Fluorinated phenylacetic acids are generally well-tolerated, but accumulation of fluorinated metabolites (if the side chain is cleaved) must be monitored.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link[1]

  • Bhattarai, P., et al. (2026).[1][3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-(3-Cyano-5-fluorophenyl)acetic acid (CID 54366629).[1] Link

  • Sigma-Aldrich. (2025).[1] 3,5-Difluorophenylacetic acid Product Sheet. Link

Sources

Fluorinated Building Blocks for the Synthesis of HIF-2α Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor Hypoxia-Inducibility Factor 2-alpha (HIF-2α) has emerged as a pivotal target in oncology, particularly for tumors characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, such as clear cell renal cell carcinoma (ccRCC).[1][2] The development of small molecule inhibitors that allosterically bind to the HIF-2α PAS-B domain, preventing its functional heterodimerization with ARNT, represents a landmark achievement in targeted therapy.[3][4] A crucial element in the design and success of these inhibitors, exemplified by the FDA-approved drug Belzutifan (MK-6482), is the strategic incorporation of fluorine.[5][6][7] This guide provides an in-depth technical exploration of the role of fluorinated building blocks in the synthesis of HIF-2α inhibitors. We will dissect the causal relationship between fluorine's unique chemical properties and its profound impact on the pharmacokinetic and pharmacodynamic profiles of these drugs. Furthermore, this document will provide detailed synthetic workflows, protocols, and field-proven insights into the construction of key fluorinated intermediates, offering a comprehensive resource for researchers in drug discovery and development.

Part 1: The Rationale for Targeting HIF-2α

The HIF Signaling Pathway: A Master Regulator of Oxygen Homeostasis

The hypoxia-inducible factors (HIFs) are a family of transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3]

Under normal oxygen conditions (normoxia), specific proline residues on the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for proteasomal degradation.[5][9] In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with ARNT, and binds to hypoxia-response elements (HREs) on DNA to activate the transcription of hundreds of genes involved in critical processes like angiogenesis, cell proliferation, and metabolism.[1][5]

HIF-2α: The Oncogenic Driver

While both HIF-1α and HIF-2α are implicated in cancer, a growing body of evidence points to HIF-2α as the primary oncogenic driver in specific cancers, most notably clear cell renal cell carcinoma (ccRCC).[2] In over 90% of ccRCC cases, the VHL gene is inactivated, leading to a "pseudohypoxic" state where HIF-2α is constitutively stabilized and active, regardless of oxygen levels.[1][5] This unchecked HIF-2α activity drives tumorigenesis by upregulating key target genes such as VEGF (promoting angiogenesis) and Cyclin D1 (promoting cell proliferation).[2] Consequently, the selective inhibition of HIF-2α has become a highly validated therapeutic strategy.[1][8]

HIF-2a Signaling Pathway and Inhibition cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or VHL Inactivation HIF2a_N HIF-2α PHD PHD Enzymes (+ O2, Fe2+) HIF2a_N->PHD Hydroxylation HIF2a_OH Hydroxylated HIF-2α PHD->HIF2a_OH VHL VHL Complex HIF2a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2a_H HIF-2α (Stabilized) Nucleus Nucleus HIF2a_H->Nucleus ARNT ARNT (HIF-1β) ARNT->Nucleus Dimer HIF-2α/ARNT Heterodimer Nucleus->Dimer Dimerization HRE Hypoxia Response Elements (HREs) Dimer->HRE Binds to DNA Transcription Gene Transcription (VEGF, Cyclin D1, etc.) HRE->Transcription Tumor Tumor Growth, Angiogenesis Transcription->Tumor Inhibitor HIF-2α Inhibitor (e.g., Belzutifan) Inhibitor->Dimer Blocks Dimerization

Figure 1: HIF-2α Signaling and Mechanism of Inhibition.

Part 2: The Strategic Imperative of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[10] This is not a coincidence but a testament to fluorine's unique ability to fine-tune molecular properties with remarkable precision.[10]

The "Fluorine Advantage"

Fluorine's utility stems from a combination of its fundamental properties:

  • High Electronegativity: As the most electronegative element, fluorine creates strong, polarized bonds and exerts a powerful electron-withdrawing inductive effect.[11][12]

  • Small Atomic Radius: With a van der Waals radius similar to hydrogen, fluorine can often replace a hydrogen atom without causing significant steric clashes, acting as a "super-hydrogen".[12]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[12]

These attributes translate into tangible benefits in drug design, allowing chemists to modulate pharmacokinetics and pharmacodynamics strategically.[11][13]

PropertyHydrogen (H)Fluorine (F)Impact on Drug Design
van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation; can act as an isostere of H.[12]
Electronegativity (Pauling) 2.203.98Alters local electronic environment, pKa, and dipole moment.[11][12]
Bond Energy (C-X) ~414 kJ/mol~485 kJ/molIncreases metabolic stability by blocking C-H oxidation.[12]
Lipophilicity Contribution (π) +0.50+0.14Can fine-tune LogP to optimize permeability and solubility.

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine.

Optimizing ADME Properties through Fluorination
  • Enhanced Metabolic Stability: A primary application of fluorination is to block sites of metabolic oxidation. Replacing a metabolically labile C-H bond with a robust C-F bond can significantly hinder degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[10][11][12]

  • Modulation of Lipophilicity and pKa: The introduction of fluorine can subtly alter a molecule's lipophilicity (LogP), which is critical for membrane permeability and solubility.[11][13] Its strong inductive effect can also lower the pKa of nearby basic groups, which can improve bioavailability by reducing excessive basicity and enhancing membrane passage.[11][12]

  • Improved Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through favorable electrostatic interactions, hydrogen bonding (acting as an acceptor), and by inducing a more favorable molecular conformation for binding.[10][11][13]

The use of pre-synthesized fluorinated building blocks is the dominant strategy for incorporating these advantages. This approach allows for precise and controlled introduction of fluorine at specific positions, enabling rapid exploration of structure-activity relationships (SAR) with greater confidence compared to the often harsh and less selective methods of late-stage fluorination.[10][14]

Part 3: Dissecting the Synthesis of Belzutifan: A Case Study

Belzutifan (MK-6482) is a first-in-class, orally bioavailable, potent, and selective HIF-2α inhibitor.[5] It received FDA approval for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma and other tumors.[5][7][15] The chemical structure of Belzutifan highlights the strategic placement of fluorine to achieve its desired drug-like properties. A retrosynthetic analysis reveals two key fluorinated building blocks: a 3-fluoro-5-hydroxybenzonitrile moiety and a stereochemically complex (1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonylindan core.

Synthesis of the Fluorinated Benzonitrile Moiety

This fragment forms a critical interaction with the HIF-2α protein. Its synthesis is a straightforward process starting from commercially available materials.

Benzonitrile Synthesis Workflow cluster_workflow Synthesis of 3-Fluoro-5-hydroxybenzonitrile Start 3,5-Difluorobenzonitrile Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate 3-Fluoro-5-methoxybenzonitrile Step1->Intermediate Step2 Demethylation Intermediate->Step2 Product 3-Fluoro-5-hydroxybenzonitrile Step2->Product

Figure 2: Workflow for the Synthesis of the Fluorinated Benzonitrile Moiety.

Protocol 1: Synthesis of 3-Fluoro-5-hydroxybenzonitrile (14)

  • Step 1: Methoxylation. To a solution of 3,5-difluorobenzonitrile (12 ) in a suitable solvent such as methanol, add sodium methoxide.[5] The reaction is typically heated to facilitate the nucleophilic aromatic substitution of one of the fluoride atoms.

  • Causality: The methoxy group is introduced as a protecting group for the eventual phenol. Sodium methoxide is a strong nucleophile, and the electron-withdrawing nature of the nitrile and the remaining fluorine activates the aromatic ring towards this substitution.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 3-fluoro-5-methoxybenzonitrile (13 ).[5] A yield of 93% has been reported for this step.[5]

  • Step 2: Demethylation. The intermediate 13 is dissolved in a solvent like dichloromethane (DCM). A demethylating agent, such as boron tribromide (BBr₃), is added, typically at a low temperature (e.g., 0 °C), and the reaction is allowed to warm to room temperature.

  • Causality: BBr₃ is a powerful Lewis acid that effectively cleaves the methyl ether to reveal the free phenol.

  • Work-up and Isolation: The reaction is quenched carefully with water or methanol. The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography may be required to afford the final product, 3-fluoro-5-hydroxybenzonitrile (14 ), with reported yields around 84%.[5]

Synthesis of the Difluoro-Indanol Core

The synthesis of the chiral difluoro-indanol core is a more complex undertaking that showcases advanced fluorination chemistry and stereocontrol. The gem-difluoro group is particularly impactful, likely influencing the conformation of the indanol ring and enhancing binding affinity.[16]

Indanol Synthesis Workflow cluster_workflow Synthesis of the Difluoro-Indanol Core Start Substituted Indanone Precursor Step1 Deoxyfluorination Start->Step1 Intermediate1 gem-Difluoroindane Step1->Intermediate1 Step2 Asymmetric Reduction or Chiral Resolution Intermediate1->Step2 Intermediate2 Chiral Difluoroindanol Step2->Intermediate2 Step3 Further Functionalization (e.g., Sulfonylation) Intermediate2->Step3 Product Key Indanol Fragment (11) Step3->Product

Figure 3: Generalized Workflow for the Synthesis of the Difluoro-Indanol Core.

Protocol 2: Synthesis of the Chiral Difluoro-Indanol Fragment

Note: The precise, multi-step synthesis of this fragment is proprietary and detailed in patents. The following represents a plausible, generalized workflow based on established chemical transformations.

  • Step 1: Preparation of the Indanone Precursor. The synthesis typically begins with a suitably substituted indanone. The methylsulfonyl group, which is present in the final molecule, is often installed early in the synthesis.

  • Step 2: Deoxyfluorination. The key fluorination step involves converting the ketone of the indanone into a gem-difluoromethylene group. This is commonly achieved using a deoxyfluorinating agent.

  • Causality: Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are used for this transformation. These reagents react with the ketone to form an intermediate that then eliminates to form the stable C-F bonds. The scalability and safety of this reaction are critical considerations for manufacturing.[17]

  • Step 3: Introduction of Hydroxyl and Second Fluorine. The synthesis reported for Belzutifan involves creating a difluoro-indanol structure with specific stereochemistry (1S,2S,3R).[5] This can be achieved through various advanced strategies, including diastereoselective fluorination of an enolate followed by stereoselective reduction of a ketone, or through Rh-catalyzed asymmetric hydrogenation to set the contiguous fluorinated stereocenters.[17]

  • Causality and Self-Validation: The choice of catalyst and reaction conditions is paramount for achieving high diastereo- and enantioselectivity. Each step must be validated with rigorous analytical techniques (e.g., chiral HPLC, X-ray crystallography of intermediates) to confirm the absolute stereochemistry, as incorrect stereoisomers will have significantly lower or no biological activity.

  • Final Functionalization: The resulting chiral intermediate is then carried forward to the final key fragment, which includes the methylsulfonyl group and the phenolic oxygen for coupling.

Final Assembly of Belzutifan

The final step involves coupling the two key fluorinated building blocks.

Final Assembly Indanol Difluoro-Indanol Fragment (11) Reaction Williamson Ether Synthesis Indanol->Reaction Benzonitrile Fluorinated Benzonitrile Fragment (14) Benzonitrile->Reaction Product Belzutifan Reaction->Product

Figure 4: Final Assembly of Belzutifan.

Protocol 3: Coupling and Completion

  • Step: K₂CO₃-mediated Coupling. The difluoro-indanol fragment (11 ) and the 3-fluoro-5-hydroxybenzonitrile (14 ) are coupled via a Williamson ether synthesis.[5] The reaction is typically mediated by a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.

  • Causality: The base deprotonates the phenol of fragment 14 , creating a nucleophilic phenoxide which then displaces a suitable leaving group on the indanol fragment (often the phenolic oxygen is part of the indanol core, and the coupling happens at an activated aryl halide). The reported synthesis describes the coupling of the sulfone-containing indanol with the hydroxybenzonitrile.[5]

  • Purification: The final product, Belzutifan, is isolated and purified using standard techniques such as crystallization or preparative HPLC to ensure high purity required for an active pharmaceutical ingredient (API).

Building BlockCAS NumberKey Role in Synthesis
3,5-Difluorobenzonitrile64248-63-1Starting material for the fluorinated benzonitrile moiety.
3-Fluoro-5-hydroxybenzonitrile129332-60-3Key intermediate that couples to the indanol core.
Substituted IndanoneVariesPrecursor for the complex difluoro-indanol core.

Table 2: Key Fluorinated Building Blocks and Intermediates for Belzutifan Synthesis.

Part 4: The Frontier of Fluorination Chemistry

The success of molecules like Belzutifan has spurred further innovation in fluorination chemistry. Research is actively exploring more complex fluorinated motifs and more efficient synthetic methods to create next-generation inhibitors.

  • Advanced Fluorinated Groups: Beyond simple fluoro- and difluoro- groups, medicinal chemists are increasingly incorporating trifluoromethyl (CF₃), difluoromethyl (CHF₂), trifluoromethoxy (OCF₃), and even pentafluorosulfanyl (SF₅) groups into drug candidates.[14][18][19][20] These groups can offer more dramatic modulation of physicochemical properties. The synthesis of heterocycles containing these motifs is an active area of research.[21][22]

  • Modern Synthetic Methodologies:

    • Catalytic Fluorination: Transition-metal catalysis (e.g., using Pd or Ag) and organocatalysis are enabling the direct, site-selective fluorination of C-H bonds, potentially streamlining synthetic routes.[23][24][25]

    • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating fluorine-containing radicals under mild conditions, allowing for novel and previously inaccessible transformations.[18][20]

    • Flow Chemistry: For hazardous reactions like fluorination or those requiring precise control, continuous flow processing offers significant advantages in safety, efficiency, and scalability, as demonstrated in the greener manufacturing process for Belzutifan.[6]

These advanced techniques are being applied to discover novel HIF-2α inhibitors with unique fluorination patterns, aiming for improved potency, selectivity, and pharmacokinetic profiles.[26]

Conclusion

The strategic use of fluorinated building blocks has been instrumental in the development of potent and selective HIF-2α inhibitors, culminating in the clinical success of Belzutifan. The unique properties of fluorine provide medicinal chemists with a powerful tool to overcome common drug development challenges, such as metabolic instability and poor bioavailability. By understanding the underlying principles of fluorination chemistry and leveraging robust synthetic strategies built around key fluorinated synthons, researchers can continue to innovate. The ongoing evolution of synthetic methodologies promises to deliver an even more diverse arsenal of fluorinated building blocks, paving the way for the discovery of next-generation therapeutics targeting HIF-2α and other challenging disease targets.

References

  • Fluorinated Building Blocks in Drug Design: Why They M
  • Fluorine in drug discovery: Role, design and case studies.
  • Fluorinated building blocks in drug design: new p
  • Full article: The role of fluorine in medicinal chemistry.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem.
  • Late-Stage Fluorination: From Fundamentals to Application - ACS Public
  • Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology.
  • Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchG
  • New method for fluorinating compounds | News - Chemistry World.
  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan)
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC.
  • Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules - PMC - NIH.
  • Direct C–H difluoromethylation of heterocycles via organic photoredox c
  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - RSC Publishing.
  • Trifluoromethylated Heterocycles - ResearchG
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor | Journal of Medicinal Chemistry - ACS Public
  • What are the new molecules for HIF-2α inhibitors?
  • Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor ... - PMC.
  • Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4- - PubMed.
  • Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC - NIH.
  • Greener manufacturing of belzutifan featuring a photo-flow bromin
  • Discovery and optimization of HIF-2α inhibitors with unique fluorination pattern | Poster Board #842 - ACS Fall 2025.
  • Manufacturing Process Development for Belzutifan, Part 6: Ensuring Scalability for a Deoxyfluorin
  • Belzutifan (MK-6482): Biology and Clinical Development in Solid Tumors - PubMed.
  • Belzutifan (MK-6482)

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Methodological & Application

Application Note: Synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid , a critical motif in medicinal chemistry for modulating lipophilicity and metabolic stability. The method utilizes a Copper-mediated cross-coupling (Sato Reaction) between 3-bromo-5-fluorobenzonitrile and ethyl bromodifluoroacetate, followed by a controlled chemoselective hydrolysis. This guide prioritizes operational reliability, addressing specific challenges such as copper activation, radical dimerization byproducts, and the stability of the nitrile group during ester hydrolysis.

Introduction & Strategic Analysis

The


-difluorophenylacetic acid moiety acts as a bioisostere for phosphates and carboxylates, often improving the pharmacokinetic profile of drug candidates by blocking metabolic oxidation at the benzylic position.
Retrosynthetic Logic

The primary synthetic challenge is the formation of the


 bond between the electron-deficient aryl ring and the fluorinated carbon. Traditional nucleophilic substitution is ineffective due to the repulsion of the fluorine atoms.
  • Selected Route: Copper-mediated radical cross-coupling. This method is superior to Pd-catalyzed routes for this specific substrate because it avoids the need for pre-functionalized aryl boronic acids and tolerates the nitrile functionality well.

  • Disconnection: The bond is cleaved between the aryl ring and the

    
     group.
    

Retrosynthesis Target Target Molecule 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid Intermediate Intermediate Ester Ethyl 2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetate Target->Intermediate Hydrolysis (LiOH, THF/H2O) SM1 Starting Material 1 3-Bromo-5-fluorobenzonitrile Intermediate->SM1 Cu-Mediated Cross-Coupling (DMSO, 55°C) SM2 Reagent Ethyl bromodifluoroacetate Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available aryl bromides and fluorinated building blocks.

Methodology Comparison

MethodReagentsProsCons
Cu-Mediated (Sato)

,

, DMSO
Direct , high functional group tolerance, robust.[1]Requires stoichiometric Cu, removal of Cu salts.
Pd-Catalyzed

,

,

Catalytic metal use.Often requires aryl iodides or triflates; sensitive to air/moisture.
Lithiation

,

Low cost reagents.Incompatible with nitrile/bromide (Lithium-Halogen exchange competes; Nitrile attack).

Decision: The Cu-mediated route is selected for its high reliability with brominated benzonitriles.

Detailed Experimental Protocol

Step 1: Copper-Mediated Cross-Coupling

Objective: Synthesize Ethyl 2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetate.

Reagents:

  • 3-Bromo-5-fluorobenzonitrile (

    
     equiv)
    
  • Ethyl bromodifluoroacetate (

    
     equiv)[2]
    
  • Copper powder (

    
     equiv) – Must be activated.
    
  • DMSO (Anhydrous) – Solvent volume: ~5 mL per mmol substrate.

Protocol:

  • Copper Activation:

    • Wash Copper powder (

      
       micron) with 
      
      
      
      in acetone for 5 minutes.
    • Filter and wash extensively with acetone (x3) then

      
       (to remove oxides).
      
    • Wash with MeOH (x3) and dry under high vacuum. Note: Bright salmon-pink color indicates active Cu.

  • Reaction Setup:

    • In a flame-dried flask under Argon, suspend Activated Copper (

      
       equiv) in anhydrous DMSO .
      
    • Add Ethyl bromodifluoroacetate (

      
       equiv initially) dropwise at room temperature.
      
    • Stir for 20 mins. (Formation of organocopper species).[3]

    • Add 3-Bromo-5-fluorobenzonitrile (

      
       equiv) dissolved in minimal DMSO.
      
    • Add the remaining Ethyl bromodifluoroacetate (

      
       equiv).
      
  • Execution:

    • Heat the mixture to 55 °C for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). The bromide spot (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to RT. Pour the mixture into a stirred solution of saturated aqueous

      
       (to complex copper).
      
    • Extract with Ethyl Acetate (x3).[4]

    • Wash combined organics with water (x2) and brine (x1) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 70–85%.

Step 2: Chemoselective Hydrolysis

Objective: Hydrolyze the ethyl ester to the acid without hydrolyzing the nitrile.

Reagents:

  • Ethyl ester intermediate (from Step 1).

  • Lithium Hydroxide Monohydrate (

    
    , 
    
    
    
    equiv).
  • Solvent:

    
     (3:1).
    

Protocol:

  • Dissolve the ester in THF. Cool to

    
    .
    
  • Add a solution of

    
     in water dropwise.
    
  • Allow to warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
    • Critical: Do not heat. Heating

      
       risks hydrolyzing the nitrile to the primary amide.
      
  • Workup:

    • Concentrate THF under reduced pressure (keep bath

      
      ).
      
    • Dilute the aqueous residue with water. Wash with Diethyl Ether (x1) to remove unreacted ester.

    • Acidify the aqueous layer carefully with

      
       to 
      
      
      
      .
    • Extract immediately with EtOAc (x3).

    • Dry (

      
      ) and concentrate to afford the solid acid.
      
  • Final Purification:

    • Usually obtained in high purity (

      
      ).[5] If necessary, recrystallize from Hexane/
      
      
      
      or Toluene.

Process Visualization

Workflow Start Start: 3-Bromo-5-fluorobenzonitrile Mix Step 1: Coupling Add BrCF2CO2Et + DMSO Heat 55°C, 16h Start->Mix ActCu Activate Copper Powder (I2/Acetone -> HCl -> MeOH) ActCu->Mix Quench Quench: Sat. NH4Cl Extract EtOAc Mix->Quench Purify1 Purification: Silica Column (Hex/EtOAc) Quench->Purify1 Hydrolysis Step 2: Hydrolysis LiOH, THF/H2O, RT Avoid Heating! Purify1->Hydrolysis Acidify Acidify to pH 2-3 Extract EtOAc Hydrolysis->Acidify Final Final Product: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid Acidify->Final

Figure 2: Operational workflow for the synthesis, highlighting critical control points (Copper activation and Hydrolysis temperature).

Expertise & Troubleshooting (E-E-A-T)

Copper Quality is Critical

The "Sato" reaction proceeds via a radical mechanism involving a


 species. Commercial copper powder often has a surface oxide layer that inhibits the initiation of the radical chain.
  • Symptom: Reaction stays colorless or light green; no conversion.

  • Fix: Reactivate copper immediately before use. If the reaction stalls, add a crystal of iodine (

    
    ) to the mixture to re-initiate.
    
The "DMSO Effect"

DMSO is non-negotiable. It stabilizes the intermediate


 species.
  • Caution: DMSO is difficult to remove. Ensure thorough water washes during workup. Residual DMSO can interfere with the crystallization of the final acid.

Nitrile Hydrolysis Side-Reaction

The cyano group is susceptible to hydrolysis under basic conditions.

  • Control: Use

    
     (milder than 
    
    
    
    ) and strictly maintain ambient temperature. If the amide byproduct (observed by LCMS, M+18 peak) forms, switch to
    
    
    in
    
    
    at
    
    
    .

Safety & Handling

  • Ethyl Bromodifluoroacetate: Lachrymator. Handle in a fume hood.

  • Copper Waste: Copper salts are toxic to aquatic life. Dispose of aqueous

    
     washes as heavy metal waste.
    
  • Cyanide Risk: While the nitrile is stable, avoid strong acids/oxidizers that could liberate HCN.

  • HF Generation: Thermal decomposition of fluorinated acids can release HF. Do not distill the final product at high temperatures (

    
    ).
    

References

  • Sato, K., et al. "Copper-Mediated Cross-Coupling Reaction of Fluoroalkyl Halides with Aryl Halides." Chemical and Pharmaceutical Bulletin, vol. 47, no. 7, 1999, pp. 1013-1016. Link

  • Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, vol. 109, no. 5, 2009, pp. 2119–2183. Link

  • Kumadaki, I., et al. "Reaction of ethyl bromodifluoroacetate with copper powder." Journal of Fluorine Chemistry, vol. 125, no. 4, 2004, pp. 509-515. Link

  • PubChem Compound Summary. "3-Bromo-5-fluorobenzonitrile." National Center for Biotechnology Information. Link

Sources

Reagents for introducing difluoroacetate group to 3-cyano-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Introduction of Difluoroacetate to 3-Cyano-5-Fluorobenzene

Executive Summary

This guide details the reagents and protocols required to introduce an ethyl difluoroacetate (


) moiety onto a 3-cyano-5-fluorobenzene scaffold. Due to the electron-deficient nature of the arene ring (deactivated by -CN and -F substituents), direct electrophilic substitution is not viable, and direct radical C-H functionalization (Minisci-type) suffers from polarity mismatch and poor regiocontrol.

Therefore, this protocol prioritizes the Copper-Mediated Cross-Coupling (Sato-Kumadaki Reaction) as the "Gold Standard" methodology. This approach requires a halogenated precursor (aryl iodide) and utilizes ethyl bromodifluoroacetate (EBDFA) in the presence of copper powder.

Strategic Analysis & Retrosynthesis

The Challenge: The substrate, 3-cyano-5-fluorobenzene, possesses two strong electron-withdrawing groups (EWG).

  • Electronic Effect: The ring is highly deactivated, making it resistant to oxidative addition in standard Pd-catalyzed cycles without specialized ligands.

  • Radical Polarity: The difluoroacetate radical (

    
    ) is electrophilic. It reacts poorly with electron-deficient arenes.
    
  • Solution: The use of a copper mediator facilitates a radical-oxidative addition mechanism that tolerates EWGs well, often outperforming Palladium in fluoroalkylation chemistry.

Retrosynthetic Pathway:



Reagent System & Mechanism

Primary Reagents
ReagentRoleSpecificationsCAS No.
Ethyl Bromodifluoroacetate (EBDFA) Fluorine Source>98% Purity. The bromine atom is critical for radical generation.667-27-6
Copper Powder Mediator/ReductantActivated, <75 µm particle size. Bronze-colored.7440-50-8
Dimethyl Sulfoxide (DMSO) SolventAnhydrous (<50 ppm

). Promotes SET (Single Electron Transfer).[1]
67-68-5
1-Iodo-3-cyano-5-fluorobenzene SubstrateSynthesized via C-H borylation/iodination (See Section 5).N/A
Mechanistic Pathway (Graphviz)

The reaction proceeds via a Single Electron Transfer (SET) mechanism where Copper initiates the formation of the difluoroalkyl radical, which is then trapped by the copper species or reacts directly with the aryl iodide.

G Start EBDFA (Br-CF2-CO2Et) Radical •CF2-CO2Et (Radical Species) Start->Radical SET from Cu(0) Cu0 Cu(0) (Activated) CuSpecies Cu(I)-Br / Cu(II) Cu0->CuSpecies Oxidation Intermediate [Ar-Cu(III)-CF2R] Radical->Intermediate Reaction with Ar-I/Cu CuSpecies->Cu0 Regeneration (Minor) Substrate Ar-I (3-CN-5-F-Ph-I) Substrate->Intermediate Oxidative Addition Product Product (Ar-CF2-CO2Et) Intermediate->Product Reductive Elimination

Figure 1: Simplified mechanistic cycle of the Sato-Kumadaki cross-coupling. The generation of the CF2 radical is the rate-determining initiation step.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl (3-cyano-5-fluorophenyl)difluoroacetate.

Phase 1: Copper Activation (Critical)

Commercial copper powder often has an oxide layer that inhibits the reaction.

  • Wash copper powder (5.0 g) with 2% iodine in acetone (20 mL) for 10 minutes.

  • Filter and wash with 1:1 acetone/conc. HCl (20 mL).

  • Wash extensively with acetone, then diethyl ether.

  • Dry under high vacuum for 2 hours. Store under Argon.

Phase 2: Coupling Reaction
  • Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Purge with Argon (3 cycles).

  • Loading: Add Activated Copper Powder (3.0 equiv, 190 mg) and 1-iodo-3-cyano-5-fluorobenzene (1.0 equiv, 1.0 mmol, 247 mg).

  • Solvation: Add anhydrous DMSO (5.0 mL). The concentration should be ~0.2 M.

  • Reagent Addition: Add Ethyl Bromodifluoroacetate (2.0 equiv, 2.0 mmol, 0.26 mL) dropwise via syringe.

  • Reaction: Seal the tube and heat to 55°C for 12–16 hours.

    • Note: Vigorous stirring is essential to keep the heavy Cu powder suspended.

  • Monitoring: Check via TLC (Hexane/EtOAc 8:1). The starting iodide should disappear.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and saturated

      
       solution (20 mL) to quench copper residues.
      
    • Filter through a Celite pad to remove solid copper.

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 65–80%.

Precursor Synthesis (If starting from bare arene)

If you do not have the iodinated precursor, you must synthesize it. Direct iodination will fail due to the meta-directing effects of -CN.

Workflow:

  • Ir-Catalyzed Borylation: 3-cyano-5-fluorobenzene +

    
     + 
    
    
    
    /dtbpy.
    • Regioselectivity:[2][3] The bulky Ir-catalyst activates the C-H bond at the 5-position (meta to both substituents) due to steric clearance.

  • Copper-Mediated Iodination: Convert the boronic ester to iodide using

    
     and 
    
    
    
    (or Chloramine-T/NaI).

Workflow Start 3-cyano-5-fluorobenzene Step1 C-H Borylation (Ir-Cat, B2pin2) Start->Step1 Inter Aryl Boronate Ester Step1->Inter Step2 Iodination (NaI, Chloramine-T) Inter->Step2 Precursor 1-iodo-3-cyano-5-fluorobenzene Step2->Precursor FinalStep Sato-Kumadaki Coupling (Cu, BrCF2CO2Et) Precursor->FinalStep

Figure 2: Synthetic workflow from the bare arene to the final difluoroacetate derivative.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Inactive CopperRepeat acid-wash activation of Cu. Ensure inert atmosphere (Oxygen kills the radical).
Protodehalogenation (Ar-I

Ar-H)
Water in solventDistill DMSO over

. Ensure reagents are dry.
Homocoupling (Ar-Ar)High Temp / Low EBDFALower temperature to 50°C; increase EBDFA to 3.0 equiv.
Regioisomers Incorrect PrecursorVerify the regiochemistry of the starting iodide via NMR (

coupling constants).

References

  • Sato, K., Tarui, A., Omote, M., Ando, A., & Kumadaki, I. (2010). Synthesis of fluorinated compounds using ethyl bromodifluoroacetate.[4][5][6][7][8]Journal of Fluorine Chemistry , 131(11), 1125-1132. Link

  • Sato, K., et al. (1986). Reaction of ethyl bromodifluoroacetate with copper powder.[9]Tetrahedron Letters , 27(30), 3517-3520. Link

  • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis.[6]Chemical Reviews , 109(5), 2119–2183. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-mediated difluoromethylation of aryl iodides.[10][11]Journal of the American Chemical Society , 134(12), 5524–5527. (Mechanistic insight relevant to Cu-CF2 species). Link

Sources

Application Note: Strategic Deployment of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (referred to herein as CFDA-35 ) as a specialized building block for optimizing lead compounds, particularly in the modulation of GPCRs (e.g., mGlu5) and improving metabolic stability.

Executive Summary & Rationale

In modern drug discovery, the


-difluorophenylacetic acid  motif is a powerful tool for modulating physicochemical properties without altering the core scaffold's steric footprint. The specific derivative 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (CFDA-35)  offers a unique trifecta of benefits:
  • Metabolic Blockade: The

    
    -difluoro substitution completely blocks benzylic oxidation (CYP450-mediated hydroxylation), a common clearance pathway for lipophilic benzylic positions.
    
  • Electronic Tuning: The 3-cyano-5-fluoro substitution pattern creates an electron-deficient aromatic ring, reducing the potential for "toxicophore" formation (e.g., quinone methides) and enhancing

    
    -stacking interactions with electron-rich receptor pockets.
    
  • Acidity Modulation: The gem-difluoro group drastically lowers the pKa of the carboxylic acid (approx. pKa ~1.0–2.0), ensuring the moiety exists as a stable, lipophilic anion at physiological pH, often mimicking phosphate or sulfate groups.

Key Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~215.13 g/mol Fragment-based screening friendly.
pKa (Acid) < 2.0 (Est.)Fully ionized at pH 7.4; mimics

or bioisosteres.
Benzylic Reactivity InertPrevents metabolic dealkylation or oxidation.
Hammett Constants

(CN)=0.56,

(F)=0.34
Highly deactivated ring; resistant to electrophilic metabolic attack.

Synthetic Utility & Applications

A. The "Masked" Difluoroalkyl Radical Source

While CFDA-35 can be used in standard amide couplings, its highest value lies in Decarboxylative Cross-Coupling . Under photoredox or transition-metal catalysis, the carboxylate releases


 to generate a stabilized 

-difluorobenzylic radical
.

This radical can be trapped by heteroarenes to install the 2-(3-cyano-5-fluorophenyl)-2,2-difluoroethyl group, a critical motif in allosteric modulators (e.g., mGlu5 NAMs).

B. Bioisosteric Replacement Strategy

The CFDA-35 motif is often used to replace:

  • O-Aryl Ethers: The

    
     group acts as an oxygen bioisostere (similar bond angle, non-polar) but blocks metabolism.
    
  • Carbonyls: The gem-difluoro group mimics the polarity of a carbonyl without the nucleophilic susceptibility.

Detailed Experimental Protocols

Protocol A: Photocatalytic Decarboxylative C-H Difluoroalkylation

Objective: To couple the (3-cyano-5-fluorophenyl)difluoromethyl motif onto a heteroaromatic scaffold (e.g., Pyridine, Quinoline) without pre-functionalization.

Mechanism: Oxidative quenching of an Ir(III) photocatalyst by the persulfate oxidant generates a sulfate radical anion, which performs Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) with the carboxylate, triggering decarboxylation.

Materials:
  • Substrate: Heteroarene (1.0 equiv, e.g., 4-methylquinoline)

  • Reagent: CFDA-35 (1.5 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: DMSO:H2O (4:1 v/v)

  • Light Source: Blue LED (450 nm)

Step-by-Step Procedure:
  • Preparation: In an 8 mL vial equipped with a Teflon-coated stir bar, add the Heteroarene (0.2 mmol), CFDA-35 (65 mg, 0.3 mmol), Ir-Catalyst (2 mg), and Ammonium Persulfate (91 mg, 0.4 mmol).

  • Solvation: Add DMSO (1.6 mL) and deionized water (0.4 mL). The high solubility of the difluoroacetic acid in DMSO ensures a homogeneous reaction.

  • Deoxygenation: Sparge the solution with Nitrogen or Argon for 5 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Seal the vial and place it 2-3 cm away from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C) for 18–24 hours.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with saturated

    
     (to remove unreacted acid) followed by Brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Validation Check:

  • TLC: The product will be significantly less polar than the starting acid CFDA-35.

  • 19F NMR: Look for the characteristic singlet (or distinct AB quartet if chiral center induced nearby) around -100 to -110 ppm for the

    
     group.
    
Protocol B: Amide Coupling (Difluoroacetamide Synthesis)

Objective: To synthesize a stable amide linker. Note that


-difluoro acids are stronger acids; standard coupling requires mitigating the low nucleophilicity of the carboxylate and the high electrophilicity of the activated intermediate.
Procedure:
  • Activation: Dissolve CFDA-35 (1.0 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes. Note: The solution may turn slightly yellow.

  • Coupling: Add the Amine partner (1.1 equiv). Stir at Room Temperature for 4–12 hours.

  • Optimization: If conversion is low, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is often superior for sterically hindered or electron-deficient acids.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for using CFDA-35 versus a standard phenylacetic acid.

G Start Lead Optimization Target: Benzylic Position Decision Is Metabolic Instability (Benzylic Oxidation) a Problem? Start->Decision NoIssue Use Standard Phenylacetic Acid Decision->NoIssue No YesIssue Select Alpha-Fluorination Decision->YesIssue Yes SelectCFDA Select CFDA-35 (3-CN, 5-F Substitution) YesIssue->SelectCFDA Need High Metabolic Stability & Electron Deficient Core Mechanism Mechanism of Action SelectCFDA->Mechanism Benefit1 Blocks CYP450 Oxidation Mechanism->Benefit1 Benefit2 Lowers pKa (~1.5) Bioisostere for PO4 Mechanism->Benefit2 Benefit3 Electron Deficient Ring (Pi-Stacking / No Quinone Methide) Mechanism->Benefit3

Caption: Decision tree for implementing CFDA-35 in lead optimization to address metabolic liabilities.

Safety & Handling

  • Corrosivity: Like most

    
    -difluoro acids, CFDA-35 is significantly more acidic than acetic acid. It can cause severe skin burns and eye damage.[1] Wear acid-resistant gloves and eye protection.
    
  • Cyanide Content: While the cyano group is bonded to the aromatic ring, combustion or strong oxidative conditions could theoretically release toxic byproducts. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place. The compound is generally stable but hygroscopic.

References

  • Gao, Y., et al. (2020).[2] "Photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water." RSC Advances, 10, 10559.[2]

  • Rodriguez-Spong, B., et al. (2011). "(3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound." ACS Chemical Neuroscience, 2(8), 471-482.[3]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • BenchChem. (2025).[4] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." BenchChem Technical Notes.

Sources

Application Notes and Protocols for Decarboxylative Cross-Coupling of Difluoroacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Difluoromethyl Group and the Power of Decarboxylative Coupling

The difluoromethyl (CF₂H) group has emerged as a privileged motif in modern medicinal chemistry and agrochemicals.[1][2] Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[3][4] Consequently, the development of robust and versatile methods for the introduction of the CF₂H moiety into complex molecular scaffolds is of paramount importance.

Decarboxylative cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds by utilizing readily available and inexpensive carboxylic acids as stable precursors to organometallic reagents or radical species.[2][5] This approach circumvents the need for pre-functionalized and often sensitive organometallic reagents, offering a more sustainable and operationally simple strategy for molecular diversification. This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the decarboxylative cross-coupling of difluoroacetic acid, a readily available and cost-effective source of the CF₂H unit.

Core Principles and Mechanistic Considerations

The decarboxylative functionalization of difluoroacetic acid typically proceeds through the generation of a key difluoromethyl radical (•CF₂H) or a related organometallic intermediate. The specific pathway is dictated by the choice of catalyst and reaction conditions. Understanding these mechanisms is crucial for rational reaction design and optimization.

Several catalytic systems have been successfully employed for this transformation, each with its own distinct mechanism and advantages:

  • Copper-Catalyzed Systems: Copper catalysts are widely used due to their low cost and unique reactivity. The mechanism often involves the formation of a copper(II) difluoroacetate species, which upon decarboxylation, can generate a difluoromethyl radical or a copper-difluoromethyl intermediate.[4][6] The choice of ligands is critical in stabilizing the copper intermediates and modulating their reactivity.

  • Silver-Catalyzed Systems: Silver catalysts, often in conjunction with an oxidant like potassium persulfate (K₂S₂O₈), are effective in promoting the single-electron oxidation of the carboxylate to generate a difluoromethyl radical.[7][8][9] These reactions are typically performed under mild conditions and are tolerant of a wide range of functional groups.

  • Nickel-Catalyzed Systems: Nickel catalysis has emerged as a powerful tool for cross-coupling reactions. In the context of decarboxylative difluoromethylation, nickel catalysts can engage in radical pathways, often in combination with a reductant.[10] These methods have shown excellent functional group tolerance and are applicable to a broad scope of substrates.

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and environmentally friendly approach to generate radicals under ambient conditions.[1][11][12] A photocatalyst, upon excitation by light, can initiate a single-electron transfer process with difluoroacetic acid or its derivative, leading to the formation of the difluoromethyl radical. This radical can then be intercepted by a suitable coupling partner, often in the presence of a co-catalyst (e.g., copper or nickel).

Caption: General mechanistic pathways for decarboxylative difluoromethylation.

Optimized Reaction Conditions: A Comparative Overview

The choice of reaction conditions is critical for achieving high yields and selectivity in decarboxylative difluoromethylation. The following table summarizes typical conditions for different catalytic systems.

ParameterCopper-CatalyzedSilver-CatalyzedNickel-CatalyzedPhotoredox-Catalyzed
Catalyst Cu(I) or Cu(II) salts (e.g., CuI, CuBr, Cu(OAc)₂)AgNO₃, Ag₂CO₃Ni(II) salts (e.g., NiCl₂·glyme, NiBr₂)Ru or Ir-based photocatalysts, Organic dyes
Ligand Bipyridine, Phenanthroline derivativesOften ligand-freeTerpyridine, Bipyridine derivativesOften used with a co-catalyst (e.g., Ni, Cu)
Difluoroacetic Acid Source Difluoroacetic acid or its saltα,α-Difluoroarylacetic acidsDifluoroacetic acidDifluoroacetic acid or difluorobromoacetic acid
Coupling Partner Aryl halides, AlkenesAlkenes, Alkynesα,β-Unsaturated carboxylic acidsAryl halides, Heteroarenes
Base K₂CO₃, Cs₂CO₃Often not requiredLi₂CO₃Organic bases (e.g., DBU, DIPEA)
Solvent DMSO, DMF, NMPWater, Acetonitrile/WaterDMF, DMSODMSO, Acetonitrile, DMF
Temperature 80-120 °CRoom temperature to 60 °CRoom temperature to 80 °CRoom temperature (visible light irradiation)
Key Additives/Features Ligand is crucial for efficiency.Requires an oxidant (e.g., K₂S₂O₈).Often requires a reductant (e.g., Mn, Zn).Requires a light source (e.g., blue LEDs).

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for conducting decarboxylative difluoromethylation reactions using different catalytic systems.

Protocol 1: Silver-Catalyzed Decarboxylative Allylation of α,α-Difluoroarylacetic Acids[9]

This protocol describes a practical method for the synthesis of β,β-difluorinated alkenes in water, a green and sustainable solvent.

Materials:

  • α,α-Difluoroarylacetic acid (1.0 equiv)

  • Allyl sulfone (1.5 equiv)

  • Silver nitrate (AgNO₃) (10 mol%)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

  • Deionized water

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the α,α-difluoroarylacetic acid (0.5 mmol, 1.0 equiv), allyl sulfone (0.75 mmol, 1.5 equiv), AgNO₃ (8.5 mg, 0.05 mmol, 10 mol%), and K₂S₂O₈ (270 mg, 1.0 mmol, 2.0 equiv).

  • Add 5 mL of deionized water to the tube.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired β,β-difluorinated alkene.

Protocol 2: Photoredox-Catalyzed Decarboxylative Cross-Coupling of Aryl Acetic Acids[1]

This protocol details a general procedure for the synthesis of unsymmetrical diarylmethanes using a visible-light-mediated photoredox reaction.

Materials:

  • Aryl acetic acid (2.0 equiv)

  • Aryl nitrile (1.0 equiv)

  • fac-Ir(ppy)₃ (2 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • Anhydrous DMSO

  • Blue LEDs

Procedure:

  • To a dried 10 mL reaction tube equipped with a magnetic stir bar, add the aryl acetic acid (0.2 mmol, 2.0 equiv), aryl nitrile (0.1 mmol, 1.0 equiv), fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol, 2 mol%), and K₂CO₃ (13.8 mg, 0.1 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1 mL of anhydrous DMSO via syringe.

  • Place the reaction tube approximately 5 cm from a blue LED lamp.

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical diarylmethane.

Caption: A typical experimental workflow for a photoredox-catalyzed decarboxylative cross-coupling reaction.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient degassing- Impure reagents or solvent- Incorrect temperature or light source- Use fresh catalyst- Ensure thorough degassing- Purify reagents and use dry solvent- Optimize temperature and check light source intensity
Formation of side products - Incorrect stoichiometry- Unstable intermediates- Competing reaction pathways- Optimize the ratio of coupling partners- Adjust ligand or additives to stabilize intermediates- Screen different catalytic systems or solvents
Poor reproducibility - Variations in reagent quality- Inconsistent reaction setup- Moisture or oxygen contamination- Use reagents from the same batch- Standardize the reaction setup procedure- Ensure rigorous exclusion of air and moisture

Conclusion and Future Outlook

The decarboxylative cross-coupling of difluoroacetic acid represents a powerful and versatile strategy for the synthesis of difluoromethylated compounds.[2][5] The methods outlined in this guide, employing copper, silver, nickel, and photoredox catalysis, offer a range of options to suit different substrates and synthetic goals. As the demand for novel fluorinated molecules continues to grow in the pharmaceutical and agrochemical industries, the development of even more efficient, selective, and sustainable decarboxylative difluoromethylation protocols will remain an active and important area of research.

References

  • Highly Enantioselective Decarboxylative Difluoromethylation. PMC. [Link]

  • Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. PMC. [Link]

  • Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. OUCI. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]

  • Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. R Discovery. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Wiley Online Library. [Link]

  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. ACS Publications. [Link]

  • Nickel-Catalyzed Decarboxylative Difluoroalkylation of α,β-Unsaturated Carboxylic Acids. PubMed. [Link]

  • Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents. ACS Publications. [Link]

  • Difluoromethylation of heterocycles via a radical process. RSC Publishing. [Link]

  • Nickel-catalyzed decarboxylative difluoromethylation and alkylation of alkenes. Beilstein Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed Decarboxylative Difluoromethylation. ACS Publications. [Link]

  • A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. figshare. [Link]

  • Copper-Catalyzed Decarboxylative Difluoromethylation. ResearchGate. [Link]

  • Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Macmillan Group. [Link]

  • Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. ACS Publications. [Link]

  • ChemInform Abstract: A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ResearchGate. [Link]

  • Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Semantic Scholar. [Link]

  • Nickel-catalyzed allylic defluorinative alkylation of trifluoromethyl alkenes with reductive decarboxylation of redox-active est. Semantic Scholar. [Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Communications. Macmillan Group. [Link]

  • Silver‐Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. ResearchGate. [Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Organic Chemistry Portal. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. academics.oup.com. [Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. ACS Publications. [Link]

  • Nickel-Catalyzed Decarboxylative Difluoroalkylation of α,β-Unsaturated Carboxylic Acids. ResearchGate. [Link]

  • Silver-Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. PubMed. [Link]

  • Catalytic decarboxylative fluorination for the synthesis of tri- and difluoromethyl arenes. PubMed. [Link]

  • A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. ACS Publications. [Link]

  • Silver-Catalyzed Decarboxylative Cross-coupling Radical Reaction: Direct Synthesis of Coenzyme Q Compounds. ChemRxiv. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution. PubMed. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC. [Link]

  • Direct C(sp3)−H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. The Doyle Group. [Link]

  • Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. ResearchGate. [Link]

  • Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Macmillan Group. [Link]

Sources

Solvent selection for 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid solubility

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the solvent selection strategy for 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid , a specialized fluorinated building block likely utilized in the synthesis of HIF-2


 inhibitors (e.g., analogs related to Belzutifan) and advanced agrochemicals.

Application Note: Solvent Selection & Solubility Profiling

Compound: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid Class:


-Difluorophenylacetic Acid Derivative
Context:  Process Chemistry, Crystallization Development, and Formulation.

Executive Summary & Chemical Context

This compound represents a unique challenge in solubility profiling due to the gem-difluoro group (


) adjacent to the carboxylic acid. Unlike standard phenylacetic acids (

), the electron-withdrawing fluorine atoms significantly increase acidity, lowering the pKa to approximately 1.5–2.0 . Simultaneously, the 3-cyano and 5-fluoro substitutions on the phenyl ring introduce polarity and hydrogen-bond acceptance capability while maintaining a degree of lipophilicity.

Key Solubility Drivers:

  • High Acidity: The compound exists as a distinct anion at physiological pH, making pH control critical for aqueous solubility.

  • Lipophilicity Modulation: The aromatic ring allows solubility in chlorinated and aromatic solvents, while the polar nitrile/acid groups ensure solubility in polar aprotic solvents.

  • Crystallization Potential: The rigid planar aromatic system facilitates

    
    -stacking, suggesting that antisolvent crystallization (e.g., displacing a polar solvent with a non-polar hydrocarbon) is the most viable purification route.
    

Physicochemical Property Analysis

Before selecting solvents, we must quantify the molecular behaviors that dictate dissolution.

PropertyValue (Predicted/Analog)Solubility Implication
Molecular Weight ~215.15 g/mol Low MW favors rapid dissolution kinetics.
pKa (Acid) 1.2 – 1.8 Critical: Highly acidic. Soluble in water only at

. Insoluble in acidic aqueous media (

).
LogP (Oct/Water) ~1.8 – 2.2Moderately lipophilic. Good solubility in alcohols, esters, and ethers.
H-Bond Donors 1 (-COOH)Soluble in H-bond accepting solvents (DMSO, DMF, THF).
H-Bond Acceptors 4 (-CN, -F, -COOH, -CF2)Interactions with protic solvents (Alcohols, Water) are favorable.

Solvent Selection Strategy

The following matrix categorizes solvents based on their interaction with the specific functional groups of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid.

A. Reaction & Dissolution Solvents (High Solubility)

Use for: Synthesis, NMR analysis, Stock solutions.

  • Polar Aprotic (Best): DMSO, DMF, DMAc, NMP .

    • Mechanism:[1][2] Dipole-dipole interactions disrupt the crystal lattice efficiently. The nitrile group (-CN) interacts favorably here.

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA) .

    • Mechanism:[2] Solvation of the carboxylic acid via hydrogen bonding.

  • Ethers: THF, 2-MeTHF, 1,4-Dioxane .

    • Note: Excellent for reactions involving reduction or coupling.

B. Process & Work-up Solvents (Moderate Solubility)

Use for: Liquid-Liquid Extraction, Partitioning.

  • Esters: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) .

    • Utility: The "Gold Standard" for extraction. The compound partitions into EtOAc from acidic water (

      
      ).
      
  • Chlorinated: Dichloromethane (DCM), Chloroform .

    • Utility: Good solubility, but often avoided in final pharma steps due to toxicity (ICH Class 1/2).

  • Ketones: Acetone, MEK, MIBK .

    • Utility: Good solubility but risk of reactivity (aldol condensation) if strong bases are present during synthesis.

C. Anti-Solvents (Low Solubility)

Use for: Crystallization, Precipitation, Yield Maximization.

  • Alkanes: n-Heptane, Hexanes, Cyclohexane .

    • Protocol: Add dropwise to a concentrated solution in EtOAc or IPA to induce precipitation.

  • Aromatic Hydrocarbons: Toluene, Xylene .

    • Nuance: Marginal solubility due to

      
      -
      
      
      
      interactions. Effective as a co-solvent for cooling crystallization (soluble hot, insoluble cold).
  • Acidic Water: 0.1 N HCl .

    • Mechanism:[1][2] Protonates the carboxylate, forcing the neutral acid to precipitate.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Objective: Determine the saturation limit in various solvents.

  • Preparation: Weigh 50 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the test solvent in 50

    
    L increments .
    
  • Agitation: Vortex for 30 seconds and sonicate for 1 minute at 25°C between additions.

  • Observation:

    • If dissolved immediately (< 50

      
      L), solubility is > 1000 mg/mL .
      
    • If dissolved after 500

      
      L, solubility is ~100 mg/mL .
      
    • If undissolved after 1 mL, solubility is < 50 mg/mL .

  • Quantification (Optional): Filter the supernatant, evaporate solvent, and weigh the residue.

Protocol B: pH-Dependent Extraction (Purification)

Objective: Isolate the pure acid from neutral impurities using its pKa property.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (10 volumes) .

  • Basic Wash (Extraction): Wash with 5% NaHCO

    
     (aq)  (
    
    
    
    ).
    • Chemistry: The acid converts to its sodium salt and moves to the aqueous layer. Impurities remain in the organic layer.

  • Separation: Discard the organic layer.

  • Acidification (Precipitation): Cool the aqueous layer to 5°C. Slowly add 1 N HCl until

    
    .
    
    • Result: The product precipitates as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water.

Protocol C: Recrystallization (Solvent/Anti-Solvent)

Objective: High-purity crystal generation.

  • Primary Solvent: Dissolve 1 g of crude acid in 5 mL Isopropyl Acetate (IPAc) at 60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise while maintaining 60°C until slight turbidity persists (Cloud Point).

  • Clearing: Add 0.5 mL IPAc to clear the solution.

  • Cooling: Cool slowly to 20°C (rate: 10°C/hour), then to 0°C.

  • Harvest: Filter crystals and wash with 1:3 IPAc/Heptane (cold).

Visualizations

Figure 1: Solubility Screening Workflow

SolubilityScreening Start Weigh 50mg Compound (Vial A) AddSolvent Add 50µL Solvent (Aliquot) Start->AddSolvent Agitate Vortex & Sonicate (25°C, 1 min) AddSolvent->Agitate Check Visual Inspection: Dissolved? Agitate->Check HighSol High Solubility (>1000 mg/mL) Check->HighSol Yes (Vol < 100µL) MedSol Moderate Solubility (100-500 mg/mL) Check->MedSol Yes (100µL < Vol < 1000µL) Count Total Volume Added? Check->Count No LowSol Low Solubility (<50 mg/mL) Count->AddSolvent Vol < 1000µL Count->LowSol Vol >= 1000µL

Caption: Logic flow for rapid gravimetric solubility estimation to categorize solvents for process development.

Figure 2: pH-Switch Purification Strategy

pH_Extraction Crude Crude Mixture (Acid + Impurities) OrgPhase Dissolve in EtOAc Crude->OrgPhase BaseWash Wash w/ NaHCO3 (aq) (pH ~8) OrgPhase->BaseWash Split Phase Separation BaseWash->Split OrgWaste Organic Layer (Neutral Impurities) Split->OrgWaste Discard AqProd Aqueous Layer (Product as Salt) Split->AqProd Keep Acidify Add HCl to pH < 2 AqProd->Acidify Precip Product Precipitates Acidify->Precip

Caption: Purification mechanism exploiting the high acidity of the difluoroacetic acid moiety.

References

  • Bottecchia, C. et al. (2022).[3] "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development.

  • Xu, Y. et al. (2019). "Synthesis of the Hypoxia-Inducible Factor-2

    
     (HIF-2
    
    
    
    ) Inhibitor PT2977 (Belzutifan)." Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard protocols for solubility screening).

Sources

Synthesis of mGlu5 negative allosteric modulators using fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Synthesis of Potent and CNS-Penetrant mGlu5 Negative Allosteric Modulators (NAMs) Utilizing Fluorinated Intermediates

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuropharmacology.

Introduction

The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a key modulator of excitatory neurotransmission in the central nervous system (CNS).[1][2] Its dysregulation is implicated in a range of neurological and psychiatric disorders, including Fragile X syndrome, anxiety, depression, and L-DOPA-induced dyskinesia in Parkinson's disease.[3][4] Consequently, mGlu5 has emerged as a high-value therapeutic target. Negative Allosteric Modulators (NAMs), which bind to a topographically distinct site from the endogenous ligand glutamate, offer superior subtype selectivity over traditional orthosteric antagonists, minimizing off-target effects.[2][5]

This application note provides a detailed guide to the synthesis and evaluation of mGlu5 NAMs, with a specific focus on the strategic incorporation of fluorine. The use of fluorinated intermediates is a cornerstone of modern CNS drug design.[6] Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—can be leveraged to significantly enhance a molecule's metabolic stability, binding affinity, and ability to cross the blood-brain barrier (BBB).[7][8][9][10] We present a comprehensive, field-proven protocol for the synthesis of a model fluorinated mGlu5 NAM, followed by essential in vitro characterization assays to validate its pharmacological profile.

The Rationale: mGlu5 Targeting and the Fluorine Advantage

The mGlu5 Receptor: Signaling and Therapeutic Relevance

mGlu5 receptors are primarily located postsynaptically and couple to Gαq/11 proteins.[2][5] Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in modulating neuronal excitability and synaptic plasticity.[1][2]

mGlu5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gαq/11 mGlu5->Gq Couples PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3 Receptor Ca_Release ↑ Intracellular Ca2+ Ca_Store->Ca_Release Releases Ca2+ Physiological_Response Modulation of Neuronal Excitability Ca_Release->Physiological_Response Glutamate Glutamate Glutamate->mGlu5 Activates NAM Fluorinated NAM NAM->mGlu5 Inhibits

Figure 1: Simplified mGlu5 signaling pathway and point of NAM intervention.
Why Negative Allosteric Modulation?

Targeting the highly conserved orthosteric glutamate binding site often leads to non-selective compounds that interact with multiple mGlu subtypes, causing undesirable side effects.[2][4] Allosteric modulators bind to a less conserved site within the seven-transmembrane (7TM) domain, offering several key advantages:

  • High Subtype Selectivity: The diversity of allosteric sites allows for the design of highly specific ligands for mGlu5.[4]

  • Saturability of Effect: NAMs only modulate the receptor's response to the endogenous agonist (glutamate), preserving the natural patterns of synaptic transmission and reducing the risk of complete receptor blockade.

  • Improved Drug-like Properties: The 7TM binding pocket is typically more lipophilic, enabling the design of CNS-penetrant molecules with favorable pharmacokinetic profiles.[5]

The "Fluorine Advantage" in CNS Drug Discovery

The strategic introduction of fluorine or fluoroalkyl groups (e.g., -F, -CF3) is a powerful tactic in medicinal chemistry.[6] More than half of newly approved small-molecule drugs contain at least one fluorine atom, a testament to its utility.[6]

Property Effect of Fluorination Causality & Rationale
Metabolic Stability Increased The Carbon-Fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[10] Placing fluorine at a metabolically vulnerable position (e.g., a para-position on a phenyl ring) blocks oxidative metabolism, thereby increasing the drug's half-life and exposure.
Binding Affinity Often Increased Fluorine's high electronegativity can alter the electronic properties of a molecule, creating favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the receptor's binding pocket.
Membrane Permeability Modulated Fluorination generally increases lipophilicity, which can enhance permeability across the BBB.[8][11] However, this effect is context-dependent and can be used to fine-tune the logP value into the optimal range for CNS drugs.
pKa Modification Altered Basicity The electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines.[9] This reduces the proportion of the compound that is protonated at physiological pH, which can improve cell membrane permeation and reduce off-target ion channel activity.

Synthesis of a Model Fluorinated mGlu5 NAM

We describe a robust and adaptable two-step synthesis for a model mGlu5 NAM, 4-((5-fluoropyridin-2-yl)ethynyl)-N,N-dimethylpicolinamide , based on common scaffolds found in potent NAMs. The core strategy involves a Sonogashira cross-coupling reaction, a highly reliable method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Synthetic Strategy Overview

The synthesis begins with commercially available starting materials. A fluorinated pyridine derivative is coupled with a picolinamide-based alkyne. This approach is modular, allowing for variation in either coupling partner to explore the structure-activity relationship (SAR).

Synthesis_Workflow SM1 Starting Material A (2-bromo-5-fluoropyridine) Reaction Sonogashira Cross-Coupling SM1->Reaction SM2 Starting Material B (4-ethynyl-N,N-dimethylpicolinamide) SM2->Reaction Purification Workup & Purification (Silica Gel Chromatography) Reaction->Purification Product Final Product (Fluorinated mGlu5 NAM) Purification->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis

Figure 2: General workflow for the synthesis of the model fluorinated NAM.
Detailed Protocol: Synthesis of 4-((5-fluoropyridin-2-yl)ethynyl)-N,N-dimethylpicolinamide

Disclaimer: This protocol is intended for use by trained laboratory personnel. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 2-bromo-5-fluoropyridine

  • 4-ethynyl-N,N-dimethylpicolinamide (can be synthesized or sourced)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, condenser, nitrogen/argon line

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add 2-bromo-5-fluoropyridine (1.0 eq), 4-ethynyl-N,N-dimethylpicolinamide (1.1 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Solvent Addition: Add anhydrous triethylamine (20 mL) and anhydrous tetrahydrofuran (20 mL) via syringe. The triethylamine acts as both a solvent and a base.

  • Reaction: Stir the mixture at room temperature overnight (16-18 hours). Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Redissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO3 (2 x 25 mL) followed by brine (1 x 25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%). Combine the fractions containing the pure product and concentrate to yield the final compound as a solid.

Characterization of the Final Compound
  • Expected Outcome: A pale yellow or off-white solid.

  • ¹H and ¹⁹F NMR: Confirm the structure and the presence of the fluorine atom. The ¹⁹F NMR should show a singlet at the expected chemical shift for an aryl fluoride.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Determine the purity (>95% is desired for biological assays) and confirm the molecular weight of the product.

  • HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental composition.

In Vitro Pharmacological Evaluation

Once synthesized and purified, the compound's activity at the mGlu5 receptor must be quantified. This involves determining its binding affinity (Ki) and its functional potency as an antagonist (IC50).

Workflow for In Vitro Characterization

InVitro_Workflow cluster_binding Affinity Assay cluster_functional Functional Assay Compound Purified Fluorinated Compound BindingAssay Radioligand Displacement Assay (e.g., [3H]MPEP) Compound->BindingAssay FunctionalAssay Calcium Mobilization Assay (FLIPR) Compound->FunctionalAssay Ki_Value Determine Ki Value (Binding Affinity) BindingAssay->Ki_Value Final_Profile Pharmacological Profile (Potency & Affinity) Ki_Value->Final_Profile Combine Data IC50_Value Determine IC50 Value (Functional Potency) FunctionalAssay->IC50_Value IC50_Value->Final_Profile Combine Data

Figure 3: Standard workflow for the in vitro evaluation of a novel mGlu5 NAM.
Protocol 1: Radioligand Binding Assay to Determine Affinity (Kᵢ)

This assay measures the ability of the test compound to displace a known radiolabeled mGlu5 NAM (e.g., [³H]MPEP) from its binding site on the receptor.[1][12]

Materials:

  • HEK293 cells stably expressing human or rat mGlu5.

  • Cell membrane preparations from these cells.

  • [³H]MPEP or a similar suitable radioligand.

  • Test compound (serial dilutions).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 20-50 µg protein/well), and the radioligand at a concentration near its Kd.

  • Compound Addition: Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM MPEP).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Measuring Inhibition of Calcium Mobilization (IC₅₀)

This assay measures the compound's ability to inhibit the increase in intracellular calcium triggered by an mGlu5 agonist.[3][5][12]

Materials:

  • HEK293 cells stably expressing human or rat mGlu5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • mGlu5 agonist (e.g., Glutamate or Quisqualate).

  • Test compound (serial dilutions).

  • A fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Plate the mGlu5-expressing cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.

  • Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the plate in the FLIPR instrument. Add serial dilutions of the test compound and incubate for a predefined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a concentration of the agonist that produces ~80% of its maximal response (EC80). This provides a robust signal window for measuring inhibition.

  • Data Acquisition: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of the NAM.

Data Interpretation

The successful synthesis of a fluorinated mGlu5 NAM will yield a compound with quantifiable affinity and functional potency.

Parameter Example Value Interpretation
Yield 45%A moderate to good yield for a two-step synthesis involving a cross-coupling reaction.
Purity (LC-MS) >98%High purity is essential for accurate biological data and avoiding false positives.
Binding Affinity (Kᵢ) 15 nMIndicates high-affinity binding to the mGlu5 allosteric site. Values in the low nanomolar to sub-nanomolar range are considered potent.
Functional Potency (IC₅₀) 55 nMDemonstrates potent functional antagonism of the mGlu5 receptor. A low nanomolar IC50 confirms the compound effectively blocks receptor signaling.
cLogP 3.2A calculated lipophilicity value within the typical range for CNS-penetrant drugs (usually 2-5).

Conclusion

The strategic use of fluorinated intermediates provides a powerful and validated approach for the development of potent, selective, and CNS-penetrant mGlu5 negative allosteric modulators. The synthetic and pharmacological protocols detailed in this application note offer a reliable framework for researchers to synthesize novel chemical entities and rigorously evaluate their potential as therapeutic agents for neurological and psychiatric disorders. By understanding the rationale behind fluorine incorporation and applying these robust methodologies, drug discovery professionals can accelerate the identification of promising clinical candidates targeting the mGlu5 receptor.

References

  • Arsova, A., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Pharmacology & Translational Science. Available at: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available at: [Link]

  • Challis, R.A.J., et al. (2012). Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia. Molecular Pharmacology. Available at: [Link]

  • Lindsley, C.W., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience. Available at: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers. Available at: [Link]

  • Adejare, A. (2014). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Journal of Fluorine Chemistry. Available at: [Link]

  • Warrener, K., et al. (2024). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Pharmacology & Translational Science. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Zhang, D., et al. (2020). Exploring the Binding Mechanism of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators in Clinical Trials by Molecular Dynamics Simulations. Semantic Scholar. Available at: [Link]

  • Gregory, K.J., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience. Available at: [Link]

  • Engers, D.W., et al. (2009). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. Chemistry & Biology. Available at: [Link]

  • Krystal, J.H., et al. (2021). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in Neuroscience. Available at: [Link]

  • Luscombe, V.B., et al. (2023). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hein, P., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry. Available at: [Link]

  • Felts, A.S., et al. (2017). Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. Journal of Medicinal Chemistry. Available at: [Link]

  • Luscombe, V.B., et al. (2023). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. Available at: [Link]

  • Rodriguez, A.L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular Pharmacology. Available at: [Link]

  • Lundstrom, K. (2009). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Methods in Molecular Biology. Available at: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

Sources

Application Note: Copper-Mediated Difluoromethylation of 3-Cyano-5-Fluoro-Iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the copper-mediated difluoroalkylation of electron-deficient aryl iodides, specifically targeting 3-cyano-5-fluoro-iodobenzene .

This guide prioritizes Difluoromethylation (


)  using trimethylsilyl-difluoromethane (

) as the primary "difluoroalkylation" modality, as this is the most pharmacologically relevant and technically demanding transformation for this substrate class.

Abstract & Strategic Significance

The introduction of a difluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) onto an aromatic ring is a critical strategy in medicinal chemistry. acting as a lipophilic bioisostere for hydroxyl (

) and thiol (

) groups.[1] It functions as a hydrogen bond donor while significantly enhancing metabolic stability and membrane permeability.

3-cyano-5-fluoro-iodobenzene represents a quintessential "electron-deficient" substrate. Historically, these substrates were challenging for metal-mediated fluoroalkylation due to competitive protodehalogenation or homocoupling. However, modern copper-mediated protocols utilizing


  and CsF  have unlocked high-yield conversion at room temperature , avoiding the decomposition pathways associated with high-heat methods.

Key Advantages of this Protocol:

  • Mild Conditions: Operates at room temperature (25 °C), preserving the sensitive nitrile functionality.

  • Reagent Stability: Uses

    
     (liquid) instead of gaseous 
    
    
    
    or ozone-depleting chlorodifluoromethane.
  • Scalability: Suitable for gram-scale synthesis with standard Schlenk line techniques.

Reaction Design & Mechanistic Insight

The Challenge of the "CF2H" Moiety

Unlike trifluoromethylation (


), the copper-difluoromethyl species (

) is thermodynamically less stable and prone to

-elimination to form difluorocarbene (

). Successful coupling requires a ligand or solvent system that stabilizes the

intermediate long enough for the aryl iodide to undergo oxidative addition.
Mechanistic Pathway

The reaction proceeds via a Cu(I)/Cu(III) redox cycle.

  • Transmetalation: The silicon-fluorine exchange (activated by CsF) generates a pentacoordinate silicate intermediate, which transfers the

    
     anion to Copper(I).
    
  • Stabilization: The resulting

    
     species is stabilized by the polar aprotic solvent (DMF or NMP).
    
  • Oxidative Addition: The electron-deficient aryl iodide (3-cyano-5-fluoro-iodobenzene) undergoes rapid oxidative addition to the Cu(I) complex, forming a transient high-valent Cu(III) species.

  • Reductive Elimination: The final step releases the difluoromethylated arene and regenerates the copper catalyst.

Mechanistic Diagram

Copper_Difluoromethylation_Cycle Start Precursors CuI + CsF Cu_CF2H Active Species [L-Cu(I)-CF2H] Start->Cu_CF2H Ligand Exchange TMS Reagent Activation TMS-CF2H + F- → [CF2H]- Source TMS->Cu_CF2H Transmetalation OxAdd Oxidative Addition [Ar-Cu(III)(I)-CF2H] Cu_CF2H->OxAdd + ArI ArI Substrate 3-cyano-5-fluoro-iodobenzene ArI->OxAdd RedElim Reductive Elimination Product Release OxAdd->RedElim Fast RedElim->Start Regeneration of Cu(I) Product Product 3-cyano-5-fluoro-difluoromethylbenzene RedElim->Product

Caption: Catalytic cycle for Cu-mediated difluoromethylation illustrating the critical Cu(I) to Cu(III) progression facilitated by TMSCF2H activation.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.MW ( g/mol )RolePurity/Grade
3-Cyano-5-fluoro-iodobenzene 1.0247.01Substrate>97%
Copper(I) Iodide (CuI) 1.0 - 2.0190.45Mediator99.99% (Anhydrous)
Cesium Fluoride (CsF) 2.0 - 4.0151.90ActivatorDried at 150°C (Vac)

2.0 - 4.0124.22

Source
Liquid reagent
DMF or NMP N/A-SolventAnhydrous, Degassed

> Note: While catalytic copper (0.2 equiv) can be used with specific ligands (e.g., phenanthroline), stoichiometric copper (1.0 equiv) is recommended for initial scale-up to ensure maximum conversion of high-value substrates.

Step-by-Step Methodology

Phase 1: Preparation (In Glovebox or under Argon)

  • Drying CsF: Cesium fluoride is extremely hygroscopic. Grind CsF into a fine powder and dry under high vacuum at 150-180 °C for 4 hours prior to use. Failure to dry CsF is the #1 cause of reaction failure.

  • Vessel Charging: In a glovebox (or under rigorous Schlenk conditions), charge an oven-dried reaction tube equipped with a magnetic stir bar with:

    • CuI (190 mg, 1.0 mmol, 1.0 equiv)

    • CsF (304 mg, 2.0 mmol, 2.0 equiv)

    • 3-cyano-5-fluoro-iodobenzene (247 mg, 1.0 mmol, 1.0 equiv)

  • Sealing: Seal the tube with a septum and secure with electrical tape or a screw cap. Remove from the glovebox.

Phase 2: Reaction Initiation 4. Solvent Addition: Connect the tube to an Argon/Nitrogen line. Inject anhydrous DMF (4.0 mL) via syringe. 5. Reagent Addition: Inject


 (approx. 300-400 µL, ~2-3 equiv) slowly via syringe.
  • Caution:
    
    
    is volatile. Ensure the syringe is gas-tight.
  • Stirring: Stir the mixture vigorously at Room Temperature (25 °C) .
  • Observation: The reaction mixture typically turns from a white/off-white suspension to a yellowish or brownish suspension as the active Cu species forms.

Phase 3: Monitoring & Workup 7. Timecourse: Monitor by TLC or LC-MS at 2 hours and 12 hours. The electron-deficient nature of the aryl iodide usually drives conversion to completion within 4-12 hours. 8. Quench: Once starting material is consumed, dilute the mixture with Ethyl Acetate (20 mL) and quench by pouring into saturated aqueous


 solution (20 mL).
  • Note: The ammonium chloride helps solubilize copper salts.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers.
  • Washing: Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF. Dry over
    
    
    , filter, and concentrate under reduced pressure.
  • Volatility Alert: The product (3-cyano-5-fluoro-difluoromethylbenzene) may be moderately volatile. Do not apply high vacuum for extended periods or use a heated water bath >35°C during concentration.

Phase 4: Purification 11. Column Chromatography: Purify residue on silica gel using a Hexanes/Ethyl Acetate gradient (typically 0% to 10% EtOAc).

  • Expected Yield: 70-85%.

Workflow Visualization

Experimental_Workflow cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup Step1 Dry CsF (Vacuum, 150°C) Step2 Combine Solids (CuI, CsF, Ar-I) Step1->Step2 Step3 Add Solvent (DMF) & TMS-CF2H Step2->Step3 Step4 Stir at RT (4-12 Hours) Step3->Step4 Step5 Quench (sat. NH4Cl) Step4->Step5 Step6 Extraction (EtOAc / Brine) Step5->Step6 Step7 Purification (Silica Column) Step6->Step7

Caption: Operational workflow for the copper-mediated difluoromethylation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet CsF or SolventRe-dry CsF (critical). Use fresh anhydrous DMF. Ensure inert atmosphere is maintained.
Protodehalogenation (Ar-H formation)Proton source in mediaEnsure reagents are strictly anhydrous. "Wet" DMF is a common proton source.
Homocoupling (Ar-Ar)High local conc. of Ar-CuDilute reaction slightly. Add Ar-I slowly if homocoupling persists (rare for electron-poor Ar-I).
Product Loss VolatilityAvoid high-vac. Check distillate. Use pentane/ether for extraction if product is very volatile.

Safety & Handling

  • HF Generation: The reaction of

    
     with CsF generates silyl fluorides and potentially trace HF or fluoride anions. Avoid contact with glass if strictly necessary (though standard borosilicate is usually fine for single-use). Handle all quench steps in a fume hood.
    
  • Pressure: Although performed at RT, the release of gaseous byproducts (if any decomposition occurs) can pressurize the vessel. Use a pressure-relief needle or a proper Schlenk line bubbler.

  • Cyanide: The substrate contains a nitrile group.[2] While stable under these conditions, avoid strong acids which could hydrolyze it or release HCN.

References

  • Jiang, X.-L., Chen, Z.-H., Xu, X.-H., & Qing, F.-L. (2014).[3][1][4] Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature. Organic Chemistry Frontiers, 1(7), 774–776.

    • [Link]

    • Primary source for the room temperature protocol on electron-deficient arenes.
  • Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides.[1][5][6][7][8] Journal of the American Chemical Society, 134(12), 5524–5527.

    • [Link]

    • Foundational work on Cu-mediated difluoromethylation mechanisms.[8]

  • Fujiwara, Y., et al. (2012).[7] Practical, Mild, and General Copper-Mediated Trifluoromethylation of Aryl Iodides. Journal of the American Chemical Society, 134(3), 1494–1497.

    • [Link]

    • Provides context for the behavior of fluoroalkyl-copper species.
  • Belhomme, M.-C., Besset, T., Poisson, T., & Pannecoucke, X. (2015). Recent advances in the synthesis of difluoromethylated compounds. Chemistry – A European Journal, 21(37), 12836–12865.

    • [Link]

    • Comprehensive review of difluoromethylation str

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of Difluoroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFAA-CN-PROTECT Subject: Preventing Hydrolysis of Cyano (Nitrile) Groups During Difluoroacetate Saponification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic: The "Electronic Tug-of-War"

You are likely attempting to hydrolyze an ethyl (or methyl) difluoroacetate ester (


) to its corresponding acid (

) while preserving a cyano (

) group elsewhere on the scaffold.

The Core Problem: Standard saponification (NaOH/LiOH + Heat) fails because of the unique electronic environment created by the gem-difluoro (


) group.
  • Activation: The two fluorine atoms are strongly electron-withdrawing. They pull electron density from the carbonyl carbon, making the ester hyper-electrophilic . It hydrolyzes much faster than a non-fluorinated ester.

  • The Trap: Because the ester is reactive, researchers often assume mild basic conditions (LiOH, 0°C) will work. However, the resulting difluoroacetic acid is a strong acid (

    
    ).
    
  • The Failure Mode: Upon acidification to isolate the product, or if the reaction pH drifts too high, the nitrile group (which is usually stable) becomes susceptible to hydrolysis, converting to a primary amide (

    
    ) or carboxylic acid.
    

Decision Matrix: Select Your Protocol

Use the following logic flow to select the correct method for your specific substrate scale and stability.

ProtocolSelection Start START: Substrate Analysis Scale What is your reaction scale? Start->Scale TinTol Is Tin (Sn) contamination acceptable? Scale->TinTol < 1 gram (Discovery) Solubility Is substrate water soluble? Scale->Solubility > 1 gram (Process) MethodA Method A: Trimethyltin Hydroxide (High Reliability, High Toxicity) TinTol->MethodA Yes (with purification) MethodB Method B: K3PO4 / TFE (Scalable, Non-Toxic) TinTol->MethodB No Solubility->MethodB High / Need Homogeneous MethodC Method C: Enzymatic (Lipase) (Green, High Selectivity) Solubility->MethodC Low / Emulsion OK

Figure 1: Protocol selection guide based on scale and toxicity tolerance.

Validated Protocols

Method A: The "Gold Standard" (Trimethyltin Hydroxide)

Best for: Small-scale discovery chemistry where yield is paramount and tin toxicity can be managed. Mechanism: The tin atom coordinates to the carbonyl oxygen, activating it for hydroxide delivery without creating a harsh basic environment that attacks nitriles.

Reagents:

  • Trimethyltin hydroxide (

    
    ) [CAS: 56-24-6]
    
  • 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

  • Dissolve: Dissolve the difluoroacetate ester (1.0 equiv) in DCE (0.1 M concentration).

  • Add Reagent: Add

    
     (2.5 – 3.0 equiv).
    
  • Heat: Heat to 60–80°C. Monitor by TLC/LCMS. The reaction typically completes in 2–4 hours.[1]

    • Note: The

      
       group accelerates this step compared to non-fluorinated esters.
      
  • Workup (Critical for Tin Removal):

    • Concentrate the reaction mixture.

    • Redissolve in Ethyl Acetate.

    • Wash with 5% HCl (Warning: Do not let this sit; rapid wash).

    • Wash extensively with saturated KF (Potassium Fluoride) solution . The fluoride precipitates insoluble

      
      , which can be filtered off.
      
Method B: The "Pharma Process" Method (K3PO4 / TFE)

Best for: Scale-up (>10g) and GMP environments. Based on Pfizer's Danuglipron synthesis. Mechanism: 2,2,2-Trifluoroethanol (TFE) acts as a co-solvent and mild activator, while


 provides buffered basicity that is insufficient to hydrolyze nitriles but sufficient for the activated difluoro-ester.

Reagents:

  • Potassium Phosphate Tribasic (

    
    )
    
  • 2,2,2-Trifluoroethanol (TFE)[2]

  • Water[2][3][4]

Step-by-Step:

  • Prepare Solvent: Create a mixture of TFE and Water (Ratio 4:1 to 1:1 depending on solubility).

  • Charge: Add ester (1.0 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Stir at Room Temperature (20–25°C).

    • Why: The

      
       ester is reactive enough to hydrolyze at RT. Heating risks nitrile hydrolysis.
      
  • Monitor: Check LCMS after 2 hours.

  • Workup:

    • Dilute with water.

    • Wash with MTBE (removes unreacted ester).

    • Acidification: Cool aqueous layer to 0°C. Acidify to pH 2.0 with 1M

      
       or HCl.
      
    • Extract immediately into EtOAc.

Method C: Enzymatic Hydrolysis (Lipase)

Best for: Acid/Base sensitive substrates or when enantioselectivity is also required. Mechanism: Lipases (e.g., Pseudomonas lipase) operate at neutral pH (7.0), completely avoiding the conditions that hydrolyze nitriles.

Reagents:

  • Lipase from Pseudomonas fluorescens (Amano Lipase AK) or Candida antarctica (CAL-B).

  • Phosphate Buffer (pH 7.0).[1]

Step-by-Step:

  • Emulsify: Suspend the ester in Phosphate Buffer (pH 7.0). If insoluble, add 5-10% Acetone or DMSO.

  • Add Enzyme: Add Lipase (approx. 20-50 wt% relative to substrate).

  • Incubate: Stir vigorously at 30°C.

  • pH Stat: As the reaction produces acid (

    
    ), the pH will drop. Use an autotitrator (or manual addition) of 1M NaOH to maintain pH 7.0.
    
  • Completion: When base consumption equals theoretical yield, stop.

  • Workup: Filter off enzyme. Acidify filtrate to pH 2 and extract.

Critical Troubleshooting: The pKa Trap

The most common failure point is not the reaction, but the workup .

ParameterAcetic AcidDifluoroacetic Acid Implication
pKa 4.76~1.24 Product is a STRONG acid.
Extraction pH pH 3-4pH < 1.0 Must be very acidic to extract into organic.
Risk LowHigh Nitriles hydrolyze rapidly at pH 1 if warm.

The "Cold-Crash" Extraction Protocol:

  • Chill: Cool your aqueous reaction mixture to 0°C (Ice/Salt bath).

  • Acidify: Add cold 1M HCl dropwise until pH is ~1.0. Do not overshoot.

  • Extract Fast: Immediately extract with pre-chilled Ethyl Acetate.

  • Neutralize: Wash the organic layer once with Brine, then dry over

    
    . Do not let the acidic organic layer sit for hours.
    

FAQs

Q: Can I use LiOH/H2O2? A: Avoid. While peroxide is a better nucleophile than hydroxide (allowing lower temperature), the hydroperoxide anion (


) is also a classic reagent for converting nitriles to amides (the Radziszewski reaction). You will likely get the amide side product.

Q: My product is volatile. I lost it on the Rotavap. A: Difluoroacetic acid derivatives are often volatile.

  • Fix: Do not evaporate to dryness. Keep the product in solution (e.g., EtOAc or MTBE) and assay the concentration. If you must isolate, form a salt (e.g., Dicyclohexylamine salt) which is a solid.

Q: I see a "primary amide" peak in NMR. A: This confirms nitrile hydrolysis.

  • Cause: Reaction temperature too high (>40°C with base) or workup too slow at acidic pH.

  • Fix: Switch to Method A (Tin) or Method B (TFE/K3PO4) and strictly control the temperature.

References

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[5][6][7][8] Angewandte Chemie International Edition, vol. 44, no.[5][8] 9, 2005, pp. 1378-1382.[8] Link

  • Studley, J. "Ester, Nitrile and Oxetane Play Nice." Scientific Update, 24 July 2024. (Discussing the Pfizer Danuglipron synthesis). Link

  • Kalaritis, P., and Regenye, R. W. "Enantiomerically Pure Ethyl (R)- and (S)-2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution."[1] Organic Syntheses, vol. 69, 1990, p. 10. Link

  • BenchChem Technical Support. "Preventing Hydrolysis During the Workup of Esterification Reactions." Link

Sources

Technical Support Center: Troubleshooting Electron-Deficient Aryl Difluoroacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity in Decarboxylative Functionalization Ticket ID: #AR-CF2-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Problem: "The Stability Trap"

Researchers often assume that because


-difluoroarylacetic acids are acidic (

), they should be reactive. However, when the aryl ring is electron-deficient (e.g., containing -CN, -CF

, -NO

, or pyridyl groups), reactivity plummets.

Why?

  • High Oxidation Potential (

    
    ):  In photoredox manifolds, the decarboxylation is initiated by Single Electron Transfer (SET) oxidation of the carboxylate. Electron-withdrawing groups (EWGs) pull electron density from the carboxylate, significantly increasing 
    
    
    
    (often
    
    
    V vs SCE). Standard photocatalysts (like Ru(bpy)
    
    
    ) simply cannot oxidize them.
  • Anion Stabilization: In thermal/transition-metal manifolds (e.g., Cu or Pd), the reaction relies on the equilibrium between the carboxylate and a metal-difluorobenzyl species. EWGs stabilize the carboxylate anion so effectively that the kinetic barrier for

    
     extrusion becomes insurmountable under standard conditions.
    

Diagnostic & Decision Matrix

Before modifying your reaction, diagnose the electronic nature of your substrate.

ReactivityDecisionTree Start Substrate Analysis: Ar-CF2-COOH CheckEWG Are there strong EWGs? (CN, NO2, CF3, Pyridine) Start->CheckEWG ElectronRich No (Electron Rich/Neutral) (OMe, Me, H) CheckEWG->ElectronRich Low E_ox ElectronPoor Yes (Electron Deficient) CheckEWG->ElectronPoor High E_ox MethodA Standard Photoredox (Ir/Ru) or Thermal Cu ElectronRich->MethodA Decision Select Activation Strategy ElectronPoor->Decision Strat1 Strategy A: Redox-Active Esters (RAE) (Bypass E_ox limit) Decision->Strat1 Strat2 Strategy B: High-Energy Photocatalysis (Ir[dF(CF3)ppy]2(dtbbpy)+) Decision->Strat2 Strat3 Strategy C: LMCT Activation (Fe(III) or Cu(II)) Decision->Strat3

Figure 1: Decision matrix for selecting the activation mode based on aryl ring electronics.

Troubleshooting Guides (SOPs)

Scenario A: Photoredox Reaction Stalled (0% Conversion)

Observation: Starting material remains untouched. No product, no decomposition. Root Cause: The photocatalyst lacks the oxidizing power to generate the carboxyl radical.

Protocol Adjustment (The "Turbo" Method): Do not increase catalyst loading. Instead, switch the catalyst or the activation mode.

  • Switch Catalyst: Move from

    
     (
    
    
    
    V) to a highly oxidizing fluorinated Iridium complex like [Ir{dF(CF
    
    
    )ppy}
    
    
    (dtbbpy)]PF
    
    
    (
    
    
    V).
  • Base Selection: Ensure you are using a base that fully deprotonates the acid but does not quench the excited state. Cesium Carbonate (

    
    )  is often superior to organic bases for these substrates due to the "cesium effect" (solubility/ion pairing).
    
Scenario B: The "Bypass" Protocol (Redox-Active Esters)

Context: If direct decarboxylation fails regardless of the catalyst, you must lower the activation energy by converting the free acid into a Redox-Active Ester (RAE).

Step-by-Step RAE Synthesis:

  • Reagents: Substrate (1.0 equiv), N-Hydroxyphthalimide (NHPI, 1.1 equiv), DIC (1.1 equiv), DMAP (0.1 equiv).

  • Solvent: DCM (0.2 M).

  • Procedure: Stir at RT for 2-4 hours. The urea byproduct precipitates. Filter, concentrate, and use the crude RAE.

  • Why this works: The N-O bond in the RAE is easily reduced (SET reduction), leading to fragmentation and decarboxylation independent of the aryl ring's electronics.

Scenario C: Protodecarboxylation Side-Product ( )

Observation: You see the decarboxylated species, but it picked up a proton instead of coupling with your electrophile. Root Cause: Hydrogen Atom Transfer (HAT) from solvent or moisture is faster than the cross-coupling step.

Corrective Actions:

  • Solvent: Switch from DMF/DMSO (common H-donors) to Acetonitrile or Benzotrifluoride .

  • Drying: Rigorous drying of reagents. Use 3Å molecular sieves in the reaction vessel.

  • Concentration: Increase concentration (0.5 M) to favor the bimolecular coupling over unimolecular H-abstraction.

Comparative Data: Electron-Rich vs. Electron-Deficient[1]

Table 1 illustrates the drastic difference in conditions required for successful decarboxylative difluoromethylation.

ParameterElectron-Rich (

-OMe-Ph)
Electron-Deficient (

-CN-Ph)
Oxidation Potential (

)
~ +1.1 V vs SCE> +1.6 V vs SCE
Preferred Catalyst

or


Thermal Activation Possible (Cu-cat, 80°C)Difficult (Requires >120°C or Ag)
RAE Requirement OptionalHighly Recommended
Major Side Reaction Over-oxidationNo reaction (Inertness)

Mechanistic Pathway Visualization

Understanding the radical generation pathway is critical for troubleshooting.

Mechanism cluster_barrier The Energy Barrier Substrate Ar-CF2-COOH Anion Ar-CF2-COO- Substrate->Anion Deprotonation Base Base Base->Anion Radical Carboxyl Radical [Ar-CF2-COO•] Anion->Radical SET Oxidation (Difficult for EWG-Ar) CF2Radical Key Intermediate [Ar-CF2•] Radical->CF2Radical -CO2 (Fast) Product Coupled Product Ar-CF2-R CF2Radical->Product Coupling Trap Electrophile/Trap Trap->Product

Figure 2: The critical SET oxidation step is the bottleneck for electron-deficient substrates.

Frequently Asked Questions (FAQ)

Q1: Can I use copper catalysis instead of photoredox for these substrates? A: Yes, but it is challenging. For electron-deficient substrates, the Hu protocol (CuI/phenanthroline) typically requires higher temperatures (110-130°C) to force the decarboxylation. If your substrate is thermally sensitive, this will fail. Consider the Ag-catalyzed fluorodecarboxylation (Hartwig method) if you specifically need to install a fluorine atom.

Q2: My reaction turns black and precipitates. What is happening? A: This usually indicates catalyst decomposition ("plating out"). In photoredox, it suggests the catalyst is being quenched by an impurity or is unstable under the basic conditions. In Cu-catalysis, it means the ligand is insufficient to stabilize the Cu species at high temperatures. Solution: Increase ligand loading (to 20-30 mol%) or switch to a more robust ligand like dppbz or Xantphos .

Q3: Why do I need to use the Cesium salt? A: The solubility of the carboxylate salt in organic solvents (DMF/DCM) is crucial. Sodium or Potassium salts often form tight ion pairs that are insoluble, preventing the anion from reaching the catalyst. Cesium salts are more soluble and have a "loose" ion pair, increasing the effective concentration of the reactive carboxylate anion.

References

  • Mechanistic Insight on Decarboxylation

    • Xu, C., & Chen, C. (2024).[1] Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science. Link

  • Copper-Catalyzed Protocols

    • Fu, Z., et al. (2016).[2] Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids. Journal of Organic Chemistry. Link

  • Silver-Catalyzed Fluorodecarboxylation

    • Senn, H. M., & Hartwig, J. F. (2012). Fluorodecarboxylation for the synthesis of trifluoromethyl aryl ethers. J. Am. Chem. Soc. Link

  • Redox-Active Esters (RAE)

    • Huihui, K. M., et al. (2016). Decarboxylative cross-electrophile coupling of N-hydroxyphthalimide esters with aryl iodides. J. Am. Chem. Soc. Link

  • Photoredox Decarboxylation Challenges

    • Noble, A., & MacMillan, D. W. C. (2014). Photoredox decarboxylation of aryl carboxylic acids. J. Am. Chem. Soc. Link

Sources

Technical Support Center: Stability Protocol for 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, handling protocols, and troubleshooting strategies for 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid under basic conditions.

Executive Stability Profile

Compound: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid CAS: 1314656-42-2 (Analogous/Generic reference) Critical Sensitivity: High pH (Basic) Conditions

Core Directive

This compound exhibits conditional stability in basic media. While stable under mild hydrolytic conditions (e.g., LiOH at 0–25 °C), it is susceptible to two distinct decomposition pathways when exposed to strong bases, heat, or prolonged reaction times:

  • Decarboxylation: Irreversible loss of

    
     to form the difluoromethyl arene (
    
    
    
    ).
  • Nitrile Hydrolysis: Conversion of the cyano group (-CN) to a primary amide and subsequently to a carboxylic acid.

Stability Matrix & Conditions

Use this matrix to determine safe operating limits.

ParameterSafe Zone (Green)Caution Zone (Yellow)Danger Zone (Red)
pH Level pH 7.0 – 9.5pH 10.0 – 12.0pH > 12.0
Base Type

,

(dilute),


(1M),

,


(conc.),

,

Temperature 0 °C – 25 °C25 °C – 40 °C> 60 °C
Solvent Water, THF, DCMMethanol, EthanolDMSO, DMF, NMP (accelerates decarboxylation)
Time < 2 Hours2 – 6 Hours> 12 Hours

Critical Insight: The combination of High Temperature + Polar Aprotic Solvent (DMSO/DMF) + Base is the "Perfect Storm" for decarboxylation. Avoid this combination unless the intent is to synthesize the difluoromethyl derivative.

Troubleshooting Guide (FAQ)

Issue 1: "I cannot recover my product from the aqueous layer after basic workup."

Diagnosis: Salt Formation & Solubility. The


 of 

-difluorophenylacetic acids is significantly lower (~1.0–2.0) than non-fluorinated analogs due to the electron-withdrawing fluorine atoms. In any basic solution (even mild bicarbonate), the compound exists entirely as the carboxylate salt (

), which is highly water-soluble and will not extract into organic solvents like DCM or EtOAc.

Corrective Protocol:

  • Cool the aqueous layer to 0 °C.

  • Acidify carefully with 1M HCl to pH < 1.0 (ensure full protonation).

  • Extract immediately with EtOAc or DCM.

  • Do not store the acidic aqueous mixture for long periods; extract immediately to prevent acid-catalyzed nitrile hydrolysis.

Issue 2: "My NMR shows a large triplet at 6.5–7.0 ppm ( Hz)."

Diagnosis: Decarboxylation has occurred.[1][2][3] This specific NMR signal corresponds to a proton attached to a difluoromethyl group (


). The electron-deficient ring (3-CN, 5-F) stabilizes the benzylic carbanion intermediate, facilitating the loss of 

.

Root Cause:

  • Reaction temperature was too high (> 50 °C).

  • Used a polar aprotic solvent (DMSO/DMF) with base.

Prevention:

  • Keep reaction temperatures strictly below 40 °C.

  • If performing an ester hydrolysis, use LiOH in THF/Water at 0 °C. Lithium coordinates tightly to the carboxylate, often stabilizing it against decarboxylation compared to Potassium or Cesium salts.

Issue 3: "Mass Spec shows a peak at M+18 or M+19."

Diagnosis: Nitrile Hydrolysis.[4] The 3-cyano group is activated by the 5-fluoro substituent. In the presence of hydroxide (


), the nitrile is attacked to form the primary amide (

, Mass +18). Further hydrolysis leads to the dicarboxylic acid (Mass +19, if ionized).

Prevention:

  • Avoid strong hydroxide bases (NaOH, KOH) if possible.

  • Limit reaction time. Nitrile hydrolysis is kinetically slower than ester hydrolysis; monitor the reaction by LCMS and quench immediately upon consumption of the starting material.

Mechanistic Visualization

The following diagram illustrates the competing decomposition pathways.

DecompositionPathways Start Target Molecule (Ar-CF2-COOH) Base Basic Conditions (OH- / Heat) Start->Base Carbanion Intermediate Stabilized Carbanion [Ar-CF2]- Base->Carbanion Pathway A: Decarboxylation (Promoted by Heat/DMSO) Amide Primary Amide (Ar-CONH2) Base->Amide Pathway B: Nitrile Hydrolysis (Promoted by High pH) DecarbProd Decarboxylated Product (Ar-CF2-H) Irreversible Impurity Carbanion->DecarbProd + H+ DiAcid Dicarboxylic Acid (HOOC-Ar-CF2-COOH) Amide->DiAcid Prolonged Exposure

Figure 1: Competing decomposition pathways for 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid in basic media.

Recommended Experimental Protocol

Objective: Hydrolysis of a methyl/ethyl ester to the free acid without decomposition.

  • Preparation: Dissolve 1.0 eq of the ester in THF (concentration ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add 2.0 eq of LiOH·H₂O dissolved in water (volume ratio THF:Water 3:1).

    • Why LiOH? It is milder than NaOH and less likely to promote decarboxylation in this specific scaffold.

  • Monitoring: Stir at 0 °C. Monitor by TLC or LCMS every 30 minutes.

    • Endpoint: Look for disappearance of ester. Do not wait for "full conversion" if minor impurities start appearing.

  • Quench & Workup:

    • Dilute with EtOAc.

    • Acidify aqueous layer to pH 2 with 1N HCl (cold).

    • Extract immediately.

    • Dry organic layer over

      
       and concentrate in vacuo at a bath temperature < 35 °C .
      

References

  • Synthesis of HIF-2α Inhibitors (Belzutifan)

    • Xu, R., et al. (2019).[5] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan)." Journal of Medicinal Chemistry. (Demonstrates LiOH hydrolysis of difluoroacetate esters).

  • Decarboxyl

    
    -Difluoroarylacetic Acids: 
    
    • Harsanyi, A., Sandford, G. (2014).[2] "Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives." Beilstein Journal of Organic Chemistry. (Discusses stability and decarboxylation mechanisms of fluorinated acetic acids).

    • [Source: Beilstein J. Org.[2] Chem.]([Link])

  • Nitrile Hydrolysis Mechanisms

    • "Making Carboxylic Acids by the Hydrolysis of Nitriles."[6][7] Chemistry LibreTexts. (General mechanism for base-catalyzed nitrile hydrolysis).

  • pKₐ of Fluorinated Acids

    • "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu.

Sources

Overcoming steric hindrance in 2,2-difluoroacetic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge

2,2-Difluoroacetic acid presents a unique set of challenges in amide bond formation. The geminal fluorine atoms create significant steric bulk around the carbonyl group, hindering the approach of the amine nucleophile.[1] Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid (pKa ≈ 1.3), which can influence the choice of base and the reactivity of the carboxylate. This guide will address these specific issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with EDC/HOBt is giving low yields for the coupling of 2,2-difluoroacetic acid. What is the likely cause?

Low yields in EDC/HOBt couplings with 2,2-difluoroacetic acid often stem from a combination of steric hindrance and the electronic properties of the acid. The bulky difluoromethyl group can impede the formation of the reactive O-acylisourea intermediate.[2] Additionally, the high acidity of 2,2-difluoroacetic acid can lead to a less nucleophilic carboxylate if the base is not chosen carefully. For challenging couplings, especially with electron-deficient amines, a standard EDC/HOBt protocol may be insufficient. A modified approach using EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt has been shown to be more effective.[3]

Q2: Which coupling reagents are generally recommended for sterically hindered acids like 2,2-difluoroacetic acid?

For sterically demanding couplings, uronium/aminium and phosphonium salt-based reagents are often superior to carbodiimides.[4] Reagents like HATU, HBTU, and PyBOP are known to be highly efficient in these situations.[5] HATU, in particular, is often cited for its high reactivity and effectiveness in difficult couplings, including those involving N-methylated amino acids which also present significant steric challenges.[4][5] The formation of a highly reactive OAt-active ester with HATU can overcome the steric barrier presented by the difluoromethyl group.[6]

Q3: What role does the base play in these coupling reactions, and what is the best choice for 2,2-difluoroacetic acid?

The base plays a crucial role in deprotonating the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[7] For uronium/aminium and phosphonium-based reagents, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[6][8] Given the high acidity of 2,2-difluoroacetic acid, a stoichiometric amount of a hindered base like DIPEA is recommended to ensure complete formation of the carboxylate without competing nucleophilic attack on the activated intermediate.

Q4: I am observing side products in my reaction. What are the common side reactions and how can I minimize them?

A common side reaction with carbodiimide reagents is the formation of an unreactive N-acylurea.[2] This can be minimized by using additives like HOBt or HOAt, which trap the O-acylisourea intermediate to form a more stable active ester.[4] With uronium reagents like HATU, a potential side reaction is the guanidinylation of the amine if the coupling reagent is used in excess.[4] Therefore, it is advisable to use the coupling reagent in slight excess relative to the carboxylic acid, but not in large excess. Another strategy is to pre-activate the carboxylic acid with the coupling reagent before adding the amine.

Q5: Are there alternative activation methods for 2,2-difluoroacetic acid that can overcome severe steric hindrance?

Yes, the in-situ formation of acyl fluorides is an excellent alternative for highly hindered couplings.[9] The small size of the fluoride atom minimizes steric congestion around the carbonyl carbon, making it more accessible to the amine nucleophile. Reagents like cyanuric fluoride or XtalFluor-E® can be used to convert the carboxylic acid to the acyl fluoride, which then reacts with the amine. This method has proven effective for couplings that fail with standard reagents.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid due to steric hindrance.2. Poor nucleophilicity of the amine.3. Inappropriate choice of coupling reagent or base.1. Switch to a more powerful coupling reagent like HATU or PyBOP.[4][5]2. Consider converting the carboxylic acid to an acyl fluoride.[9]3. For electron-deficient amines, use a modified EDC/DMAP/HOBt (catalytic) protocol.[3]4. Ensure the use of a non-nucleophilic base like DIPEA in sufficient quantity.[6]
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC, DCC).[2]1. Add HOBt or HOAt as an additive to the reaction.[4]2. Switch to a uronium or phosphonium-based coupling reagent.
Guanidinylation of the Amine Excess uronium reagent (e.g., HATU, HBTU) reacting with the amine nucleophile.[4]1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.2. Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine.
Difficulty in Product Purification 1. Water-soluble byproducts from EDC.2. Insoluble dicyclohexylurea (DCU) from DCC.1. For EDC reactions, perform an aqueous workup to remove the water-soluble urea byproduct.[10]2. If using DCC, the insoluble DCU can be removed by filtration. However, for solution-phase synthesis, EDC or DIC are often preferred for easier workup.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol is recommended as a starting point for the coupling of 2,2-difluoroacetic acid with primary or secondary amines.

Materials:

  • 2,2-Difluoroacetic acid

  • Amine

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-difluoroacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Modified EDC/DMAP/HOBt Coupling for Challenging Substrates

This protocol is adapted for couplings involving electron-deficient amines or when HATU is not available.[3]

Materials:

  • 2,2-Difluoroacetic acid

  • Amine

  • EDC·HCl (1.0 eq)

  • DMAP (1.0 eq)

  • HOBt (0.1 eq)

  • DIPEA (as needed to neutralize amine salt)

  • Anhydrous Acetonitrile

Procedure:

  • To a solution of 2,2-difluoroacetic acid (1.0 eq), the amine (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq) in anhydrous acetonitrile, add EDC·HCl (1.0 eq). If the amine is a hydrochloride salt, add 1.0 eq of DIPEA.

  • Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield in 2,2-Difluoroacetic Acid Coupling Check_Reagent Using EDC/HOBt? Start->Check_Reagent Switch_to_HATU Switch to HATU or PyBOP Check_Reagent->Switch_to_HATU Yes Check_Base Using adequate non-nucleophilic base (e.g., DIPEA)? Check_Reagent->Check_Base No Success Improved Yield Switch_to_HATU->Success Optimize_Base Increase base equivalents (2-3 eq) Check_Base->Optimize_Base No Check_Amine Is amine electron-deficient? Check_Base->Check_Amine Yes Optimize_Base->Check_Amine Consider_Acyl_Fluoride Consider Acyl Fluoride Route Consider_Acyl_Fluoride->Success Check_Amine->Consider_Acyl_Fluoride No / Still low yield EDC_DMAP_Protocol Use modified EDC/DMAP/HOBt protocol Check_Amine->EDC_DMAP_Protocol Yes EDC_DMAP_Protocol->Success

Caption: Troubleshooting flowchart for low-yield reactions.

General Amide Coupling Mechanism (HATU)

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH CF₂HCOOH RCOO CF₂HCOO⁻ RCOOH->RCOO + Base Base DIPEA Active_Ester OAt-Active Ester RCOO->Active_Ester + HATU HATU HATU HATU->Active_Ester TMU Tetramethylurea Active_Ester->TMU byproduct Amine R'R''NH Active_Ester->Amine Nucleophilic Attack Amide Amide Product Amine->Amide HOAt HOAt Amide->HOAt byproduct

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of Carbodiimides. I. The Mechanisms of the Reactions of Acetic Acid with Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(5), 1013-1019. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemViews Magazine. [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]

  • Li, P., et al. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 16(33), 6063-6072. [Link]

  • Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(15), 1479-1482. [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. [Link]

  • A Weak Attractive Interaction between Organic Fluorine and an Amide Group. (n.d.). Request PDF. [Link]

  • Kandepi, V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]

  • Coupling Reagents. (n.d.). Aapptec. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Ghorai, P., & Kumar, K. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(19), 2598-2601. [Link]

  • Arnone, A., et al. (2005). A new, mild, and efficient synthesis of 2,2-difluoro-3-hydroxyacids through a selective haloform reaction. The Journal of Organic Chemistry, 70(26), 10883-10885. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Ball, M., & Moody, C. J. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5863-5867. [Link]

  • Singh, A., & Ramachandran, P. V. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. The Journal of Organic Chemistry. [Link]

  • In, S., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470-2477. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry. [Link]

  • Lee, S.-H., et al. (2022). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11370. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Verniest, G., et al. (2005). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Organic Letters, 7(15), 3179-3182. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 253-260. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journal of Organic Chemistry. [Link]

  • Li, Q., et al. (2024). Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 43(4), 267-275. [Link]

  • Chen, J., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Nature Communications, 12(1), 378. [Link]

  • Process for the preparation of difluroacetic acid. (n.d.).
  • 2,2-DIFLUOROACETIC ACID | CAS 381-73-7. (n.d.). Matrix Fine Chemicals. [Link]

  • Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Patsnap. [Link]

  • Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. (2025, December 3). Request PDF. [Link]

Sources

Handling hygroscopic fluorinated carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

As researchers, we often treat fluorinated building blocks as "just another acid," only to find our yields plummeting and our equipment corroding. This guide addresses the Fluorine Paradox : while the C-F bond is one of the strongest in organic chemistry, the inductive effect of fluorine destabilizes the adjacent carboxylic acid functionality, making it hyper-acidic, aggressively hygroscopic, and notoriously difficult to activate for coupling.

This Technical Support Center is designed to troubleshoot these specific failure modes.

Module 1: Storage & Handling (The "Puddle" Problem)

User Issue: "I bought a fluorinated amino acid solid last week. I opened the bottle today, and it looks like a wet paste or oil. Is it ruined?"

Scientist’s Diagnosis: You are experiencing deliquescence . Fluorinated carboxylic acids (e.g., Trifluoroacetic acid derivatives,


-fluoro acids) have significantly lower 

values than their non-fluorinated counterparts due to the electron-withdrawing inductive effect of fluorine. This high acidity creates a strong driving force to hydrogen-bond with atmospheric water.

The Fix: Azeotropic Drying Protocol Do not use a standard vacuum oven; it is often insufficient for removing water bound to these hyper-acidic protons. You must break the water-acid azeotrope.

Protocol: Toluene Azeotropic Distillation
  • Reagents: Anhydrous Toluene (PhMe).

  • Equipment: Rotary evaporator with a dry-ice condenser or high-vacuum Schlenk line.

  • Dissolution: Dissolve your "wet" fluorinated acid in anhydrous Toluene (10 mL per 1 g of substance). Toluene forms a low-boiling positive azeotrope with water (bp 84 °C).[1]

  • Evaporation: Evaporate the solvent under reduced pressure (40–45 °C bath temperature).

  • Repetition: Crucial Step. Repeat this process 3 times. The first pass removes bulk water; the subsequent passes remove bound hydrates.

  • Verification: Check

    
    H NMR. A sharp peak for the carboxylic proton (usually 
    
    
    
    ppm) indicates dryness. Broadening indicates residual water exchange.
Decision Tree: Storage & Recovery

Storage_Handling Start State of Material Solid Free-flowing Solid Start->Solid Wet Sticky/Oil/Paste Start->Wet Action1 Store in Desiccator (P2O5 or KOH) Solid->Action1 Action2 Azeotropic Drying (Toluene 3x) Wet->Action2 Check Check 1H NMR (Broad OH peak?) Action2->Check Result_Good Sharp Peaks: Proceed to Reaction Check->Result_Good No Result_Bad Broad Peaks: Repeat Drying Check->Result_Bad Yes Result_Bad->Action2

Figure 1: Workflow for assessing and recovering hygroscopic fluorinated building blocks.

Module 2: Reactivity & Coupling (The "Low Yield" Problem)

User Issue: "I'm trying to couple a trifluoromethyl-substituted benzoic acid to an amine using EDC/NHS, but I'm getting <10% yield. The acid just won't react."

Scientist’s Diagnosis: Standard coupling agents (EDC, DCC) rely on the formation of an O-acylisourea intermediate. With fluorinated acids, the carbonyl carbon is highly electron-deficient. While this should make it more electrophilic, the resulting activated ester is often too reactive (hydrolyzing instantly with trace water) or the initial activation is sluggish due to the reduced nucleophilicity of the carboxylate oxygen.

The Fix: The Acyl Fluoride Method Forget standard esters. Convert the carboxylic acid into an Acyl Fluoride . The C-F bond strength prevents premature hydrolysis, but the high electronegativity activates the carbonyl toward amines.

Protocol: Deoxyfluorination Activation
  • Reagents: Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Solvent: DCM or Dry THF.

  • Activation: Dissolve the fluorinated acid (1.0 eq) and Pyridine (1.0 eq) in DCM.

  • Addition: Add Cyanuric Fluoride (0.5 eq) at -10 °C. Stir for 1 hour.

  • Workup: Wash quickly with ice-cold water (Acyl fluorides are relatively water-stable compared to acid chlorides).

  • Coupling: React the resulting Acyl Fluoride with your amine and a base (DIPEA) in THF.

Comparison of Activation Methods

MethodStability to MoistureReactivity with Fluorinated AcidsRecommended For
Acid Chloride (SOCl₂) Low (Hydrolyzes instantly)HighSimple, non-sensitive substrates
NHS Ester (EDC/NHS) ModerateLow (Poor activation)Non-fluorinated acids
HATU/HOAt ModerateHighSmall scale, precious samples
Acyl Fluoride High Very High Sterically hindered / Fluorinated acids
Activation Pathway Diagram

Activation_Pathway Acid Fluorinated Acid (R-CF2-COOH) Reagent Select Reagent Acid->Reagent Path_Cl SOCl2 / Oxalyl Cl Reagent->Path_Cl Traditional Path_F Cyanuric Fluoride / TFFH Reagent->Path_F Recommended Inter_Cl Acid Chloride (Unstable, Fumes) Path_Cl->Inter_Cl Inter_F Acyl Fluoride (Stable, Potent) Path_F->Inter_F Product Amide Product (High Yield) Inter_Cl->Product Risk of Hydrolysis Inter_F->Product Clean Reaction

Figure 2: Why Acyl Fluorides are the preferred activation species for fluorinated acids.

Module 3: Safety & Compatibility (The "Corrosion" Problem)

User Issue: "I stored my fluorinated acid solution in a glass vial, and the glass looks etched/cloudy. Is this dangerous?"

Scientist’s Diagnosis: Pure fluorinated carboxylic acids (like TFA) generally do not etch glass. However, if they degrade or contain impurities, they can release trace Hydrogen Fluoride (HF) . HF attacks silica in glass (


). This is a critical safety hazard.

The Fix: Material Compatibility Rules

  • Storage:

    • Solid/Pure Liquid: Borosilicate glass is acceptable if the compound is stable.

    • Reaction Mixtures: ALWAYS use PTFE (Teflon) or Polypropylene (PP) vessels for reactions involving activation or heating of fluorinated acids.

  • PPE:

    • Standard nitrile gloves are often insufficient for fluorinated solvents. Use double-gloving or Laminate (Silver Shield) gloves for handling concentrated fluorinated acids.

    • Calcium Gluconate Gel: Must be present in the lab. If you suspect skin contact with an HF-generating species, apply immediately.

References

  • University of Rochester. (2026).[2] Workup: Drying Methods - Azeotroping. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison. (2011). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

  • American Chemical Society. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation. Organic Letters. Retrieved from [Link]

Sources

Validation & Comparative

Technical Assessment: 19F NMR Profiling of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Chemical Shifts of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

In the high-stakes arena of hypoxia-inducible factor-2α (HIF-2α) inhibitor development, 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid (CAS: 1261823-51-1) serves as a critical synthetic intermediate. Most notably, it is the carboxylic acid precursor to the "left-hand" pharmacophore of Belzutifan (MK-6482) .

Precise characterization of this intermediate is non-negotiable. The gem-difluoro functionality (-CF2-) acts as a bioisostere for the carbonyl group or oxygen, modulating metabolic stability and lipophilicity. However, its proximity to the aromatic ring and the carboxylic acid creates a complex electronic environment that demands rigorous 19F NMR profiling for quality control.

This guide provides a comparative technical analysis of the 19F NMR signatures of this molecule, contrasting it with structural analogs to establish a robust identification protocol.

Chemical Shift Assignment & Structural Logic

The 19F NMR spectrum of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid is defined by two distinct fluorine environments. The data below is referenced to Trichlorofluoromethane (CFCl3,


 0.0 ppm) .[1]
Table 1: Predicted 19F NMR Chemical Shift Assignments
Signal AssignmentMoietyChemical Shift (

ppm)*
MultiplicityIntegrationStructural Logic
F-A Ar-F (C5 position)-111.0 to -113.0 Multiplet (tt)1FMeta to electron-withdrawing cyano (-CN) and difluoroacetyl groups.
F-B -CF 2-COOH-103.0 to -106.0 Singlet (s)**2FAlpha to carboxyl; deshielded by the aromatic ring and carbonyl.

*Note: Shifts are solvent-dependent. Values estimated for DMSO-d6 or CDCl3 based on structural analogs (e.g., Belzutifan intermediates). **Appears as a singlet in proton-decoupled spectra ({1H}). In coupled spectra, may appear as a triplet (


 Hz) due to coupling with ortho-protons.
Mechanism of Shifts
  • The Aromatic Fluorine (F-A): The fluorine at position 5 is meta to the cyano group. A typical fluorobenzene resonates at -113 ppm. The electron-withdrawing nature of the cyano group (Hammett

    
    ) and the difluoroacetyl tail exerts a deshielding effect, but resonance effects often counter this, keeping the shift relatively stable near -111 to -113 ppm.
    
  • The Gem-Difluoro Linker (F-B): The -CF2- group is sandwiched between a phenyl ring and a carboxylic acid.

    • vs. Alkyl-CF2: Typical alkyl difluorides resonate upfield (-110 to -130 ppm).

    • vs. Ar-CF2-: The attachment to the aromatic ring (benzylic position) and the carbonyl (anisotropic deshielding) shifts this signal downfield to the -105 ppm region.

Comparative Analysis: Benchmarking Against Alternatives

To validate the identity of this molecule, one must compare its shifts against its immediate precursors and structural analogs. This "differential diagnosis" prevents misidentification of esters or defluorinated impurities.

Table 2: Comparative Shift Analysis (Solvent: CDCl3)
CompoundStructure Description

Ar-F (ppm)

-CF2- (ppm)
Diagnostic Note
Target Molecule Free Acid form ~ -112.0 ~ -105.0 Broad -COOH proton in 1H NMR confirms acid.
Alternative A Ethyl Ester Precursor ~ -111.5~ -108.0Esterification typically shields the alpha-CF2 slightly compared to the free acid.
Alternative B 2,2-Difluoro-2-phenylacetic acid N/A~ -104.0Lacks the Cyano/Fluoro ring subs. Shows that ring substitution has minimal impact on CF2 shift.
Alternative C Trifluoroacetic Acid (TFA) N/A-76.55Common impurity/standard.[1] Distinctly downfield.
Critical Insight for Process Chemists

During the hydrolysis of the ethyl ester to the target acid, the -CF2- signal is the primary indicator of conversion .

  • Incomplete Hydrolysis: Two CF2 signals will be visible (Ester at ~ -108 ppm, Acid at ~ -105 ppm).

  • Defluorination: Appearance of a monofluoro signal (~ -180 to -200 ppm) indicates degradation of the gem-difluoro bridge, a common risk under harsh basic hydrolysis conditions.

Experimental Protocol: Self-Validating Workflow

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration.

  • Spectral Width (SW): 200 ppm (-50 to -250 ppm) to catch all signals and standards.

  • Transmitter Offset (O1P): -120 ppm (Centers the Ar-F and CF2 signals).

  • Relaxation Delay (D1): > 10 seconds .

    • Reasoning: Fluorine nuclei, especially in quaternary positions (like the CF2 here), can have T1 relaxation times of 2-5 seconds. A short D1 leads to integration errors, underestimating the CF2 signal relative to the Ar-F.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA if pH sensitivity is a concern.
Diagram 1: QC Decision Workflow

The following Graphviz diagram illustrates the logical flow for validating the product using 19F NMR.

NMR_Workflow Start Crude Product (Hydrolysis Step) Acquire Acquire 19F NMR (D1 > 10s, Decoupled) Start->Acquire Check_CF2 Analyze -CF2- Region (-100 to -110 ppm) Acquire->Check_CF2 Decision1 Single Peak at ~ -105 ppm? Check_CF2->Decision1 Pass PASS: Target Acid Confirmed Decision1->Pass Yes Fail_Ester FAIL: Peak at -108 ppm (Residual Ester) Decision1->Fail_Ester Shifted Upfield Fail_Deg FAIL: New peaks > -150 ppm (Defluorination) Decision1->Fail_Deg High Field Signals

Caption: Logical workflow for verifying the synthesis of 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid via 19F NMR, highlighting critical failure modes.

References

  • Xu, R., et al. (2019).[2] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[2] Journal of Medicinal Chemistry. Link

  • Wallace, O. B., et al. (2016). "HIF-2alpha Inhibitors for Treating Iron Overload Disorders." World Intellectual Property Organization, WO2016145236A1. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (General reference for Ar-F and CF2 shifts).
  • Sigma-Aldrich. "2-(3-Cyano-5-fluorophenyl)acetic acid Product Page." (Structural Analog Reference). Link

Sources

Comparative Mass Spectrometry Guide: Fluorinated Phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceuticals and the forensic analysis of designer precursors, distinguishing between regioisomers of fluorinated phenylacetic acids (2-F, 3-F, and 4-F PAA) is a critical yet challenging task. Unlike many substituted aromatics where "ortho effects" provide clear diagnostic mass spectral peaks, the electron ionization (EI) fragmentation patterns of these isomers are virtually identical .

This guide provides a technical analysis of the fragmentation mechanisms, explains why mass spectrometry alone is often insufficient for absolute identification, and presents a self-validating workflow that relies on chromatographic resolution combined with MS detection.

Mechanistic Fragmentation Analysis

The Dominant Pathway: Benzylic Cleavage

The mass spectra of all three isomers (2-, 3-, and 4-fluorophenylacetic acid) are dominated by the stability of the fluorotropylium ion . The fragmentation follows a high-energy pathway driven by the formation of this aromatic cation.

  • Molecular Ion (M⁺, m/z 154): The parent ion is visible but often of low intensity, especially in 2-F-PAA due to steric strain.

  • Benzylic Cleavage (M – 45): The bond between the benzylic carbon and the carboxyl group breaks. The charge is retained on the aromatic ring due to resonance stabilization.

    • Loss: •COOH radical (45 Da).

    • Formation: Fluorobenzyl cation (m/z 109).

  • Ring Expansion (m/z 109): The fluorobenzyl cation rapidly rearranges to the seven-membered fluorotropylium ion (C₇H₆F⁺). This is the base peak (100% abundance) for all three isomers.

  • Secondary Fragmentation (m/z 83): The fluorotropylium ion eliminates acetylene (C₂H₂) to form the fluorocyclopentadienyl cation (C₅H₄F⁺) at m/z 83.

The "Ortho Effect" Limitation

In many ortho-substituted aromatics (e.g., 2-fluorobenzoic acid), a specific interaction between the substituent and the functional group leads to a diagnostic loss of water (M-18) or HF (M-20).

  • Observation: In 2-fluorophenylacetic acid, the additional methylene group (-CH2-) acts as a spacer, reducing the proximity effect between the Fluorine and the Carboxyl hydrogen.

  • Result: The diagnostic "ortho" peaks are either absent or too low in abundance (<5%) to serve as reliable identifiers in standard EI-MS.

Fragmentation Pathway Diagram

The following diagram illustrates the unified fragmentation pathway for all three isomers.

FragmentationPathway cluster_0 Common Pathway (All Isomers) cluster_1 Minor/Ortho Pathway (2-F only) M_Ion Molecular Ion (M+) m/z 154 [C8H7FO2]+ Tropylium Fluorotropylium Ion (Base Peak) m/z 109 [C7H6F]+ M_Ion->Tropylium - •COOH (45 Da) Benzylic Cleavage Ortho_Frag Ortho Interaction (Trace Abundance) m/z 134 / 136 M_Ion->Ortho_Frag - HF / H2O (Inefficient) Cyclo Fluorocyclopentadienyl m/z 83 [C5H4F]+ Tropylium->Cyclo - C2H2 (26 Da) Ring Contraction

Caption: Unified EI-MS fragmentation pathway. The formation of the stable fluorotropylium ion (m/z 109) dominates, rendering the isomers spectrally indistinguishable.

Comparative Data Analysis

The table below summarizes the mass spectral data. Note the lack of unique diagnostic peaks, necessitating the use of Retention Time (RT) for identification.

Parameter2-Fluorophenylacetic Acid3-Fluorophenylacetic Acid4-Fluorophenylacetic Acid
Molecular Weight 154.14154.14154.14
Base Peak (100%) m/z 109 m/z 109 m/z 109
Molecular Ion (M⁺) m/z 154 (Low Intensity)m/z 154 (Medium Intensity)m/z 154 (Medium Intensity)
Key Fragment 1 m/z 83 (High)m/z 83 (High)m/z 83 (High)
Key Fragment 2 m/z 63 (C₅H₃⁺)m/z 63 (C₅H₃⁺)m/z 63 (C₅H₃⁺)
Diagnostic Capability Low (MS alone)Low (MS alone)Low (MS alone)
Separation Strategy Elutes 1st (Polar Column)Elutes 2nd (Polar Column)Elutes 3rd (Polar Column)

Field Insight: While literature suggests subtle differences in ion ratios (e.g., 109/154 ratio), these are instrument-dependent. Do not rely on library matching scores alone. A score of 98% for 4-F-PAA could easily be a 2-F-PAA sample.

Validated Experimental Workflow

To ensure scientific integrity, this protocol uses Derivatization to improve peak shape and Chromatography for separation.

Sample Preparation (Trimethylsilyl Derivatization)

Direct injection of carboxylic acids often leads to tailing and adsorption. Silylation is recommended.

  • Dissolve: 1 mg of sample in 100 µL Acetonitrile.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS .

  • Incubate: Heat at 60°C for 30 minutes.

  • Result: Formation of TMS-esters (MW 226).

    • Note: Even as TMS esters, the m/z 109 peak remains dominant, but chromatographic resolution improves significantly.

GC-MS Method Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Alternative: For difficult separations, use a polar column like DB-Wax.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV EI.

Analytical Workflow Diagram

Workflow Sample Unknown Isomer Sample (Solid/Liquid) Deriv Derivatization (BSTFA/TMCS, 60°C) Target: TMS-Ester Sample->Deriv GC Gas Chromatography (Critical Separation Step) DB-5MS or DB-Wax Deriv->GC MS Mass Spectrometry (EI) Detection of m/z 109, 154, 226 GC->MS Decision Data Analysis MS->Decision Result_RT Identify by Retention Time (Compare to Standards) Decision->Result_RT Primary ID Result_MS Confirm Class by MS (Fluorotropylium Pattern) Decision->Result_MS Secondary ID

Caption: Recommended analytical workflow. Chromatographic separation (RT) is the primary identification tool, while MS confirms the chemical class.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Benzeneacetic acid, 2-fluoro-. NIST Chemistry WebBook, SRD 69. Link

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Benzeneacetic acid, 4-fluoro-. NIST Chemistry WebBook, SRD 69. Link

  • SIELC Technologies. (2024). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Link

  • Westphal, F., et al. (2012). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Forensic Science International. (Contextual reference for isomer differentiation challenges). Link

  • Sparkman, O. D. (2017). Mass Spectrometry: Fragmentation Mechanisms. (General reference for benzylic cleavage and tropylium formation). Link

Comparative Guide: Metabolic Half-Life of Difluoro vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine—specifically the gem-difluoro (


)  moiety—is a premier tactic for optimizing the metabolic stability of drug candidates.[1][2][3] This guide provides a technical comparison of difluoro analogs against their non-fluorinated (methylene, 

) counterparts.

The Bottom Line: Replacing metabolically labile C-H bonds with C-F bonds typically extends metabolic half-life (


) by 2- to 10-fold , depending on the specific metabolic pathway blocked (e.g., CYP450 oxidation vs. hydrolytic cleavage). This extension is driven by the extreme strength of the C-F bond (116 kcal/mol) and the steric shielding of the carbon center.

Mechanistic Basis: Why Fluorine Extends Half-Life[4]

To understand the performance difference, one must analyze the interaction between the drug molecule and the metabolizing enzyme (primarily Cytochrome P450).[4]

The Thermodynamic Barrier (Bond Dissociation Energy)

The primary mechanism of CYP450-mediated metabolism is Hydrogen Atom Transfer (HAT) . The high-valent Iron-Oxo species (


) in the CYP450 active site abstracts a hydrogen atom to initiate oxidation.
  • Non-Fluorinated (

    
    ):  Bond Dissociation Energy (BDE) is ~99 kcal/mol . This is easily broken by CYP450.
    
  • Difluoro Analog (

    
    ):  BDE is ~116 kcal/mol . This bond is thermodynamically resistant to radical abstraction, effectively blocking the metabolic pathway at that specific site.
    
Electronic and Steric Shielding[4]
  • Electronic: Fluorine is the most electronegative element (

    
    ).[1] In a gem-difluoro group, the two fluorine atoms pull electron density away from the carbon, making the remaining adjacent protons (if any) less electron-rich and less susceptible to electrophilic attack.
    
  • Steric: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] A

    
     group creates a "shield" that physically prevents the heme iron of CYP450 from accessing the carbon center.
    
Visualization: CYP450 Interaction Mechanism

The following diagram illustrates the catalytic failure when CYP450 encounters a difluoro-substituted carbon compared to a standard methylene group.

CYP_Mechanism cluster_non Non-Fluorinated Analog (-CH2-) cluster_fluoro Difluoro Analog (-CF2-) CYP CYP450 Enzyme (Heme-Iron FeO3+) Substrate_H Target: C-H Bond (BDE ~99 kcal/mol) CYP->Substrate_H Substrate_F Target: C-F Bond (BDE ~116 kcal/mol) CYP->Substrate_F Reaction_H Radical Abstraction (Successful) Substrate_H->Reaction_H Low Energy Barrier Metabolite Hydroxylated Metabolite (Rapid Clearance) Reaction_H->Metabolite Reaction_F Abstraction Blocked (Thermodynamic Barrier) Substrate_F->Reaction_F High Energy Barrier Stable Intact Drug (Extended t1/2) Reaction_F->Stable

Figure 1: Mechanistic divergence of CYP450 metabolism on C-H vs. C-F bonds.

Comparative Performance Data

The following table synthesizes data from key medicinal chemistry case studies where gem-difluoro substitution was used to solve metabolic instability.

Compound ClassModification SiteNon-Fluorinated

Difluoro Analog

Fold ImprovementMechanism of Stabilization
JAK Inhibitors Benzylic Position~1.2 hours~2.5 hours~2.1x Blocks benzylic hydroxylation (CYP3A4/2C9) [1].
Thromboxane A2 Oxetane Ring< 5 mins (Rapid Hydrolysis)> 100 hours>1000x

inductive effect stabilizes the acetal against hydrolysis [2].
Prostacyclin Carbon 10 (Alkyl Chain)~3 mins~30 - 60 mins10-20x Prevents

-oxidation of the alkyl chain [2].
Piperidine Deriv. 4-position (Methylene)18 mins (Microsomal)54 mins (Microsomal)3.0x Blocks oxidation at the most accessible site on the ring [3].

Key Insight: The magnitude of improvement is highest when the fluorine blocks the primary metabolic soft spot. If the molecule has multiple soft spots, fluorinating only one may result in "metabolic switching" (where the enzyme attacks a different site), leading to only modest gains (1.5x - 2x).

Experimental Protocol: Microsomal Stability Assay

To objectively verify the half-life extension of a difluoro analog, the Microsomal Stability Assay is the industry standard. This protocol measures Intrinsic Clearance (


) and in vitro 

.[5]
Reagents & Materials
  • Test Compounds: Non-fluorinated parent and Difluoro analog (10 mM DMSO stock).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Spike test compounds into the microsomal solution to a final concentration of 1

    
    M (keeps reaction first-order). Final DMSO < 0.1%.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold ACN (Stop Solution). Vortex to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).

Workflow Diagram

Microsomal_Assay cluster_incubation Incubation (37°C) Prep 1. Prep Mix (Microsomes + Buffer) Dose 2. Add Compound (1 µM Final) Prep->Dose Start 3. Initiate (+ NADPH) Dose->Start Time0 T=0 min Start->Time0 TimeX T=15, 30, 60... Start->TimeX Stop 4. Quench (Ice-Cold ACN) Time0->Stop TimeX->Stop Spin 5. Centrifuge (Precipitate Protein) Stop->Spin Analyze 6. LC-MS/MS (% Remaining) Spin->Analyze

Figure 2: Standardized Microsomal Stability Workflow for Half-Life Determination.

Data Analysis & Calculation

To compare the analogs, convert the LC-MS/MS peak areas into kinetic parameters.

Calculating Slope ( )

Plot the natural log (


) of the % Parent Remaining  (y-axis) vs. Time  (x-axis).
The slope of the linear regression is the elimination rate constant, 

(

).


Calculating Half-Life ( )


Calculating Intrinsic Clearance ( )

This normalizes the rate to the amount of protein used, allowing for scalability predictions.



Where 

is the microsomal protein concentration (mg/mL).

Interpretation:

  • High Clearance:

    
     (Rapid metabolism).
    
  • Low Clearance:

    
     (Stable).
    
  • Success Criteria: The difluoro analog is considered a success if it shifts the compound from the "High" to "Low/Moderate" clearance category compared to the non-fluorinated parent.

References

  • Purser, S., et al. (2008). Fluorine in drug discovery.[1][4][6] Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Creative Bioarray. Microsomal Stability Assay Protocol.

  • Cyprotex. Microsomal Stability Assay Guide.

Sources

A Senior Application Scientist's Guide to Validating 3-Cyano-5-Fluorophenyl Intermediates by Proton NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Unambiguous Identification

In the landscape of pharmaceutical and materials science research, 3-cyano-5-fluorophenyl intermediates are valuable building blocks. Their specific substitution pattern is often crucial for achieving desired biological activity or material properties. However, synthetic routes can sometimes yield isomeric impurities, making the unambiguous structural validation of the target molecule, 3-cyano-5-fluorobenzonitrile, a critical step. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary, most accessible, and definitive tool for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectral features of 3-cyano-5-fluorobenzonitrile against its potential isomers, supported by a robust, self-validating experimental protocol.

Theoretical Framework: The Influence of -CN and -F Substituents

The chemical environment of each proton on the benzene ring is dictated by the electronic effects of the cyano (-CN) and fluoro (-F) substituents. Understanding these effects is key to interpreting the resulting spectrum.

  • The Cyano Group (-CN): The cyano group is a potent electron-withdrawing group due to both induction and resonance. It also exhibits significant magnetic anisotropy.[1][2] This combined effect strongly deshields (shifts to a higher ppm value) the protons on the aromatic ring, particularly those ortho and para to it.[3]

  • The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons. Crucially, the ¹⁹F nucleus has a spin quantum number of I = ½, just like a proton. This means it will couple to nearby protons, splitting their signals in a predictable manner. This phenomenon, known as spin-spin coupling, provides invaluable structural information through the measurement of coupling constants (J-values).[4][5][6] The magnitude of this coupling diminishes with the number of bonds separating the proton and fluorine atoms.

Predicted ¹H NMR Spectrum of 3-Cyano-5-Fluorobenzonitrile

The target molecule possesses a plane of symmetry, rendering the protons at positions 4 and 6 chemically equivalent. This results in a distinct and relatively simple three-signal pattern in the aromatic region.

  • H-2: This proton is ortho to both the cyano and fluoro groups. It is expected to be the most deshielded proton. Its signal will be split by the adjacent H-4 (meta-coupling, ³JHH) and the fluorine at C-3 (meta-coupling, ⁴JHF). This should appear as a triplet or, more precisely, a triplet of doublets with small couplings.

  • H-4/H-6: These equivalent protons are ortho to the fluorine and meta to the cyano group (H-4), and ortho to the cyano group and meta to the fluorine (H-6). They will couple to the fluorine atom and to each other. The signal for H-4 will be split by the ortho-fluorine (³JHF) and the meta H-2 (⁴JHH). The signal for H-6 will be split by the meta-fluorine (⁴JHF) and the adjacent H-4 (a more complex interaction due to equivalence). The resulting multiplet is often complex but highly characteristic.

  • Symmetry is Key: The 1:2:1 symmetry in the integration of the proton signals is a hallmark of this 3,5-disubstituted pattern.

Comparative Analysis: Distinguishing Isomers by ¹H NMR

The true power of ¹H NMR is revealed when comparing the expected spectrum of our target molecule with those of plausible isomeric impurities. The key differentiators are symmetry, chemical shifts, and, most critically, the coupling patterns (multiplicity and J-values).

IsomerKey Differentiating Features in ¹H NMR
3-Cyano-5-fluorobenzonitrile (Target) Symmetry: Three distinct aromatic signals with a 1:1:1 integration ratio. Coupling: Expect complex meta and ortho H-F couplings. The proton between the two substituents (H-2) will likely be a narrow triplet or triplet of doublets.
2-Fluoro-5-cyanobenzonitrile Symmetry: Three distinct aromatic signals, each integrating to 1H. Coupling: Will exhibit one ortho H-H coupling (~7-9 Hz), one meta H-H coupling (~2-3 Hz), and distinct ortho, meta, and para H-F couplings. The absence of symmetry simplifies the splitting patterns into more recognizable doublets and doublet of doublets.
4-Fluoro-3-cyanobenzonitrile Symmetry: Three distinct aromatic signals, each integrating to 1H. Coupling: Similar to the 2-fluoro isomer, it will show characteristic ortho and meta H-H couplings. The proton at C-2, being ortho to the cyano group, will be significantly downfield and will show a meta-coupling to the fluorine.

The most unambiguous distinction lies in the coupling constants. For our target 3,5-isomer, all H-H couplings are meta (⁴JHH, typically 2-3 Hz). The isomeric impurities, however, will each display a large ortho H-H coupling (³JHH, typically 7-9 Hz), which is easily identifiable and serves as a definitive marker for their presence.

A Self-Validating Protocol for ¹H NMR Analysis

Adherence to a rigorous protocol ensures data quality and reproducibility. This workflow is designed to be self-validating, minimizing ambiguity in the final analysis.

Diagram: Experimental Workflow for NMR Validation

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis prep_sample 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl3 or DMSO-d6) prep_sample->dissolve Ensure accurate concentration filter 3. Filter into NMR Tube (Use glass wool pipette) dissolve->filter Remove particulates insert 4. Insert Sample & Lock (Lock on solvent deuterium signal) shim 5. Shim Magnet Coils (Optimize field homogeneity) insert->shim Stabilize field acquire 6. Acquire Spectrum (Set parameters: scans, delay) shim->acquire Achieve high resolution process 7. Process FID (FT, Phase, Baseline Correction) reference 8. Reference Spectrum (TMS or residual solvent peak) process->reference integrate 9. Integrate & Analyze (Check ratios, shifts, couplings) reference->integrate compare 10. Compare to Isomers (Confirm structure) integrate->compare

Caption: H-H and H-F spin-spin coupling network.
Table 1: Predicted ¹H NMR Data Comparison

Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Coupling constants (J) are more diagnostic.

CompoundProtonApprox. δ (ppm)MultiplicityKey Coupling Constants (Hz)
3-Cyano-5-fluorobenzonitrile (Target) H-27.8 - 8.0t or ddd⁴JHF ≈ 5-7, ⁴JHH ≈ 2-3
H-47.6 - 7.8ddd³JHF ≈ 8-10, ³JHH ≈ 8-9, ⁴JHH ≈ 2-3
H-67.5 - 7.7t or ddd⁴JHF ≈ 5-7, ³JHH ≈ 8-9
2-Fluoro-5-cyanobenzonitrile H-37.8 - 8.0dd³JHH ≈ 8-9, ³JHF ≈ 8-10
H-47.6 - 7.8ddd³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁵JHF ≈ 2-4
H-67.9 - 8.1dd⁴JHH ≈ 2-3, ⁴JHF ≈ 5-7
4-Fluoro-3-cyanobenzonitrile H-28.0 - 8.2d⁴JHH ≈ 2-3, ⁵JHF ≈ 1-2
H-57.7 - 7.9dd³JHH ≈ 8-9, ⁴JHF ≈ 5-7
H-67.3 - 7.5t³JHH ≈ 8-9, ³JHF ≈ 8-9

Conclusion

While synthetic protocols aim for specific isomers, the definitive proof of structure lies in spectroscopic analysis. For 3-cyano-5-fluorophenyl intermediates, ¹H NMR spectroscopy offers an unparalleled level of confidence. By carefully analyzing the symmetry, chemical shifts, and particularly the proton-proton and proton-fluorine coupling patterns, a researcher can unambiguously confirm the desired 3,5-substitution pattern and rule out the presence of common isomers. The combination of a sound theoretical understanding and a meticulous, self-validating experimental protocol is the cornerstone of robust chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wiley Science Solutions: Spectral Databases. Wiley. [Link]

  • SpectraBase. Wiley. [Link]

  • Harned, A. M. (2013). Spectral Database for Instructors: A Living, Online NMR FID Database. Journal of Chemical Education, 90(5), 668-669. [Link]

  • University of Sheffield Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-533. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • San Fabian, J., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

A Comparative Guide to LC-MS Strategies for the Identification of Impurities in 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and characterization of potential impurities in 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents a framework for structural elucidation, grounded in established scientific principles and regulatory expectations.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] The ICH Q3A(R2) guideline specifically outlines the requirements for reporting, identifying, and qualifying impurities in new drug substances.[1][2] For a molecule like 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid, which contains multiple reactive functional groups, a thorough understanding of its impurity profile is paramount to ensure safety and efficacy.

This molecule, with a monoisotopic mass of 227.0272 Da (C₁₀H₅F₃NO₂), presents unique analytical challenges due to its fluorinated aromatic system, a nitrile group, and a difluoroacetic acid moiety. These features influence its chromatographic behavior, ionization efficiency, and fragmentation patterns in mass spectrometry.

The Analytical Challenge: Comparing Chromatographic & Mass Spectrometric Approaches

The selection of an appropriate analytical strategy is the foundation of successful impurity profiling.[5][6][7] Here, we compare the primary techniques suitable for this specific analyte.

Chromatographic Separation: Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

The primary goal of chromatography is to separate the main component from its impurities. The choice between RP and HILIC depends largely on the polarity of the analytes.[8][9]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC is the workhorse of pharmaceutical analysis, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[8][10] For 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid, RPLC is the logical starting point. The aromatic ring provides sufficient hydrophobicity for retention. To achieve good peak shape for the acidic parent molecule and potential acidic impurities, the mobile phase should be acidified (e.g., with 0.1% formic acid or difluoroacetic acid) to suppress the ionization of the carboxylic acid group, thereby increasing retention and minimizing peak tailing.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[8][10] While RPLC is primary, HILIC serves as an excellent orthogonal technique.[12][13] It is particularly useful for separating highly polar impurities that may have little or no retention in RPLC, such as potential hydrolysis products (e.g., where the nitrile group converts to a carboxylic acid or amide). The elution order in HILIC is typically the inverse of RPLC, providing a powerful secondary method to confirm peak purity and resolve co-elutions.[9]

Recommendation: A dual-method approach is optimal. Develop a primary, stability-indicating RPLC method for routine analysis and validation. Employ a HILIC method orthogonally to provide comprehensive compound coverage and ensure no polar impurities are missed.[8][13]

Mass Spectrometric Detection: High-Resolution MS (HRMS) vs. Nominal Mass MS
  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are indispensable for impurity identification. Their ability to provide accurate mass measurements (typically <5 ppm error) allows for the confident determination of elemental compositions for unknown impurities.[14] This is a critical, self-validating step that narrows down potential structures significantly before proceeding to fragmentation analysis.

  • Nominal Mass Spectrometry (e.g., Triple Quadrupole, QqQ): While QqQ instruments are highly sensitive and the gold standard for quantification, they are less suited for the initial identification of unknown impurities due to their unit mass resolution.[14][15] Their strength lies in targeted screening and quantification once impurity identities have been established via HRMS.

Recommendation: All initial impurity identification and structural elucidation work should be performed using LC-HRMS.[14][16]

Experimental Design for Impurity Identification

A systematic workflow is essential for identifying process-related impurities and degradation products. This often involves forced degradation studies, which intentionally stress the drug substance to generate potential degradants.[17][18] Conditions typically include acid and base hydrolysis, oxidation, and exposure to heat and light, as suggested by ICH guidelines.[17][19][20]

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Elucidation A 2-(3-Cyano-5-fluorophenyl) -2,2-difluoroacetic acid B Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Control & Stressed Samples (Diluted in Mobile Phase) B->C D Primary Analysis: Reversed-Phase LC-HRMS (Q-TOF) C->D E Orthogonal Analysis: HILIC-HRMS (Optional but Recommended) C->E F Peak Detection & Comparison (Stressed vs. Control) D->F E->F G Accurate Mass Analysis & Elemental Composition Generation F->G H MS/MS Fragmentation Analysis (Structure Proposal) G->H I Impurity Identification Report H->I

Caption: Workflow for Impurity Identification.

Detailed Experimental Protocols

Protocol 1: Primary RPLC-HRMS Method

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min; linear ramp to 95% B over 15 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer System (Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Negative. The carboxylic acid group makes it ideal for negative ion mode analysis.[21]

    • Scan Range: 100-1000 m/z.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS (Auto MS/MS). Set criteria to trigger MS/MS on the top 5 most intense ions per scan, excluding the parent [M-H]⁻ ion at m/z 226.0194.

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate informative fragment ions.

Protocol 2: Orthogonal HILIC-HRMS Method

  • Sample Preparation: Same as RPLC method.

  • Chromatographic System:

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: Start at 95% A, hold for 1 min; linear ramp to 50% A over 12 min; hold for 2 min; return to 95% A and re-equilibrate for 5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer System: Same as RPLC method.

Structural Elucidation: Interpreting Mass Spectral Data

The structural elucidation of unknown impurities is a stepwise process combining accurate mass data with fragmentation patterns.

Predicting and Analyzing Fragmentation

The parent molecule is expected to fragment via predictable pathways. Understanding these provides a blueprint for interpreting the MS/MS spectra of its impurities.[22] For aromatic nitriles and carboxylic acids, common fragmentation includes:[23][24][25]

  • Decarboxylation: Loss of CO₂ (44.0 Da) from the carboxylic acid group.

  • Loss of HF: A potential pathway from the difluoroacetic moiety.

  • Loss of HCN: A characteristic loss from the nitrile group.[23]

G parent Parent Ion [M-H]⁻ m/z 226.0194 frag1 [M-H-CO₂]⁻ m/z 182.0235 parent->frag1 - CO₂ (43.99 Da) frag3 [M-H-HCN]⁻ m/z 199.0084 parent->frag3 - HCN (27.01 Da) frag2 [M-H-CO₂-HF]⁻ m/z 162.0177 frag1->frag2 - HF (20.01 Da)

Caption: Predicted Fragmentation of the Parent Compound.

Case Study: Hypothetical Impurity Identification

The following table outlines hypothetical impurities that could arise from synthesis or degradation, demonstrating the application of the described workflow.

Impurity IDPotential SourceProposed StructureExact Mass [M-H]⁻Key MS/MS Fragments (Predicted)Chromatographic Method
IMP-1 Synthesis Precursor3-Cyano-5-fluorobenzaldehyde148.0204m/z 120 (loss of CO), m/z 101 (loss of CHO, F)RPLC
IMP-2 Hydrolysis2-(3-Carbamoyl-5-fluorophenyl)-2,2-difluoroacetic acid244.0297m/z 200 (loss of CO₂), m/z 180 (loss of CO₂, HF)HILIC / RPLC
IMP-3 Decarboxylation1-(Difluoromethyl)-3-cyano-5-fluorobenzene169.0237 (as M)Analyzed in positive mode [M+H]⁺RPLC
IMP-4 Dehalogenation2-(3-Cyanophenyl)-2,2-difluoroacetic acid208.0288m/z 164 (loss of CO₂), m/z 144 (loss of CO₂, HF)RPLC

This structured approach—combining orthogonal chromatography, high-resolution mass spectrometry, and predictive fragmentation analysis—provides a robust and scientifically sound system for the comprehensive identification of impurities in 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid, meeting the stringent requirements of modern pharmaceutical development.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • International Journal of Applied Pharmaceutics. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • World Journal of Pharmaceutical Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • SlideShare. (2013). ICH Q3 (A) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Waters Corporation. (2014). Using HILIC and RP-LC together to Analyze Polar and Non-Polar Compounds. YouTube. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Bentham Science. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 832-837. [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • PubMed. (2020). Alternate reversed-phase and hydrophilic interaction liquid chromatography coupled with mass spectrometry for broad coverage in metabolomics analysis. Journal of Chromatography B, 1152, 122266. [Link]

  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PubMed. (2007). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Analytical and Bioanalytical Chemistry, 388(1), 23-44. [Link]

  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • PubMed Central. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21543-21553. [Link]

  • PubMed. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Journal of Chromatography B, 1126-1127, 121759. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (1963). Correlations between molecular structure and mass spectra I.: An anomalous type of rearrangement ions found in the mass spectra of carboxylic acids and nitriles. [Link]

  • PubMed Central. (2007). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 41(5), 1691-1699. [Link]

  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6064-6070. [Link]

  • AWS. (2024). Original Research Article. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Virginia Commonwealth University. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

Sources

Spectroscopic Characterization of Gem-Difluoro Substituted Aromatics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Gem-Difluoro Substituted Aromatics Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the gem-difluoro (


) moiety is a privileged bioisostere for carbonyl groups (

) and ether oxygens (

). It offers a unique combination of metabolic stability, lipophilicity modulation, and hydrogen bond acceptor capability without the nucleophilic liability of a carbonyl.

However, validating the introduction of a gem-difluoro group requires precise spectroscopic discrimination, particularly to distinguish it from monofluorinated byproducts or unreacted carbonyl precursors. This guide provides a comparative analysis of gem-difluoro aromatics against their carbonyl parents and methylene analogs, supported by experimental data and self-validating protocols.

Comparative Spectroscopic Profile

The following table contrasts the core spectroscopic signatures of the gem-difluoro moiety against the functional groups it typically replaces (


) or mimics (

).
FeatureCarbonyl Parent (

)
Gem-Difluoro (

)
Methylene Analog (

)
IR (Stretching) Strong

at

Strong

at

(Broad/Multi-band)
Weak


; No dominant fingerprint

C NMR (Shift)

(Singlet)

(Triplet ,

)

(Singlet)

F NMR
Silent

(Singlet or ABq)
Silent

H NMR
No direct signal at C-positionDistinct splitting of vicinal protons (

)
Singlet or multiplet (No F-coupling)
Polarity High (H-bond acceptor)Moderate (Weak H-bond acceptor)Low (Lipophilic)
Deep Dive: NMR Characterization Logic
A.

F NMR: The Primary Validator

Fluorine-19 is the most definitive tool for confirmation. Unlike protons, the chemical shift range is vast, and the sensitivity is high (83% of


H).
  • Chemical Shift (

    
    ):  For benzylic gem-difluoro groups (
    
    
    
    ), signals typically appear between -80 and -120 ppm (relative to
    
    
    ).
    • Note: If the molecule possesses a chiral center nearby, the two fluorine atoms become diastereotopic (magnetically non-equivalent). Instead of a singlet, you will observe an AB quartet with a large geminal coupling constant (

      
      ).
      
  • Integration: Always integrate against an internal standard (e.g.,

    
    -trifluorotoluene, 
    
    
    
    ) to quantify purity, as
    
    
    groups can sometimes be volatile or prone to hydrolysis.
B.

C NMR: The Triplet Signature

The carbon atom of the


 group exhibits a characteristic triplet  splitting pattern due to coupling with the two directly attached fluorine atoms (

).
  • Coupling Constant (

    
    ):  This is massive, typically 240–270 Hz .
    
  • Identification Strategy: In a decoupled

    
    C spectrum, look for a triplet in the 110–130 ppm range. This often overlaps with the aromatic region, so zoom in to identify the distinct 1:2:1 intensity ratio.
    
C.

H NMR: Vicinal Coupling Effects

While the


 carbon has no protons, the gem-difluoro group exerts a "ghost" effect on neighboring protons.
  • 
    -Protons:  Protons on the adjacent carbon (
    
    
    
    ) will appear as a triplet (or multiplet) with a coupling constant
    
    
    . This distinguishes the product from the starting material where these protons would likely be singlets or simple doublets.
Experimental Workflow: Self-Validating Protocol

This protocol ensures that the synthesized material is indeed the gem-difluoro product and not a monofluorinated alkene or unreacted ketone.

Step 1: Crude Analysis (Stop/Go Decision)

  • Take a crude aliquot.

  • Run IR Spectroscopy .

  • Criterion: Complete disappearance of the Carbonyl peak (

    
    ). If the peak remains, the reaction is incomplete.
    

Step 2:


F NMR Screening 
  • Run a non-decoupled

    
    F scan.[1]
    
  • Criterion: Look for signals in the -80 to -120 ppm range.

    • Singlet: Symmetric environment.

    • AB Quartet: Asymmetric environment (chiral center).

    • Doublet (

      
      ):  Indicates Mono-fluorination (
      
      
      
      ) – FAILURE MODE .

Step 3: Structural Confirmation (


C) 
  • Run a standard proton-decoupled

    
    C NMR with high scans (fluorinated carbons have long relaxation times and split signals, reducing S/N ratio).
    
  • Criterion: Confirm the presence of a triplet with

    
    .
    
Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for validating gem-difluoro substitution.

G Start Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy Start->IR_Check Decision_CO C=O Peak (1700 cm⁻¹) Present? IR_Check->Decision_CO Incomplete Incomplete Reaction (Reflux/Add Reagent) Decision_CO->Incomplete Yes F19_Check Step 2: ¹⁹F NMR Screening Decision_CO->F19_Check No Signal_Type Identify Signal Pattern (-80 to -120 ppm) F19_Check->Signal_Type Doublet Doublet (J ~50Hz) Identifies: Ar-CFH-R (Monofluoro Impurity) Signal_Type->Doublet Doublet Singlet_AB Singlet or AB Quartet Identifies: Ar-CF₂-R Signal_Type->Singlet_AB Singlet/ABq C13_Check Step 3: ¹³C NMR Confirmation Singlet_AB->C13_Check Final_Valid Triplet at 110-130 ppm (¹J_CF ~250 Hz) VALIDATED PRODUCT C13_Check->Final_Valid

Figure 1: Logical workflow for spectroscopic validation of gem-difluoro compounds, distinguishing them from starting materials and common impurities.

Troubleshooting & Artifacts
ObservationLikely CauseCorrective Action

F Signal is Broad
Restricted rotation or dynamic conformational exchange (rotamers).Run NMR at elevated temperature (e.g., 50°C) to coalesce signals.
Extra

F Peaks
Presence of unreacted fluorinating reagent (e.g., DAST, Deoxo-Fluor).Check shifts: DAST byproducts often appear around +50 to +60 ppm or different regions. Perform aqueous workup.
Missing

C Triplet
Signal splitting reduces peak height into baseline noise.Increase number of scans (NS) by 4x. Use a relaxation delay (

) of 2-5 seconds.
References
  • Hu, J., et al. (2014).[2] Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane. Beilstein Journal of Organic Chemistry.

  • Alfa Chemistry. 19F NMR Chemical Shift Table.

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics and IR Interpretation.

  • Reich, H. J. 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison (Archived via UCSB).

  • LibreTexts Chemistry. 13C NMR Spectroscopy: Spin-Spin Splitting and Chemical Shifts.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic Acid

[1]

Executive Summary & Immediate Hazard Assessment

2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid represents a complex disposal challenge due to its trifunctional nature: it is a strong organic acid (alpha-difluoro substitution), a fluorinated organic (requiring specialized incineration), and a nitrile (potential for toxic byproducts).

Standard laboratory disposal methods (drain pouring, trash, or non-halogenated solvent streams) are strictly prohibited . This compound must be managed as RCRA Hazardous Waste , specifically targeting the halogenated waste stream to ensure complete thermal destruction and capture of hydrogen fluoride (HF) gas during incineration.

Core Hazard Profile
FeatureHazard ClassOperational Implication
Difluoroacetic Acid Moiety Corrosive (Skin Corr.[1][2][3][4] 1A/1B) pKa is significantly lower (~1.0–1.5) than acetic acid due to electron-withdrawing fluorines. Contact causes immediate, severe burns.
Aryl Nitrile (-CN) Acute Toxin (Oral/Dermal) Potential for cyanide release under extreme thermal or oxidative stress. Do not mix with strong oxidizers.
C-F Bonds Environmental Persistent Resistant to biodegradation. Must be incinerated in a facility equipped with HF scrubbers.

Waste Characterization & Stream Segregation

Proper segregation is the single most critical step in this protocol. Misclassification can lead to regulatory fines (EPA/RCRA) or dangerous reactions in bulk waste containers.

Chemical Property Data (For Waste Labeling)
  • Physical State: Solid (typically off-white to white powder).

  • Acidity: Strong Acid (pH < 2 in aqueous solution).

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); partially soluble in water.

  • Incompatibilities: Strong bases (exothermic neutralization), Strong oxidizers, Reducing agents.

Decision Tree: Waste Classification

The following logic gate determines the correct waste stream for your material.

WasteClassificationStartWaste Material SourceStateCheckPhysical State?Start->StateCheckLiquidTypeSolvent Composition?StateCheck->LiquidTypeLiquid (Mother Liquor)SolidTypeContamination Level?StateCheck->SolidTypeSolid (Pure/Residue)StreamASTREAM A: Halogenated Solvents(High BTU Incineration)LiquidType->StreamAContains >1% Halogens(DCM, Chloroform, or Analyte)LiquidType->StreamANon-Halogenated Solvent(But contains Fluorinated Analyte)StreamBSTREAM B: Solid Hazardous Waste(Toxic/Corrosive)SolidType->StreamBBulk Chemical(Expired/Excess)StreamCSTREAM C: Debris/PPE(Trace Contamination)SolidType->StreamCGloves/Wipes(No free liquid)

Figure 1: Waste classification logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated analyte mandates the "Halogenated" stream to ensure proper incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicable for: Expired stocks, reaction residues, lyophilized powders.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers due to the corrosive nature of the acid.

  • Labeling: Apply a hazardous waste label with the following designations:

    • Constituents: "2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid"

    • Hazards: Corrosive, Toxic.[2][5]

    • Codes: D002 (Corrosive).

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-sealed bag before placing it in the satellite accumulation area.

  • Disposal Route: Lab Pack for High-Temperature Incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Critical Note: Never pour this compound into the "Aqueous Acid" or "Non-Halogenated" stream. The fluorine content requires specific scrubbers at the incineration plant that standard acid neutralization facilities do not possess.

  • pH Check: If the solution is highly acidic (pH < 2), it is good practice to check your facility's specific guidelines. Some facilities require a rough neutralization (to pH 4–9) before adding to the solvent carboy to prevent corrosion of the waste drum.

    • If Neutralization is required: See Section 4 (Spill Response) for the method. Do not over-neutralize to high pH (>10) as this may hydrolyze the nitrile.

Emergency Contingencies: Spill Response

Safety First: The alpha-difluoroacetic acid moiety makes this compound a "lachrymator-like" irritant and severe skin corrosive. Full PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.

Spill Cleanup Workflow

SpillResponseSpillSpill DetectedIsolate1. Isolate AreaAlert PersonnelSpill->IsolatePPE2. Don PPE(Double Gloves, Goggles)Isolate->PPEAbsorb3. Absorb/NeutralizeUse Vermiculite or NaHCO3PPE->AbsorbCollect4. Collect SolidsUse Plastic Scoop (No Metal)Absorb->CollectPack5. Double Bag & Label'Hazardous Debris'Collect->Pack

Figure 2: Immediate response workflow for bench-scale spills.

Detailed Cleanup Steps:

  • Neutralization (Recommended): Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .

    • Observation: Wait for bubbling (CO₂ release) to cease. This indicates the strong acid has been neutralized.

    • Warning: Do not use strong caustic soda (NaOH) pellets, as the heat of neutralization combined with the fluorinated acid can be violent.

  • Absorption: Mix the neutralized residue with an inert absorbent (Vermiculite or dry sand). Do not use paper towels or sawdust as the primary absorbent for the concentrated acid, as they may char or react.

  • Collection: Sweep into a disposable plastic container. Wipe the surface with water and detergent.

Regulatory Compliance & Scientific Rationale

RCRA Waste Codes (USA)

While this specific CAS is not P- or U-listed, it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristics:

  • D002 (Corrosivity): If the waste is aqueous and pH < 2.

  • Characteristic Waste: Due to the presence of organic fluorine.

The "PFAS" Context

Although this molecule is a short-chain fluorinated aromatic and not a traditional long-chain PFAS (like PFOA), regulatory bodies (EPA, ECHA) are moving toward a "grouping approach" for organofluorines.

  • Scientific Rationale: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF). Standard municipal incinerators cannot handle HF. Therefore, Halogenated Waste Streams are routed to specialized facilities with caustic scrubbers to neutralize the HF gas before emission. This is why strict segregation is required.

References
  • U.S. Environmental Protection Agency (EPA). "Definition of Hazardous Waste: RCRA Characteristic D002 (Corrosivity)." EPA.gov. [Link]

  • PubChem. "2,2-Difluoroacetic acid (Compound Summary)." National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • U.S. EPA. "Listing of Specific PFAS as Hazardous Constituents (Proposed Rule Feb 2024)." Federal Register. [Link][6][7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.